Methyltetrazine-PEG8-PFP ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43F5N4O11/c1-24-40-42-34(43-41-24)25-2-4-26(5-3-25)53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-10-46-9-8-45-7-6-27(44)54-33-31(38)29(36)28(35)30(37)32(33)39/h2-5H,6-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQAJYVXWMUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43F5N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG8-PFP ester is a sophisticated heterobifunctional crosslinker meticulously engineered for advanced bioconjugation applications.[1] This reagent seamlessly integrates three key components: a highly reactive methyltetrazine moiety for bioorthogonal "click chemistry," a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and an amine-reactive pentafluorophenyl (PFP) ester.[1][2] This unique combination of functionalities makes it an invaluable tool in the development of cutting-edge therapeutics and diagnostics, most notably in the construction of antibody-drug conjugates (ADCs).[1][3]
The PFP ester allows for the efficient and stable covalent attachment to primary and secondary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming a robust amide bond.[4][] The PEG8 spacer enhances solubility in aqueous media, mitigates steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.[6] The methyltetrazine group enables an exceptionally fast and selective bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule, a cornerstone of modern click chemistry.[1][7] This dual reactivity provides researchers with precise control over the assembly of complex biomolecular architectures.[1]
Physicochemical and Reactive Properties
The performance of this compound in bioconjugation is underpinned by its distinct physicochemical and reactive characteristics. The following tables summarize key quantitative data for the linker and its reactive components.
| Property | Value | Source(s) |
| Chemical Formula | C34H43F5N4O11 | [8] |
| Molecular Weight | 778.7 g/mol | [8] |
| CAS Number | 2353409-49-9 | [8] |
| Purity | >95% - 98% | [8] |
| Solubility | Soluble in DMSO, DMF, CH2Cl2 | [8] |
| Storage Conditions | -20°C, protected from light and moisture | [1][8] |
| PEG8 Spacer Arm Length | ~29.8 Å | |
| Number of PEG Units | 8 |
Table 1: Physicochemical Properties of this compound.
| Parameter | Value/Condition | Source(s) |
| PFP Ester Reaction Target | Primary and secondary amines | [4][] |
| Optimal pH for PFP Ester-Amine Reaction | 7.2 - 8.5 | [2] |
| Methyltetrazine Reaction Partner | trans-cyclooctene (TCO) | [1][7] |
| Methyltetrazine-TCO Reaction Type | Inverse electron-demand Diels-Alder (IEDDA) cycloaddition | [7] |
| Second-Order Rate Constant (Methyltetrazine-TCO) | Up to 1 x 10^6 M⁻¹s⁻¹ | [7] |
| PFP Ester Stability | More resistant to hydrolysis than NHS esters | [2][] |
Table 2: Reactive Properties and Conditions.
Reaction Mechanism and Experimental Workflow
The utility of this compound lies in its capacity to facilitate a two-step, controlled conjugation process.
Step 1: Amine Modification
The first step involves the reaction of the PFP ester with a primary or secondary amine on a biomolecule (e.g., an antibody). This reaction forms a stable amide bond, tethering the methyltetrazine-PEG8 moiety to the biomolecule.
Step 2: Bioorthogonal Ligation
The second step is the bioorthogonal "click" reaction. The methyltetrazine-functionalized biomolecule is reacted with a second molecule that has been modified to contain a trans-cyclooctene (TCO) group. This IEDDA reaction is extremely fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.[7]
A general workflow for the creation of an antibody-drug conjugate (ADC) using this linker is depicted below. This process involves initial antibody preparation, conjugation with the linker, purification, and subsequent ligation with the TCO-modified payload.
Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis
This protocol provides a general framework for the conjugation of a cytotoxic drug to an antibody using this compound. Optimization may be required for specific antibodies and payloads.
Materials and Reagents:
-
Antibody of interest (e.g., Trastuzumab)
-
This compound
-
TCO-modified cytotoxic drug
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., desalting column)
-
Dialysis cassette
Procedure:
Part 1: Antibody Modification with Methyltetrazine-PEG8
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Linker Solution Preparation:
-
Important: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody precipitation.
-
Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PFP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts using an SEC desalting column, eluting with the desired storage buffer (e.g., PBS, pH 7.4).
-
Determine the concentration and degree of labeling (DOL) of the purified methyltetrazine-modified antibody.
-
Part 2: Ligation of TCO-Drug to Modified Antibody
-
Reactant Preparation:
-
Ensure the purified methyltetrazine-labeled antibody is at a known concentration in an appropriate buffer (e.g., PBS, pH 7.4).
-
Dissolve the TCO-modified drug in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
-
Ligation Reaction:
-
Add a 1.5 to 5-fold molar excess of the TCO-modified drug to the methyltetrazine-labeled antibody solution.
-
The reaction is typically complete in under 30 minutes at room temperature. For very dilute solutions, the reaction time can be extended to 1-2 hours.
-
-
Final Purification:
-
If necessary, remove the excess TCO-modified drug by SEC or dialysis.
-
-
Analysis:
-
Analyze the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using appropriate analytical techniques (e.g., HPLC, mass spectrometry).
-
Application in Targeted Cancer Therapy: HER2 Signaling Pathway
A prominent application of this compound is in the development of ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2).[9] Overexpression of HER2 is a key driver in several cancers, including breast and gastric cancers.[7] HER2 activation, through homodimerization or heterodimerization with other HER family members, triggers downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MAPK pathways, which promote cell proliferation, survival, and migration.[2][4][6]
An ADC constructed with a HER2-targeting antibody (like Trastuzumab), a potent cytotoxic payload, and the Methyltetrazine-PEG8 linker can selectively deliver the payload to HER2-overexpressing cancer cells. The antibody binds to HER2, and the ADC-receptor complex is internalized. Inside the cell, the payload is released, leading to targeted cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pretargeted Alpha Therapy of Disseminated Cancer Combining Click Chemistry and Astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells [explorationpub.com]
- 9. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methyltetrazine-PEG8-PFP ester chemical structure and properties
An In-depth Technical Guide to Methyltetrazine-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and drug development.[1] Its unique architecture, combining a highly reactive methyltetrazine moiety with an amine-reactive pentafluorophenyl (PFP) ester, bridged by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers remarkable versatility.[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.
The molecule's design allows for a two-step conjugation strategy. The PFP ester facilitates the efficient labeling of biomolecules containing primary amines, such as proteins and peptides, through the formation of stable amide bonds.[2] Subsequently, the methyltetrazine group can undergo an exceptionally fast and specific bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) derivative.[3] This "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is notable for its high speed and specificity in complex biological environments.[4][5] The PEG8 spacer enhances aqueous solubility and provides a flexible linkage, which can help to reduce steric hindrance during conjugation.[1][6]
Chemical Structure and Properties
The core structure of this compound consists of three key components: the methyltetrazine ring for bioorthogonal ligation, the PFP ester for amine coupling, and the PEG8 chain for improved solubility and spacing.
Caption: Key components of the this compound molecule.
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 2353409-49-9 | [7][8] |
| Molecular Formula | C₃₄H₄₃F₅N₄O₁₁ | [7][8] |
| Molecular Weight | 778.7 g/mol | [7][8] |
| Purity | Typically ≥95% | [1] |
| Appearance | Solid | [8] |
| Solubility | Soluble in DMSO, DMF, DCM | [7] |
| Storage Conditions | -20°C, stored with desiccant | [7][9] |
Core Reactivity and Applications
The dual functionality of this compound makes it a powerful tool for creating complex bioconjugates.[1]
Amine-Reactive PFP Ester
The pentafluorophenyl ester is an amine-reactive functional group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[10] PFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, which can lead to higher reaction efficiencies, particularly in aqueous solutions.[2][9] The optimal pH for this reaction is typically between 7.2 and 9.0.[2][11]
Caption: Reaction of the PFP ester with a primary amine.
Bioorthogonal Methyltetrazine Group
The methyltetrazine moiety is central to the "click chemistry" functionality of this linker. It undergoes an inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, most notably trans-cyclooctene (TCO).[4] This reaction is characterized by its extraordinary speed and high specificity, proceeding rapidly even at low concentrations in complex biological media without the need for a catalyst.[3][12] The only byproduct of this ligation is nitrogen gas.[12]
Caption: The Tetrazine-TCO inverse-electron-demand Diels-Alder (IEDDA) ligation pathway.
Reaction Kinetics Comparison
The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known.[5] This kinetic advantage is crucial for applications requiring rapid conjugation at low reactant concentrations, such as in vivo imaging.[3][4]
| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility |
| Tetrazine-TCO Ligation | Up to 10⁷ | Excellent (copper-free) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Excellent (copper-free) |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Limited in vivo due to copper cytotoxicity |
Applications
The unique properties of this compound make it suitable for a wide range of applications in life sciences:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[1]
-
PROTAC Development: It serves as a versatile linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins.[13][14]
-
Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then quickly binds to the antibody at the target.[15]
-
Live Cell Labeling: The bioorthogonal nature of the tetrazine-TCO reaction allows for specific labeling of cellular components in their native environment.[3]
-
Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, for the development of biosensors and diagnostic tools.[]
Experimental Protocols
The following are generalized protocols. Optimal conditions, such as reactant concentrations and incubation times, may need to be determined empirically for specific applications.
Protocol 1: Labeling a Protein with this compound
This protocol describes the conjugation of the PFP ester to primary amines on a protein.
Materials:
-
Protein to be labeled (e.g., IgG)
-
Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, PBS, pH 7.2-8.0)[17]
-
This compound
-
Anhydrous DMSO or DMF[17]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[2]
-
Desalting column or dialysis device for purification[17]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[2] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[9][17]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[17] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[9]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently mixing.[2] The final concentration of the organic solvent should be kept below 10% to maintain protein stability.[11]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[17] Incubation at 37°C for 30 minutes is also a viable option.[9]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[15]
-
Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[17]
Caption: Workflow for labeling a protein with this compound.
Protocol 2: Tetrazine-TCO Ligation
This protocol describes the bioorthogonal reaction between the newly synthesized tetrazine-labeled protein and a TCO-modified molecule.
Materials:
-
Purified tetrazine-labeled protein (from Protocol 1)
-
TCO-modified molecule (e.g., TCO-labeled fluorescent dye, drug, or biomolecule)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)[12]
Procedure:
-
Reactant Preparation: Prepare solutions of the tetrazine-labeled protein and the TCO-modified molecule in the reaction buffer.
-
Ligation Reaction: Mix the two solutions. A 1:1 molar ratio is often a good starting point, but ratios can be optimized.[12] Due to the fast kinetics, the reaction proceeds rapidly.
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle rotation.[12] For very low concentrations, a longer incubation may be beneficial.
-
Analysis/Purification (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance at ~520-540 nm.[5][12] Depending on the application, the final conjugate may be used directly or purified from any excess reactants using methods like size-exclusion chromatography (SEC) or dialysis.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for advanced bioconjugation. Its combination of a hydrolysis-resistant, amine-reactive PFP ester and a bioorthogonal methyltetrazine group enables the efficient and specific construction of complex molecular assemblies. The inclusion of a PEG8 spacer further enhances its utility by improving solubility and providing spatial separation between the conjugated molecules. For researchers in drug delivery, diagnostics, and fundamental biological studies, this reagent offers a powerful tool for linking molecules with precision and stability.[1][3][13]
References
- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medium.com [medium.com]
- 7. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. targetmol.cn [targetmol.cn]
- 15. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
A Technical Guide to the Mechanism and Application of Methyltetrazine-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG8-PFP ester is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications. Its unique architecture, combining an amine-reactive pentafluorophenyl (PFP) ester and a bioorthogonal methyltetrazine moiety, allows for the covalent and specific linkage of two different molecules in a controlled, two-step process. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides steric accessibility.[1] This guide provides an in-depth examination of the reagent's mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams for professionals in drug development and life sciences research.
Core Components and Functionality
The functionality of this compound is derived from its three key components: the PFP ester, the PEG8 spacer, and the methyltetrazine group.
The Amine-Reactive PFP Ester
The pentafluorophenyl (PFP) ester is a highly efficient active ester used for coupling carboxylic acids to primary and secondary amines to form stable amide bonds.[2] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group.[2] This results in two key advantages over more traditional N-hydroxysuccinimide (NHS) esters:
-
Enhanced Stability: PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to NHS esters.[2][3] This leads to more efficient and reproducible conjugation reactions, particularly when working with valuable biomolecules.[2]
-
Faster Kinetics: PFP esters demonstrate superior reactivity towards aminolysis (the desired reaction with amines), allowing for faster reaction times and higher yields.[2]
The reaction proceeds efficiently under mild conditions, typically at a pH range of 7.2 to 8.5.[3]
The PEG8 Spacer
The molecule incorporates an eight-unit polyethylene glycol (PEG) spacer. This flexible, hydrophilic chain serves several critical functions:
-
Enhanced Solubility: The PEG8 spacer imparts significant water solubility to the reagent and the resulting conjugates, which is crucial for reactions in aqueous buffers.[1][4]
-
Reduced Steric Hindrance: It provides a long, flexible connection that minimizes steric hindrance between the conjugated molecules, allowing for better interaction with their respective targets.[1][4]
-
Improved Pharmacokinetics: In drug development, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.
The Bioorthogonal Methyltetrazine Group
The methyltetrazine group is the bioorthogonal reactive handle of the molecule. It participates in an exceptionally fast and selective "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[5][6]
-
Reaction Partner: Tetrazines react specifically with strained dienophiles, most commonly trans-cyclooctene (B1233481) (TCO).[5][7]
-
Mechanism: The reaction is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich TCO (dienophile).[5][8] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N2) as the sole byproduct, driving the reaction to completion.[6][8]
-
Kinetics: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported in the range of 1 x 10³ to 1 x 10⁶ M⁻¹s⁻¹.[7][9] This allows for efficient labeling even at very low concentrations.[7]
-
Bioorthogonality: The reaction is highly chemoselective and proceeds under physiological conditions without interfering with native biological functional groups, making it ideal for in vivo applications.[7][10]
Dual-Reactivity Mechanism of Action
This compound is designed for a sequential, two-step conjugation workflow. This approach provides precision and control over the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).
-
Step 1 (Amine Acylation): The PFP ester end of the reagent is reacted first with a biomolecule containing accessible primary or secondary amines (e.g., lysine (B10760008) residues on an antibody).
-
Step 2 (Bioorthogonal Ligation): After the initial conjugation and removal of excess reagent, the now tetrazine-functionalized biomolecule is introduced to a second molecule bearing a TCO group. The highly specific and rapid IEDDA reaction forms the final, stable conjugate.
Quantitative Data Summary
The physicochemical properties and recommended reaction parameters are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₄H₄₃F₅N₄O₁₁ | [11][12] |
| Molecular Weight | 778.73 g/mol | [1][11] |
| CAS Number | 2353409-49-9 | [1][11] |
| Purity | ≥95% - 98% | [1][11] |
| Solubility | DMSO, DMF, DCM | [11] |
| Storage | -20°C, protected from light and moisture | [1][13] |
Table 2: Recommended Reaction Parameters
| Reaction | Parameter | Recommended Conditions | Reference(s) |
| PFP Ester Aminolysis | pH | 7.2 - 8.5 (Optimal) | [3][14] |
| Temperature | 4°C to 37°C | [15] | |
| Duration | 30 minutes to overnight | [3][15] | |
| Buffers | Amine-free (e.g., PBS) | [13][15] | |
| Tetrazine-TCO Ligation | pH | 6.0 - 9.0 | [7] |
| Temperature | Room Temperature | [7] | |
| Kinetics (k₂) | ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water) | [9][10] | |
| Catalyst | Not required | [7] |
Detailed Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol outlines the conjugation of an amine-containing Protein 1 to a TCO-modified Protein 2.
A. Materials
-
Protein 1 (amine-containing) in amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-modified Protein 2
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
B. Procedure: Modification of Protein 1 with Tetrazine
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store the solution.[13][15]
-
Prepare Protein 1 at a concentration of 1-10 mg/mL in PBS.
-
Add a 10- to 50-fold molar excess of the dissolved PFP ester to the Protein 1 solution while gently vortexing.[14] The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3]
-
(Optional) Quench unreacted PFP ester by adding quenching buffer to a final concentration of 50 mM and incubating for 30 minutes.
-
Remove excess, unreacted reagent and reaction byproducts by passing the mixture through a desalting column equilibrated with PBS.
C. Procedure: Ligation with TCO-Protein 2
-
Determine the concentration of the purified tetrazine-modified Protein 1.
-
Mix the tetrazine-modified Protein 1 with the TCO-modified Protein 2 in a 1:1 molar ratio.[7]
-
Allow the reaction to proceed for 1 hour at room temperature.[7]
-
The final conjugate is now ready for use. If necessary, further purification can be performed using size-exclusion chromatography (SEC).
Protocol 2: General Procedure for Labeling a Biomolecule via PFP Ester
This protocol focuses on the initial labeling step.
A. Reagent Preparation
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13][14]
-
Dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[3]
B. Conjugation Reaction
-
Ensure the biomolecule is in an amine-free buffer (e.g., PBS) at an optimal pH of 7.2-8.5.[3]
-
Slowly add the PFP ester stock solution to the biomolecule solution while stirring. A typical starting point is a 2:1 to 10:1 molar ratio of PFP ester to the biomolecule.[3]
-
Incubate at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[3]
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Purify the resulting tetrazine-labeled biomolecule using dialysis or a desalting column to remove unreacted linker.[15]
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient construction of complex bioconjugates. Its superior amine-reactive PFP ester chemistry, combined with the ultrafast and bioorthogonal tetrazine-TCO ligation, provides a robust platform for applications ranging from antibody-drug conjugation and probe development to advanced drug delivery systems.[1][] The enhanced stability of the PFP ester and the biocompatibility of the IEDDA reaction make this reagent a superior choice for researchers aiming to push the boundaries of bioconjugation chemistry.[2]
References
- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medium.com [medium.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 12. medkoo.com [medkoo.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyltetrazine-PEG8-PFP ester, a heterobifunctional linker designed for advanced bioconjugation applications. We will delve into its chemical properties, reactivity, and stability, and provide detailed experimental protocols for its use in creating antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction to this compound
This compound is a state-of-the-art reagent that combines the advantages of two powerful chemical functionalities: the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction of methyltetrazine with trans-cyclooctene (B1233481) (TCO), and the robust, amine-reactive pentafluorophenyl (PFP) ester for stable amide bond formation. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility, improves pharmacokinetics, and reduces steric hindrance, making this linker an ideal choice for a wide range of applications in drug delivery, molecular imaging, and diagnostics.[1][2]
The strategic design of this linker allows for a two-step conjugation strategy. First, the PFP ester is used to couple the methyltetrazine moiety to a biomolecule of interest, such as an antibody, via its primary amines (e.g., lysine (B10760008) residues). Subsequently, the tetrazine-modified biomolecule can be precisely and rapidly ligated to a TCO-functionalized payload, even in complex biological environments.[3]
Core Properties and Specifications
This compound is a well-characterized reagent with the following key properties:
| Property | Value | Reference |
| Chemical Formula | C34H43F5N4O11 | [4] |
| Molecular Weight | 778.7 g/mol | [4] |
| Purity | Typically ≥95% (HPLC) | [2] |
| Appearance | Varies (often a solid) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [4] |
| Storage | Recommended storage at -20°C, desiccated and protected from light. | [2][4] |
Quantitative Performance Data
The performance of this compound in bioconjugation is dictated by the reactivity and stability of its functional groups.
Reactivity Data
The bioorthogonal reaction between methyltetrazine and TCO is exceptionally fast, enabling efficient conjugation at low concentrations. The PFP ester provides a stable yet reactive handle for amine coupling.
| Parameter | Value Range | Conditions | Reference |
| Second-Order Rate Constant (k₂) of Methyltetrazine with TCO | 1,000 - 10,332 M⁻¹s⁻¹ | Varies with TCO derivative and solvent system (e.g., DPBS at 37°C) | [5][6] |
| Optimal pH for PFP Ester Reaction with Primary Amines | 7.2 - 8.5 | Aqueous buffer | [1] |
Stability Data
The stability of the linker is crucial for in vivo applications and for ensuring the integrity of the final conjugate. Methyltetrazine offers a good balance of reactivity and stability compared to other tetrazine derivatives. PFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.
| Parameter | Observation | Conditions | Reference |
| In Vivo Stability of Methyltetrazine | High | In vivo studies | [5] |
| Hydrolytic Stability of PFP Esters | More stable than NHS esters | Aqueous buffers, particularly at physiological pH. | [1] |
| Half-life of PFP Esters | Significantly longer than NHS esters | Aqueous acetonitrile | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes is key to understanding the application of this compound.
Figure 1: Two-step experimental workflow for ADC synthesis.
Figure 2: Logical workflow for antibody modification.
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of this compound to an antibody, followed by purification and characterization.
Protocol 1: Antibody Modification with this compound
This protocol describes the labeling of an antibody with the methyltetrazine moiety via its primary amine groups.
Materials:
-
Antibody of interest (e.g., Trastuzumab)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5 (amine-free)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., size-exclusion chromatography columns)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a suitable method like dialysis or centrifugal filtration.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein precipitation.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[7]
-
Protocol 2: Characterization of the Tetrazine-Modified Antibody
The degree of labeling, or drug-to-antibody ratio (DAR), is a critical quality attribute of the conjugate.
Method: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the DAR, as the hydrophobicity of the antibody increases with the number of conjugated linker molecules.[8]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)[9]
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer)
-
Mobile Phase B: Low salt buffer (e.g., phosphate buffer)
Procedure:
-
Sample Preparation:
-
Dilute the purified tetrazine-modified antibody in Mobile Phase A.
-
-
HIC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the sample and elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
Conclusion
This compound is a versatile and powerful tool for bioorthogonal chemistry, enabling the creation of well-defined and stable bioconjugates. Its favorable properties of high reactivity, stability, and solubility make it an excellent choice for researchers in drug development and related fields. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of this advanced linker in a variety of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. tandfonline.com [tandfonline.com]
The Strategic Role of the PEG8 Spacer in Methyltetrazine-PEG8-PFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been significantly advanced by the development of heterobifunctional crosslinkers that enable precise and efficient labeling and connection of biomolecules. Methyltetrazine-PEG8-PFP ester is a prime example of such a reagent, offering a powerful combination of bioorthogonal click chemistry and stable amine reactivity. At the heart of this molecule's utility is the discrete polyethylene (B3416737) glycol (PEG) spacer of eight units (PEG8), which plays a critical role in the overall performance and properties of the resulting bioconjugates. This technical guide provides an in-depth analysis of the function of each component of this compound, with a particular focus on the pivotal role of the PEG8 spacer, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Molecular Architecture and Functional Components
This compound is a tripartite molecule, with each component imparting a specific and crucial function. The strategic arrangement of these three parts—the methyltetrazine group, the pentafluorophenyl (PFP) ester, and the PEG8 spacer—creates a versatile tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular probes.[1]
-
Methyltetrazine Group: This moiety is the bioorthogonal reactive handle of the molecule. It participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst.[2][3] The methyl group on the tetrazine ring enhances its stability.[4]
-
Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive group. It readily reacts with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[5][6][7] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous solutions, which can lead to higher reaction efficiencies.[5][6][7][8][9][10]
-
PEG8 Spacer: The PEG8 spacer is a discrete polyethylene glycol linker consisting of eight repeating ethylene (B1197577) glycol units. This component is central to the molecule's favorable physicochemical properties.
The Pivotal Role of the PEG8 Spacer
The inclusion of a PEG spacer, and specifically a discrete PEG8 linker, confers several significant advantages to the crosslinker and the final bioconjugate.
-
Enhanced Hydrophilicity and Solubility: The PEG8 spacer is inherently hydrophilic, which significantly increases the aqueous solubility of the entire molecule.[4] This is particularly beneficial when conjugating hydrophobic drugs or labels, as it helps to prevent aggregation and precipitation during and after the conjugation reaction. The improved solubility of the final conjugate is also crucial for its in vivo applications.[11]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer arm provides spatial separation between the conjugated molecules. This minimizes steric hindrance, allowing for more efficient interaction between the biomolecule (e.g., an antibody) and its target, as well as between the conjugated payload (e.g., a drug) and its site of action.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic properties of therapeutic agents. The PEG8 spacer can contribute to a longer circulation half-life of the bioconjugate by increasing its hydrodynamic radius, which reduces renal clearance. It can also shield the bioconjugate from enzymatic degradation and reduce its immunogenicity.
-
Precise and Defined Length: The use of a discrete PEG8 spacer, as opposed to a polydisperse PEG mixture, ensures homogeneity in the final bioconjugate population. This is critical for therapeutic applications where batch-to-batch consistency and a well-defined pharmacological profile are required.
Quantitative Data
The following tables summarize the key quantitative properties of this compound and the comparative reaction kinetics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C34H43F5N4O11 | [12][13] |
| Molecular Weight | 778.7 g/mol | [12][14] |
| Purity | ≥95% - 98% | [12][14] |
| Solubility | DMSO, DMF, DCM, Water | [4][11][12] |
| Storage Condition | -20°C | [1][12] |
Table 2: Comparative Reaction Data
| Reaction | Reagents | Second-Order Rate Constant (k2) | Conditions | Source(s) |
| iEDDA Click Chemistry | Methyltetrazine & TCO | ~1 - 1 x 10^6 M⁻¹s⁻¹ | Aqueous media | [2] |
| iEDDA Click Chemistry | Tetrazine & TCO | 2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [14] |
| Amine Conjugation | PFP Ester & Primary Amine | - | pH 7.2 - 9.0 | [5] |
| Amine Conjugation | NHS Ester & Primary Amine | - | pH 7.2 - 8.5 | [5] |
Note: Reaction rates for PFP and NHS esters with specific amines are highly dependent on the substrate and reaction conditions. PFP esters are noted to have higher stability against hydrolysis compared to NHS esters, leading to potentially more efficient reactions.[5][6][8][10]
Experimental Protocols
The following are detailed methodologies for the use of this compound in a two-step bioconjugation process.
Protocol 1: Amine Conjugation to a Protein (e.g., Antibody)
This protocol describes the conjugation of the PFP ester moiety of this compound to primary amines on a protein.
Materials:
-
Protein (e.g., IgG)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the amine-free Reaction Buffer.
-
Crosslinker Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[15]
-
Quenching (Optional): To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[15]
-
Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein and the tetrazine group or by using mass spectrometry.
Protocol 2: Bioorthogonal Ligation to a TCO-modified Molecule
This protocol describes the iEDDA reaction between the tetrazine-modified protein from Protocol 1 and a TCO-containing molecule.
Materials:
-
Tetrazine-modified protein (from Protocol 1)
-
TCO-modified molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation: Dissolve the TCO-modified molecule in the Reaction Buffer.
-
Ligation Reaction: Mix the tetrazine-modified protein and the TCO-modified molecule in the Reaction Buffer at the desired molar ratio (typically 1:1 to 1:5).
-
Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.[2] The progress can be monitored by the disappearance of the tetrazine absorbance at around 520 nm.
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess TCO-modified molecule using size-exclusion chromatography or other appropriate methods.
Mandatory Visualizations
Molecular Structure and Function
Caption: Functional components of this compound.
Two-Step Bioconjugation Workflow
Caption: General workflow for a two-step bioconjugation.
Conclusion
The this compound is a highly effective and versatile heterobifunctional crosslinker. While the methyltetrazine and PFP ester groups provide the reactive functionalities for bioorthogonal ligation and amine conjugation, respectively, the PEG8 spacer is a critical component that dictates the overall utility and performance of the reagent and its conjugates. Its ability to enhance solubility, provide spatial separation, and improve pharmacokinetic properties makes it an indispensable element in the design of sophisticated bioconjugates for research, diagnostic, and therapeutic applications. The discrete nature of the PEG8 linker further ensures the homogeneity of the final product, a crucial aspect for clinical and pharmaceutical development.
References
- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Methyltetrazine-PEG8-acid, 2183440-33-5 | BroadPharm [broadpharm.com]
- 12. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 13. medkoo.com [medkoo.com]
- 14. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
Pentafluorophenyl Esters: A Technical Guide to Superior Amine Reactivity in Bioconjugation and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and synthetic chemistry, the efficient and selective formation of stable amide bonds is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been a widely adopted reagent for coupling carboxylic acids to primary amines. However, the emergence of pentafluorophenyl (PFP) esters has marked a significant advancement, offering superior reactivity, enhanced stability, and greater versatility. This in-depth technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in optimizing their conjugation strategies.
Core Principles: The Chemical Advantage of PFP Esters
PFP esters are active esters derived from the reaction of a carboxylic acid with pentafluorophenol (B44920). The key to their enhanced performance lies in the electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1] This strong inductive effect renders the carbonyl carbon of the ester highly electrophilic and makes the pentafluorophenolate a superior leaving group compared to N-hydroxysuccinimide.[1] This inherent chemical property translates into two major advantages: faster reaction kinetics with primary amines and increased resistance to hydrolysis, a competing and often detrimental side reaction in aqueous environments.[2][3][4]
Reaction Mechanism
The reaction between a PFP ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases the pentafluorophenol leaving group.[2]
Caption: Reaction mechanism of a PFP ester with a primary amine.
Quantitative Data Presentation: A Comparative Analysis
The superiority of PFP esters in amine coupling is not merely qualitative. Kinetic studies have consistently demonstrated their enhanced performance over other common activated esters. The following tables summarize key quantitative data for easy comparison.
| Activated Ester | Hydrolysis Half-life at pH 8 | Reference |
| PFP Ester | 3.0 times longer than NHS Ester | [1] |
| NHS Ester | Hours at pH ≤ 7, minutes at pH 8 | [1][3] |
Table 1: Comparative hydrolytic stability of PFP and NHS esters.
| Activated Ester System | Amine | Pseudo-First-Order Rate Constant (k') | Reference |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | [1] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | [1] |
Table 2: Comparative aminolysis kinetics of PFP and NHS ester polymer platforms.
| Activated Ester | Relative Coupling Speed | Reference |
| PFP Ester (OPFP) | 111 | [1][5] |
| Pentachlorophenyl Ester (OPCP) | 3.4 | [5] |
| Nitrophenyl Ester (ONp) | 1 | [5] |
Table 3: Relative coupling speed of various activated esters.
Experimental Protocols
The following are detailed methodologies for key experiments involving PFP esters.
Protocol 1: General Procedure for Protein Labeling with a PFP Ester
This protocol outlines the fundamental steps for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
PFP ester-activated molecule
-
Protein of interest
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Methodology:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.
-
Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted PFP ester and the pentafluorophenol byproduct by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Comparative Analysis of Activated Ester Hydrolytic Stability by HPLC
This protocol provides a method to quantify and compare the hydrolytic stability of PFP esters with other activated esters.
Materials:
-
PFP ester, NHS ester, and other activated esters of interest
-
Anhydrous DMSO or DMF
-
Reaction buffer at various pH values (e.g., PBS at pH 7.4 and sodium bicarbonate buffer at pH 8.5)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
Methodology:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of each activated ester in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Dilute each stock solution into the different pH reaction buffers to a final concentration of 1 mM.
-
HPLC Analysis:
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Monitor the disappearance of the activated ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Calculate the percentage of the remaining active ester at each time point.
-
Plot the natural logarithm of the concentration of the active ester versus time.
-
Determine the pseudo-first-order rate constant for hydrolysis from the slope of the line.
-
Calculate the half-life (t₁/₂) of each ester at each pH using the formula: t₁/₂ = 0.693 / k.
-
Mandatory Visualizations
Experimental Workflow for Protein Labeling
Caption: A typical workflow for protein labeling using PFP esters.
Decision Flowchart: Choosing the Right Activated Ester
References
An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-PEG8-PFP ester, a bifunctional linker at the forefront of antibody-drug conjugate (ADC) development. This guide details its core attributes, experimental protocols for its use, and the characterization of the resulting ADCs.
Introduction to this compound in ADC Development
Antibody-drug conjugates are a powerful class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component, influencing the ADC's stability, efficacy, and safety profile.
This compound is a state-of-the-art heterobifunctional linker designed for a two-step ADC conjugation strategy. It features two key reactive moieties:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group for the initial, stable conjugation to lysine (B10760008) residues on the monoclonal antibody. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to efficient and reproducible antibody modification.
-
Methyltetrazine: A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." This bioorthogonal reaction occurs rapidly and specifically with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group, which is attached to the cytotoxic payload.
-
PEG8 Spacer: A polyethylene (B3416737) glycol spacer consisting of eight ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility of the linker and the final ADC, reduces aggregation, and minimizes steric hindrance, potentially improving the pharmacokinetic properties of the conjugate.
This dual-reactivity allows for a controlled, two-step conjugation process. First, the antibody is modified with the tetrazine group via the PFP ester. In a second, independent step, the tetrazine-modified antibody is reacted with a TCO-functionalized cytotoxic payload. This bioorthogonal approach offers precise control over the conjugation reaction, proceeding under mild, biocompatible conditions.
Core Chemical and Physical Properties
Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C34H43F5N4O11 | |
| Molecular Weight | 778.7 g/mol | |
| CAS Number | 2353409-49-9 | |
| Purity | Typically >95% | |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light and moisture |
Experimental Workflow and Protocols
The development of an ADC using this compound follows a structured workflow, encompassing antibody modification, payload functionalization, final conjugation, and characterization.
Protocol 1: Antibody Modification with this compound
This protocol details the modification of a monoclonal antibody with the tetrazine moiety.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
The Synthesis and Application of Methyltetrazine-PEG8-PFP Ester in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. The rational design of PROTACs hinges on the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.
This technical guide provides an in-depth exploration of a versatile and increasingly utilized linker, Methyltetrazine-PEG8-PFP ester , in the synthesis of PROTACs. This linker combines the advantages of bioorthogonal click chemistry with efficient amine reactivity, offering a modular and flexible approach to PROTAC assembly.
Core Concepts: The Chemistry of this compound
This compound is a heterobifunctional linker featuring three key components:
-
Methyltetrazine: This moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group. This "click chemistry" reaction is known for its rapid kinetics, high specificity, and biocompatibility, proceeding efficiently under mild, catalyst-free conditions.
-
Pentafluorophenyl (PFP) Ester: This activated ester is a highly efficient amine-reactive group. It readily reacts with primary and secondary amines, such as those found on lysine (B10760008) residues or the N-terminus of a protein ligand, to form stable amide bonds. PFP esters exhibit greater stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, often leading to higher reaction yields.[1]
-
PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol spacer imparts hydrophilicity to the PROTAC molecule, which can enhance aqueous solubility, improve cell permeability, and reduce non-specific binding.[2] The flexibility and length of the PEG spacer are also critical for enabling the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.[2]
Data Presentation: Physicochemical Properties and Representative Degradation Data
The selection of a linker has a profound impact on the physicochemical properties and degradation efficiency of a PROTAC. Below are tables summarizing key data.
| Property | Value | Reference |
| Chemical Formula | C34H43F5N4O11 | [3] |
| Molecular Weight | 778.7 g/mol | [3] |
| Solubility | Soluble in DMSO, DMF, and DCM | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [4] |
Table 1: Physicochemical Properties of this compound.
The following table presents representative degradation data for PROTACs utilizing PEG linkers of varying lengths. While not specific to the this compound, this data illustrates the critical role of linker length in determining degradation potency (DC50) and efficacy (Dmax).
| PROTAC Example | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | BRD4 | Pomalidomide (B1683931) | Methyltetrazine-PEG4- | 50 | >90 |
| PROTAC 2 | BRD4 | Pomalidomide | Methyltetrazine-PEG8- | 15 | >95 |
| PROTAC 3 | BRD4 | Pomalidomide | Methyltetrazine-PEG12- | 85 | ~80 |
| PROTAC 4 | BTK | Pomalidomide | Amine-PEG8- | 5 | >90 |
Table 2: Representative Degradation Data for PROTACs with PEG Linkers. Note: This data is illustrative and compiled from various sources to demonstrate the impact of linker length and composition. Actual values are target and cell-line dependent.
Mandatory Visualization: Diagrams of Key Processes
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Synthesis
Caption: A two-step experimental workflow for PROTAC synthesis.
Androgen Receptor (AR) Signaling Pathway and PROTAC Intervention
Caption: PROTAC-mediated degradation of the Androgen Receptor.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its degradation activity.
Protocol 1: Two-Step Synthesis of a PROTAC
This protocol outlines a sequential, two-step approach for PROTAC synthesis, which allows for the purification of the intermediate, simplifying the final purification process.
Materials:
-
E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide derivative)
-
This compound
-
POI ligand functionalized with a TCO group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Lyophilizer
-
LC-MS and NMR for analysis
Step 1: Amine Coupling of E3 Ligase Ligand to the Linker
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS. Look for the consumption of the starting materials and the appearance of a new peak corresponding to the mass of the E3 ligase-linker conjugate.
-
Purification: Once the reaction is complete, purify the E3 ligase-linker intermediate by preparative HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the intermediate product as a solid.
-
Characterization: Confirm the identity and purity of the intermediate by high-resolution mass spectrometry and NMR.
Step 2: Tetrazine Ligation of the POI Ligand to the Intermediate
-
Reaction Setup: Dissolve the purified E3 ligase-linker intermediate (1.0 equivalent) and the TCO-functionalized POI ligand (1.2 equivalents) in a suitable solvent such as DMF, DMSO, or a mixture of PBS and an organic co-solvent (e.g., DMSO).
-
Reaction: Stir the reaction mixture at room temperature (20-25°C). The reaction is typically rapid and can be complete within 30-60 minutes.
-
Monitoring: Monitor the reaction progress by LC-MS, observing the formation of the final PROTAC product.
-
Purification: Upon completion, purify the final PROTAC by preparative HPLC.
-
Lyophilization: Lyophilize the pure fractions to yield the final PROTAC as a solid.
-
Final Characterization: Thoroughly characterize the final product using high-resolution mass spectrometry and NMR to confirm its identity, purity, and structural integrity.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes how to assess the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvesting.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Conclusion
This compound represents a powerful and versatile tool for the synthesis of PROTACs. Its dual reactivity allows for a modular and efficient assembly of these complex molecules, while the PEG8 spacer provides favorable physicochemical properties. The ability to employ bioorthogonal click chemistry in one of the ligation steps offers high specificity and reaction efficiency under mild conditions. By understanding the chemical principles of this linker and following systematic experimental protocols for synthesis and evaluation, researchers can effectively leverage this compound to develop novel and potent protein degraders for therapeutic and research applications. The continued exploration of such advanced linker technologies will undoubtedly accelerate the discovery and development of the next generation of PROTAC-based medicines.
References
- 1. books.rsc.org [books.rsc.org]
- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 3. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Methyltetrazine-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyltetrazine-PEG8-PFP ester, a heterobifunctional linker crucial for advanced bioconjugation applications in drug development and research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDS of structurally related molecules, including other tetrazine derivatives, pentafluorophenyl (PFP) esters, and polyethylene (B3416737) glycol (PEG), to offer the best available guidance.
Chemical Identity and Properties
This compound is a specialized chemical reagent used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1] It features a methyltetrazine group for bioorthogonal click chemistry reactions with trans-cyclooctene (B1233481) (TCO), a pentafluorophenyl (PFP) ester for efficient reaction with primary amines, and a hydrophilic PEG8 spacer to enhance solubility and reduce steric hindrance.[1]
| Property | Value | Source |
| Chemical Formula | C34H43F5N4O11 | BroadPharm[2] |
| Molecular Weight | 778.7 g/mol | BroadPharm[2] |
| CAS Number | 2353409-49-9 | BroadPharm[2] |
| Appearance | Purple to purplish-red oil | MedchemExpress |
| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm[2] |
| Purity | Typically >95% or >98% | BroadPharm[2] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet for this compound is not publicly available, a hazard assessment can be made by examining its constituent functional groups. The primary hazards are associated with the PFP ester and potentially the tetrazine moiety.
PFP Ester Moiety: PFP esters are known skin and eye irritants.[3][4] Inhalation may cause respiratory tract irritation.[4] The hydrolysis of the PFP ester releases pentafluorophenol, a toxic and irritating compound.[5]
Tetrazine Moiety: Some tetrazine derivatives are classified as skin and eye irritants and may cause respiratory irritation.[4]
Polyethylene Glycol (PEG) Moiety: Polyethylene glycol is generally considered to be of low toxicity.[6][7][8][9][10]
Hazard Statements (Inferred from related compounds):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
H360: May damage fertility or the unborn child.[4]
-
H361: Suspected of damaging fertility or the unborn child.[4]
-
H373: May cause damage to organs through prolonged or repeated exposure.[4]
Precautionary Statements (Inferred from related compounds):
-
P201: Obtain special instructions before use.[4]
-
P202: Do not handle until all safety precautions have been read and understood.[4]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash hands thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the reagent and ensure the safety of laboratory personnel.
| Aspect | Recommendation | Source |
| Storage Temperature | -20°C | BroadPharm[2], AxisPharm[1] |
| Storage Conditions | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended. | AxisPharm[1] |
| Handling | Use only in a chemical fume hood.[4] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[11] Prepare solutions fresh before use with anhydrous solvents like DMF or DMSO.[1] Avoid buffers containing primary amines (e.g., Tris) as they will react with the PFP ester.[11][12] | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat should be worn at all times.[4] |
First-Aid Measures
In case of exposure, follow these first-aid procedures, based on information for related compounds:
| Exposure Route | First-Aid Measures | Source |
| Inhalation | Remove to fresh air. If breathing is difficult, seek medical attention.[4] | |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[4] | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] | |
| Ingestion | Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[4] |
Experimental Protocols
General Protocol for Protein Labeling
This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5).[13]
-
This compound.
-
Anhydrous DMSO or DMF.[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[14]
-
Desalting column or dialysis equipment for purification.[11][12]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should ideally be between 1-5 mg/mL.[13][14]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[14]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution.[14][15] The final concentration of the organic solvent should be kept below 10%.[15]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[14]
-
Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or through dialysis against a suitable storage buffer (e.g., PBS).[11][12][14]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[14]
Click Chemistry Reaction with a TCO-containing Molecule
This protocol describes the subsequent bioorthogonal reaction of the methyltetrazine-labeled protein with a trans-cyclooctene (TCO)-modified molecule.
Procedure:
-
Combine the methyltetrazine-labeled protein with the TCO-containing molecule in a suitable reaction buffer (e.g., PBS).
-
The reaction is typically very fast and can proceed at room temperature.[16]
-
The reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for two-step bioconjugation using this compound.
References
- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 2. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 3. peptide.com [peptide.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. redox.com [redox.com]
- 9. trc-corp.com [trc-corp.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
An In-depth Technical Guide to Methyltetrazine-PEG8-PFP ester
COMPOUND NAME: Methyltetrazine-PEG8-PFP ester CAS NUMBER: 2353409-49-9
This guide provides a comprehensive technical overview of this compound, a heterobifunctional linker designed for advanced bioconjugation applications. It is tailored for researchers, scientists, and professionals in the field of drug development and molecular biology.
Core Compound Overview
This compound is a sophisticated chemical tool that integrates three key functional components:
-
A Methyltetrazine group , which is highly reactive toward trans-cyclooctene (B1233481) (TCO) moieties. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry, known for its extremely fast kinetics and high specificity in biological environments.[1][2]
-
A Pentafluorophenyl (PFP) ester , an amine-reactive functional group. PFP esters are known for their high reactivity with primary and secondary amines (like those on lysine (B10760008) residues of proteins) and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3][4]
-
An eight-unit polyethylene (B3416737) glycol (PEG8 ) spacer. This hydrophilic chain enhances the solubility of the molecule in aqueous buffers, reduces aggregation, minimizes immunogenicity, and provides steric accessibility for the reactive end groups.[5]
This unique combination makes the reagent exceptionally well-suited for creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[5][6][7]
Physicochemical and Technical Properties
The quantitative data for this compound are summarized below, compiled from various suppliers.
| Property | Value | Source(s) |
| CAS Number | 2353409-49-9 | [8][9] |
| Molecular Formula | C34H43F5N4O11 | [6][8] |
| Molecular Weight | 778.7 g/mol | [8] |
| Purity | Typically ≥95% or ≥98% | [7][8] |
| Appearance | Purple to purplish-red oil | [6] |
| Solubility | Soluble in DMSO, DMF, DCM | [8] |
| Storage Conditions | Store at -20°C, protected from light and moisture.[5][6] |
Reaction Mechanisms and Workflows
The dual functionality of this linker enables a two-stage conjugation strategy. This is a powerful approach for linking two different molecules (e.g., a protein and a small molecule payload) without them interfering with each other.
Stage 1: Amine Acylation The PFP ester reacts with a primary amine on a biomolecule (e.g., an antibody) to form a stable amide bond.
Stage 2: Bioorthogonal Tetrazine Ligation The methyltetrazine group reacts specifically and rapidly with a trans-cyclooctene (TCO) modified molecule in a catalyst-free "click" reaction.[1] This IEDDA reaction is exceptionally fast, with reported kinetics of up to 1x10^6 M⁻¹s⁻¹, and proceeds cleanly in complex biological media, releasing only nitrogen gas as a byproduct.[1]
Caption: Two-stage bioconjugation workflow using the heterobifunctional linker.
A primary application of this chemistry is in pre-targeted therapy or imaging. Here, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After unbound antibody is cleared from circulation, the smaller, faster-clearing tetrazine-labeled payload (drug or imaging agent) is administered. It rapidly "clicks" to the pre-localized antibody, concentrating the effect at the target and minimizing systemic exposure.
Caption: Workflow for pre-targeted in vivo imaging or drug delivery.
Experimental Protocols
The following are detailed, generalized protocols for the two key reaction steps. Optimization is recommended for specific biomolecules and applications.
This protocol details the conjugation of the linker's PFP ester to primary amines on a protein, such as an antibody.
A. Materials Required:
-
This compound
-
Protein (e.g., IgG) to be labeled (concentration: 1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[10] Avoid buffers containing Tris or glycine.[4][11]
-
Quenching buffer (optional): 1 M Tris-HCl, pH 7.5[10]
-
Purification equipment: Desalting column (e.g., Zeba™ Spin) or dialysis cassette with appropriate MWCO.[10]
B. Procedure:
-
Prepare the Protein: If the protein is in an amine-containing buffer, exchange it into the amine-free reaction buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.[10]
-
Prepare the Linker Solution: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[3][11] Dissolve the linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). Do not store this solution, as the PFP ester is susceptible to hydrolysis.[4][11]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently mixing.[10] The final concentration of organic solvent should not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10] Common conditions also include 30 minutes at 37°C.[4] The optimal time and temperature should be determined empirically.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[10]
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[3]
-
Characterization: Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry or other appropriate methods. Store the resulting tetrazine-labeled protein at 4°C or as specified for the unlabeled protein.[12]
This protocol describes the bioorthogonal reaction between the newly synthesized tetrazine-labeled protein and a TCO-functionalized molecule.
A. Materials Required:
-
Purified tetrazine-labeled protein (from Protocol 1)
-
TCO-functionalized molecule (e.g., TCO-drug, TCO-fluorophore)
-
Reaction Buffer: PBS, pH 6.0-9.0, or other biological media.[1]
B. Procedure:
-
Prepare Reactants: Dissolve the TCO-functionalized molecule in a compatible solvent. Prepare both the tetrazine-protein and TCO-molecule in the desired reaction buffer.
-
Reactant Calculation: Determine the required volumes to achieve the desired molar ratio. A 1:1 ratio is common, but a slight excess (1.05 to 1.5-fold) of the tetrazine component can be used to ensure complete consumption of the TCO-molecule.[12][13]
-
Conjugation: Mix the two components in the reaction buffer.
-
Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.[12] For very low concentrations, the reaction time can be extended to 2 hours or performed at 37-40°C to ensure completion.[12][13]
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak between 510-550 nm.[1]
-
Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate methods.[12]
-
Storage: Store the final conjugate at 4°C or as required for its intended application.[12]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 8. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 9. tebubio.com [tebubio.com]
- 10. benchchem.com [benchchem.com]
- 11. confluore.com [confluore.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Methyltetrazine Group in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methyltetrazine group's central role in bioorthogonal "click" chemistry. It details the underlying chemical principles, quantitative performance data, experimental protocols, and key applications, with a focus on the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction.
Core Concepts: The Power of Methyltetrazine in Bioorthogonal Chemistry
Bioorthogonal chemistry enables the study of biological processes in their native environments without interfering with inherent biochemical pathways.[1] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field due to its exceptionally fast reaction kinetics and high specificity.[2][3]
The methyltetrazine moiety is a key player in this reaction class. It offers a superior balance of rapid bioorthogonal reactivity and high stability in complex biological systems.[4] This makes it an invaluable tool for applications ranging from live-cell imaging to drug development.[5][4]
Mechanism of Action: Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)
The SPIEDAC reaction is a type of [4+2] cycloaddition where the electron-poor diene (methyltetrazine) reacts with an electron-rich, strained dienophile (e.g., TCO).[5][3] The reaction is driven by the release of ring strain in the dienophile and proceeds rapidly without the need for a copper catalyst, which can be toxic to living cells.[5][6] The only byproduct of this ligation is nitrogen gas.[7]
Quantitative Data: Performance Metrics of Methyltetrazine
The efficacy of methyltetrazine in click chemistry is defined by its reaction kinetics and stability. The methyl group provides a balance between reactivity and stability compared to other tetrazine derivatives.[8]
Table 1: Comparative Reaction Kinetics of Tetrazine Derivatives with TCO
| Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | Aqueous Media |
| Methyl-substituted tetrazine | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| 3,6-dipyridyl-s-tetrazine (with d-TCO) | ~366,000 | Not specified |
| Tetrazine (with sTCO) | up to 1,000,000 | Not specified |
| Me4Pyr-Tz | 2740 | DPBS, 37°C |
| MePh-Tz | 990 | DPBS, 37°C |
Data sourced from multiple studies for comparative purposes.[9][10]
Table 2: Stability of Tetrazine Derivatives
| Tetrazine Derivative | Stability Profile | Conditions |
| Dipyridyl-s-tetrazines | Relatively unstable; 60-85% degraded after 12h | 1:9 DMSO/PBS, pH 7.4 |
| Phenyl tetrazines (including methyl-phenyl) | More stable; >75% remaining after 12h | 1:9 DMSO/PBS, pH 7.4 |
| Dimethyltetrazine | Half-life of ~14 hours | PBS |
Data highlights the enhanced stability of methyl-substituted tetrazines in aqueous environments.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the successful application of methyltetrazine chemistry.
Protocol 1: General Procedure for Labeling a TCO-Modified Antibody with a Methyltetrazine-Fluorophore
This protocol outlines the steps to conjugate a trans-cyclooctene (TCO)-modified fluorescent dye to a tetrazine-labeled antibody.[9]
Materials:
-
Tetrazine-labeled antibody
-
TCO-PEG-Fluorophore (e.g., TCO-PEG4-FITC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Preparation of TCO-Fluorophore: Prepare a 1-5 mM stock solution of the TCO-PEG-Fluorophore in DMSO.[9]
-
IEDDA Reaction: To the solution of the tetrazine-labeled antibody in PBS, add a 1.5-3 fold molar excess of the TCO-PEG-Fluorophore solution.[9] The reaction is typically complete within minutes to an hour at room temperature.[9]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle agitation to ensure the reaction goes to completion.[9]
-
Purification: Remove the excess unreacted TCO-PEG-Fluorophore using a desalting column equilibrated with PBS, pH 7.4.[9]
-
Characterization: Confirm the final conjugate formation and purity using SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.[9]
Protocol 2: Synthesis of a 3-Aryl-6-Methyl-s-Tetrazine Derivative
This protocol provides a general framework for synthesizing 3-aryl-6-methyl-s-tetrazine derivatives.[13]
Materials:
-
Appropriate boronic acid
-
Silver-based catalyst
-
Methyl orthoester
-
Solvents and reagents for condensation and oxidation reactions
Procedure:
-
One-Pot Synthesis of the Tetrazine Core: The core can be synthesized on a large scale in a one-pot reaction involving the condensation of a methyl orthoester followed by an oxidation reaction.[13]
-
Silver-Mediated Cross-Coupling: Perform a silver-mediated Liebeskind–Srogl cross-coupling reaction with the desired boronic acid to install various aromatic functional groups directly onto the 6-methyl-s-tetrazine core.[13] This method generally affords the 3-aryl-6-methyltetrazine derivatives in moderate to excellent yields.[13]
Visualizing Workflows and Pathways
Diagram 1: Pretargeted Drug Delivery Workflow
This diagram illustrates a pretargeting strategy for drug delivery, a key application of methyltetrazine chemistry in drug development.[][15]
Caption: Pretargeted drug delivery workflow using methyltetrazine.
Diagram 2: Bioorthogonal Labeling for In Vivo Imaging
This diagram shows a typical workflow for in vivo imaging studies using methyltetrazine-based bioorthogonal chemistry.[4]
Caption: Workflow for in vivo imaging using methyltetrazine.
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00120A [pubs.rsc.org]
- 6. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Benefits of Pentafluorophenyl (PFP) Esters for Amine Coupling
For researchers, scientists, and drug development professionals in the fields of bioconjugation and peptide synthesis, the choice of a coupling reagent is critical for the efficiency, yield, and stability of the final product. While N-hydroxysuccinimide (NHS) esters have traditionally been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative for the conjugation of carboxylic acids to primary and secondary amines, leading to the formation of stable amide bonds.[1] This guide provides a comprehensive overview of the advantages of PFP esters, supported by quantitative data and detailed experimental protocols.
Core Advantages of PFP Esters
PFP esters offer several distinct advantages over other amine-reactive crosslinkers, primarily stemming from the electron-withdrawing nature of the pentafluorophenyl group. This chemical property enhances the electrophilicity of the carbonyl carbon and makes the pentafluorophenolate a better leaving group, resulting in improved reaction kinetics and stability.[1]
Key benefits include:
-
Greater Resistance to Hydrolysis: PFP esters exhibit significantly lower susceptibility to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][2][3] This increased stability is crucial when working with valuable biomolecules, as it minimizes the competing hydrolysis reaction and reduces the need for a large excess of the labeling reagent.[1] This leads to more efficient and reproducible conjugation reactions.[1][4]
-
Faster Reaction Kinetics: Studies have demonstrated that PFP esters have superior reactivity towards aminolysis (the desired reaction with amines).[1] This translates to faster reaction times and potentially higher yields.[1]
-
Enhanced Stability: The inherent stability of PFP esters allows for more reliable and consistent results, particularly in aqueous environments commonly used for modifying biomolecules.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing the performance of PFP esters with other amine-reactive esters.
| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |
| Target | Primary and secondary amines | Primary amines | Primary amines | Primary amines |
| Bond Formed | Amide | Amide | Amide | Amidine |
| Optimal pH Range | 7.2 - 9.0[4] | 7.2 - 8.5[4] | 7.2 - 8.5 | 8.0 - 10.0[4] |
| Solubility | Generally requires organic solvent (DMSO, DMF)[4] | Generally requires organic solvent (DMSO, DMF) | Water-soluble[4] | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH | More stable than NHS esters in aqueous solution | Prone to hydrolysis |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[4] | Well-established chemistry with a wide variety of available reagents. | Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[4] | Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function.[4] |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[4] | Susceptible to hydrolysis, which can lead to lower reaction yields.[4] | Can still be susceptible to hydrolysis. | The resulting amidine bond can be reversible at high pH. |
Table 1: Key Properties of Amine-Reactive Crosslinkers [4]
| pH | Temperature | NHS Ester Half-life | Sulfo-NHS Ester Half-life |
| 7.0 | 0°C | 4-5 hours | More stable than NHS ester |
| 8.0 | 4°C | 1 hour | - |
| 8.6 | 4°C | 10 minutes | - |
Table 2: Hydrolysis Half-life of NHS and Sulfo-NHS Esters in Aqueous Solution [4] Note: While direct side-by-side quantitative comparisons of conjugation efficiency are limited, the data on hydrolytic stability provides a strong indication of the superior performance of PFP esters.[4]
| Active Ester | Relative Coupling Speed |
| PFP ester (OPFP) | 111 |
| Pentachlorophenyl ester (OPCP) | 3.4 |
| Nitrophenyl ester (ONp) | 1 |
Table 3: Relative Coupling Speed of Active Esters [5]
| Active Ester Platform | Pseudo-first-order rate constant (s⁻¹) |
| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ |
Table 4: Comparative Aminolysis Rate Constants [1]
Experimental Protocols
Detailed methodologies for key experiments involving PFP esters are provided below.
This protocol outlines a general procedure for labeling a protein with a PFP ester-activated molecule.[4]
Materials:
-
PFP ester-activated molecule
-
Protein to be labeled
-
Amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)[4]
-
Anhydrous DMSO or DMF[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[4]
-
Desalting column or dialysis cassette for purification[4]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange into the reaction buffer is necessary.[4]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[4][6] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive and can hydrolyze.[7][8]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[4]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][6]
-
Quenching: Stop the reaction by adding the quenching buffer to deactivate any unreacted PFP ester.[6]
-
Purification: Remove excess, unreacted PFP ester and byproducts using a desalting column or dialysis.
This protocol allows for the quantification of PFP ester hydrolysis over time.[9]
Materials:
-
PFP ester of a specific carboxylic acid
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column and detector
-
Mobile phase for HPLC
Procedure:
-
Preparation: Prepare a stock solution of the PFP ester in an anhydrous organic solvent (e.g., DMSO).
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the aqueous buffer at a known concentration and temperature.
-
Time-course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[9]
-
Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase. Analyze the sample by HPLC, monitoring the decrease of the PFP ester peak and the increase of the corresponding carboxylic acid peak.[9]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of PFP esters in amine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pentafluorophenol and its derivatives [en.highfine.com]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Step-by-Step Guide for Antibody Conjugation Using Methyltetrazine-PEG8-PFP Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of antibodies with Methyltetrazine-PEG8-PFP ester. This heterobifunctional linker is instrumental in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The protocol leverages the amine-reactive pentafluorophenyl (PFP) ester for the initial modification of the antibody, followed by a highly specific and efficient bioorthogonal reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO)-tagged molecule.
The PFP ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form stable amide bonds. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[1][2] The polyethylene (B3416737) glycol (PEG) spacer (PEG8) enhances the solubility and bioavailability of the resulting conjugate while providing steric hindrance to minimize aggregation.[3]
The methyltetrazine group enables a rapid and catalyst-free "click chemistry" reaction with a TCO-containing molecule.[3] This inverse electron-demand Diels-Alder cycloaddition is highly specific and bioorthogonal, meaning it does not interfere with biological functional groups, making it ideal for applications in complex biological systems.
This guide will cover the entire workflow, from antibody preparation and conjugation to the purification and characterization of the final antibody conjugate.
Diagram of the Experimental Workflow
Caption: Experimental workflow for antibody conjugation.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Monoclonal Antibody (mAb) | In-house/Commercial | Target protein for conjugation |
| This compound | Commercial Vendor | Heterobifunctional linker for antibody modification |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the PFP ester linker |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction and storage buffer for the antibody |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.5) | In-house preparation | Optimal reaction buffer for PFP ester conjugation |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | In-house preparation | To stop the conjugation reaction by reacting with excess PFP ester |
| Size Exclusion Chromatography (SEC) Column | GE Healthcare | For purification of the antibody conjugate from unreacted linker |
| UV-Vis Spectrophotometer | Agilent Technologies | To determine protein concentration and Degree of Labeling (DOL) |
| Mass Spectrometer (e.g., Q-TOF LC/MS) | Agilent Technologies | For detailed characterization of the antibody conjugate |
Experimental Protocols
Part 1: Antibody Preparation
-
Buffer Exchange:
-
It is crucial to remove any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA) from the antibody solution as they will compete with the antibody for reaction with the PFP ester.[1]
-
Perform a buffer exchange of the antibody into an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5). This can be achieved using dialysis or a desalting column.[1]
-
After buffer exchange, determine the antibody concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280). The extinction coefficient for a typical IgG is approximately 210,000 M⁻¹cm⁻¹.[4]
-
Part 2: Conjugation Reaction
-
Prepare the this compound Solution:
-
Initiate the Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the antibody solution.[1][5] The optimal molar ratio should be determined empirically for each antibody to achieve the desired Degree of Labeling (DOL).
-
Gently mix the reaction solution immediately after adding the linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5] Incubation at a lower temperature for a longer duration can sometimes improve the selectivity of the reaction.
-
-
Quench the Reaction:
Part 3: Purification of the Antibody Conjugate
-
Size Exclusion Chromatography (SEC):
-
Purify the antibody conjugate from unreacted linker and small molecule byproducts using a size exclusion chromatography (SEC) column.[][8]
-
Equilibrate the SEC column with a suitable storage buffer, such as PBS (pH 7.4).
-
Apply the quenched reaction mixture to the column and collect the fractions corresponding to the high molecular weight antibody conjugate.
-
Monitor the elution profile by measuring the absorbance at 280 nm. The antibody conjugate will elute first, followed by the smaller, unreacted linker molecules.
-
Part 4: Characterization of the Antibody Conjugate
-
Determination of Degree of Labeling (DOL):
-
The Degree of Labeling (DOL) is the average number of linker molecules conjugated to each antibody. It can be determined using UV-Vis spectrophotometry.[9][10]
-
Measure the absorbance of the purified antibody conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the methyltetrazine group (typically around 310 nm, but this should be confirmed for the specific linker used).
-
The DOL can be calculated using the following formula: DOL = (A_linker * ε_protein) / ((A280 - A_linker * CF) * ε_linker) Where:
-
A_linker is the absorbance of the conjugate at the linker's maximum absorbance wavelength.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4]
-
A280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor (A280 of the linker / A_max of the linker).
-
ε_linker is the molar extinction coefficient of the linker at its maximum absorbance wavelength.
-
-
-
Mass Spectrometry (MS) Analysis:
-
For a more detailed characterization, the antibody conjugate can be analyzed by mass spectrometry.[11][12]
-
LC-MS can be used to determine the exact mass of the conjugate and to identify the distribution of different drug-to-antibody ratio (DAR) species.[13][14] This is particularly important for ADCs, where the DAR is a critical quality attribute.
-
Signaling Pathway and Reaction Mechanism
Caption: Two-step antibody conjugation reaction.
Quantitative Data Summary
The following tables provide representative data for a typical antibody conjugation experiment. The exact values will vary depending on the specific antibody, linker, and reaction conditions used.
Table 1: Optimization of Molar Excess of this compound
| Molar Excess of Linker (Linker:Antibody) | Degree of Labeling (DOL) | Antibody Recovery (%) |
| 5:1 | 2.1 | 95 |
| 10:1 | 4.3 | 92 |
| 20:1 | 7.8 | 85 |
Table 2: Characterization of Purified Antibody Conjugate
| Parameter | Value | Method |
| Final Protein Concentration | 1.5 mg/mL | UV-Vis (A280) |
| Degree of Labeling (DOL) | 4.3 | UV-Vis Spectrophotometry |
| Purity | >95% | Size Exclusion Chromatography (SEC) |
| Average Mass (from MS) | 155,400 Da (example) | Mass Spectrometry (LC-MS) |
| Drug-to-Antibody Ratio (DAR) Profile | DAR 0: 5%, DAR 2: 20%, DAR 4: 50%, DAR 6: 20%, DAR 8: 5% | Mass Spectrometry (deconvoluted) |
Conclusion
This guide provides a comprehensive framework for the successful conjugation of antibodies using this compound. By following these protocols, researchers can reliably produce well-defined antibody conjugates for a variety of applications, including the development of next-generation antibody-drug conjugates. The use of PFP ester chemistry combined with bioorthogonal tetrazine ligation offers a powerful and efficient method for creating targeted therapeutics with improved properties. Careful optimization of reaction conditions and thorough characterization of the final product are essential for ensuring the quality and efficacy of the resulting bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Mass spectrometry for structural characterization of therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Characterization of Antibodies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
Application Notes and Protocols for Cell Surface Modification using Methyltetrazine-PEG8-PFP ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG8-PFP ester is a versatile bifunctional linker designed for the two-step modification of cell surfaces. This reagent facilitates the introduction of a methyltetrazine moiety onto the cell surface, which can then be used for bioorthogonal "click" chemistry reactions. This powerful technique allows for the precise attachment of a wide range of molecules, including fluorescent dyes, biotin, drugs, or other biologically active compounds, to living or fixed cells.
The reagent consists of three key components:
-
Methyltetrazine: A highly reactive diene that rapidly and specifically reacts with trans-cyclooctene (B1233481) (TCO) derivatives in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[]
-
Pentafluorophenyl (PFP) Ester: A robust amine-reactive group that forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues of cell surface proteins. PFP esters exhibit greater stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling in aqueous environments.[2]
-
Polyethylene (B3416737) Glycol (PEG8) Spacer: An eight-unit polyethylene glycol linker that enhances the water solubility of the reagent, reduces steric hindrance, and minimizes non-specific binding. The length of the PEG linker can influence the accessibility of the reactive groups and the overall efficiency of the labeling process.[3]
This two-step labeling strategy offers significant advantages for cell surface engineering, enabling applications such as cell tracking, targeted drug delivery, and the study of cellular interactions.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for cell surface modification using this compound. The data presented is illustrative and may require optimization for specific cell types and applications.
Table 1: Recommended Reaction Conditions for Cell Surface Labeling
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10⁶ to 1 x 10⁷ cells/mL | Optimize based on cell type and experimental scale. |
| Reagent Concentration | 100 µM - 1 mM in DMSO or DMF | Prepare fresh stock solution immediately before use. |
| Final Reagent Conc. | 1 - 100 µM in reaction buffer | The optimal concentration should be determined empirically. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0 | Avoid Tris or glycine (B1666218) buffers which contain primary amines. |
| Incubation Time | 30 - 60 minutes | Longer times may increase labeling but could affect cell viability. |
| Temperature | Room Temperature or 4°C | 4°C may be preferred for live cells to minimize endocytosis. |
Table 2: Illustrative Labeling Efficiency on Different Cancer Cell Lines
| Cell Line | Receptor Target | Labeling Efficiency (%) | Method of Quantification |
| MCF-7 | EGFR | ~75% | Flow Cytometry |
| HeLa | EGFR | ~85% | Flow Cytometry |
| Jurkat | CD3 | ~90% | Flow Cytometry |
| SK-BR-3 | HER2 | ~80% | Fluorescence Microscopy |
Data is illustrative and based on typical results for amine-reactive labeling followed by bioorthogonal ligation.
Table 3: Illustrative Effect of PEG Linker Length on Labeling Efficiency
| Linker | Relative Labeling Efficiency | Notes |
| PEG4 | 85% | Shorter linkers may experience more steric hindrance. |
| PEG8 | 100% | Often provides a good balance of solubility and reach. |
| PEG12 | 110% | Longer linkers can further improve accessibility for bulky TCO-conjugates.[4] |
This data is hypothetical and intended to illustrate the general trend of how PEG linker length can influence labeling efficiency.
Table 4: Illustrative Cell Viability After Surface Modification
| Cell Line | Treatment | Viability (%) | Assay |
| HEK293T | Control (untreated) | >98% | Trypan Blue Exclusion |
| HEK293T | This compound (10 µM) | >95% | Trypan Blue Exclusion |
| HEK293T | This compound (50 µM) | ~90% | Trypan Blue Exclusion |
| Jurkat | Control (untreated) | >99% | Live/Dead Cell Staining |
| Jurkat | This compound (10 µM) | >96% | Live/Dead Cell Staining |
Illustrative data suggesting that the labeling procedure has a minimal impact on cell viability at optimal concentrations.[5]
Experimental Protocols
Protocol 1: One-Step Labeling of Cell Surface Amines with this compound
This protocol describes the initial step of introducing the methyltetrazine moiety onto the cell surface.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g, 5 minutes). Resuspend the cell pellet in PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Adherent Cells: Wash cells grown in a culture plate twice with ice-cold PBS.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution into ice-cold PBS to the desired final concentration (e.g., 100 µM).
-
Suspension Cells: Add the diluted reagent to the cell suspension.
-
Adherent Cells: Add the diluted reagent to the culture plate, ensuring the cells are fully covered.
-
Incubate for 30-60 minutes at 4°C or room temperature with gentle agitation.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted PFP ester.
-
Incubate for 10 minutes at room temperature.
-
-
Washing:
-
Suspension Cells: Wash the cells three times with PBS by centrifugation.
-
Adherent Cells: Wash the cells three times with PBS.
-
-
Downstream Applications:
-
The methyltetrazine-labeled cells are now ready for the bioorthogonal reaction with a TCO-containing molecule (Protocol 2) or for other analyses.
-
Protocol 2: Two-Step Bioorthogonal Labeling with a TCO-Functionalized Molecule
This protocol describes the second step, where a molecule of interest conjugated to a trans-cyclooctene (TCO) group is attached to the methyltetrazine-labeled cells.
Materials:
-
Methyltetrazine-labeled cells (from Protocol 1)
-
TCO-functionalized molecule of interest (e.g., TCO-fluorescent dye, TCO-biotin)
-
PBS or cell culture medium
Procedure:
-
Prepare TCO-Molecule Solution:
-
Dissolve the TCO-functionalized molecule in a suitable solvent (e.g., DMSO or water) and then dilute to the desired final concentration in PBS or cell culture medium. A 1.5 to 2-fold molar excess of the TCO-reagent over the estimated number of cell surface tetrazine groups is a good starting point.
-
-
Bioorthogonal Ligation:
-
Resuspend the methyltetrazine-labeled cells in the TCO-molecule solution.
-
Incubate for 30-60 minutes at room temperature or 37°C. The reaction is typically very fast.
-
-
Washing:
-
Wash the cells three times with PBS to remove any unreacted TCO-molecule.
-
-
Analysis:
-
The now fully labeled cells can be analyzed by methods such as flow cytometry or fluorescence microscopy.
-
Protocol 3: Quantification of Cell Surface Labeling by Flow Cytometry
This protocol is for quantifying the efficiency of the two-step labeling process using a TCO-conjugated fluorophore.
Materials:
-
Labeled and unlabeled (control) cells
-
Flow cytometer
-
FACS tubes
-
Staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
Sample Preparation:
-
After completing Protocol 2 with a TCO-fluorophore, resuspend the cells in staining buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Prepare a negative control sample of unlabeled cells and a sample of cells treated only with the TCO-fluorophore (to assess non-specific binding).
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer, using the appropriate laser and filter set for the chosen fluorophore.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Compare the fluorescence intensity of the labeled cells to the negative controls. The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) can be used to quantify the labeling efficiency.
-
Protocol 4: Assessment of Cell Viability Post-Modification
It is crucial to assess whether the labeling process affects cell health.
Materials:
-
Labeled and unlabeled (control) cells
-
Trypan Blue solution (0.4%) or a fluorescent Live/Dead cell staining kit
-
Hemocytometer or automated cell counter
-
Microscope
Procedure (Trypan Blue Exclusion Assay):
-
Take a small aliquot of the cell suspension.
-
Mix the cells with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Experimental Workflow
Application Example: Targeting EGFR Signaling Pathway
Cell surface modification with this compound can be used in a pre-targeting strategy for cancer therapy. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers, can be conjugated to TCO. Cells are first labeled with the methyltetrazine reagent. The TCO-antibody is then administered, which "clicks" to the tetrazine-labeled cells, delivering the therapeutic agent specifically to the cancer cells.
References
- 2. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyltetrazine-PEG8-PFP Ester with TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a premier bioorthogonal "click chemistry" reaction, renowned for its exceptionally fast kinetics and high specificity in complex biological environments. This reaction proceeds without the need for a catalyst, making it ideal for applications in live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).
The Methyltetrazine-PEG8-PFP ester is a heterobifunctional linker designed to leverage this powerful chemistry. It features two key reactive groups:
-
Methyltetrazine: This moiety enables rapid and specific covalent bond formation with a TCO-functionalized molecule. The methyl group enhances the stability of the tetrazine ring in aqueous environments.
-
Pentafluorophenyl (PFP) ester: This is a highly reactive group that efficiently forms stable amide bonds with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-functionalized surfaces. PFP esters exhibit greater stability towards hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to more efficient and reproducible labeling of biomolecules.
-
PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol spacer enhances solubility in aqueous buffers, provides flexibility, and minimizes steric hindrance between the conjugated molecules.
This document provides detailed protocols for a two-step conjugation strategy: first, the modification of an amine-containing biomolecule with this compound, and second, the subsequent ligation of the tetrazine-modified biomolecule with a TCO-containing molecule.
Data Presentation
Reaction Parameters for this compound Conjugation
| Parameter | PFP Ester-Amine Reaction | Tetrazine-TCO Ligation |
| Reaction Type | Amide bond formation | Inverse electron demand Diels-Alder cycloaddition |
| Reactants | PFP ester, Primary/Secondary amine | Methyltetrazine, Trans-cyclooctene (TCO) |
| Recommended Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | PBS, HEPES, cell culture media |
| Optimal pH Range | 7.2 - 8.5 | 6.0 - 9.0[1] |
| Recommended Temperature | 4°C to 37°C | 4°C to 40°C (typically room temperature)[1] |
| Typical Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | < 30 - 60 minutes at room temperature[1] |
| Stoichiometry | 2 to 30-fold molar excess of PFP ester over amine-containing molecule | 1.05 to 5-fold molar excess of one reactant |
| Catalyst Required | No | No |
| Second-Order Rate Constant (k₂) | Not applicable | ~1000 M⁻¹s⁻¹ for methyl-substituted tetrazines in aqueous media[1]; up to 30,000 M⁻¹s⁻¹ for some tetrazine derivatives in PBS[2] |
Experimental Protocols
Protocol 1: Labeling of an Amine-Containing Protein with this compound
This protocol describes the modification of a protein (e.g., an antibody) with the methyltetrazine moiety.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis equipment
Procedure:
-
Protein Preparation:
-
If the protein solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), it must be purified. Exchange the buffer to an amine-free buffer like 1x PBS (pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PFP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and the pentafluorophenol (B44920) byproduct using a desalting column or by dialysis against 1x PBS.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL), which is the average number of tetrazine molecules per protein, using UV-Vis spectroscopy or mass spectrometry. The tetrazine moiety has a characteristic absorbance around 520 nm.
-
Protocol 2: Ligation of a Tetrazine-Labeled Protein with a TCO-Functionalized Molecule
This protocol describes the "click" reaction between the tetrazine-labeled protein from Protocol 1 and a molecule functionalized with a TCO group.
Materials:
-
Tetrazine-labeled protein (from Protocol 1) in a suitable buffer (e.g., 1x PBS, pH 7.4)
-
TCO-functionalized molecule (e.g., TCO-fluorescent dye, TCO-drug conjugate)
-
Reaction buffer (if different from the protein storage buffer)
Procedure:
-
Prepare the Reactants:
-
Ensure the tetrazine-labeled protein is in the desired reaction buffer at a known concentration.
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
-
Ligation Reaction:
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak at approximately 520 nm.[4]
-
-
Purification (if necessary):
-
If purification is required to remove excess TCO-reagent, this can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis, depending on the size of the TCO-reagent.
-
-
Final Product:
-
The resulting conjugate is now ready for use in downstream applications. Store the conjugate at 4°C or as appropriate for the specific protein.
-
Visualizations
Caption: Two-step bioconjugation workflow using this compound.
Caption: Experimental workflow for protein conjugation with this compound and TCO.
References
Application Notes and Protocols for In Vivo Bioconjugation Using Methyltetrazine-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of in vivo bioconjugation has been significantly advanced by the development of bioorthogonal chemistries, which involve reactions that can occur within living organisms without interfering with native biochemical processes. Among these, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), has emerged as a particularly powerful tool due to its exceptionally fast reaction kinetics and high specificity.[1][2][3] Methyltetrazine-PEG8-PFP ester is a heterobifunctional linker that leverages this chemistry for in vivo applications.[4][5]
This molecule incorporates three key functional components:
-
A methyltetrazine moiety for ultrafast and highly specific bioorthogonal ligation with TCO-modified molecules.[4]
-
A pentafluorophenyl (PFP) ester group for efficient and stable conjugation to primary amines on proteins, peptides, or small molecule payloads under mild conditions.[4][6]
-
A hydrophilic polyethylene glycol (PEG8) spacer to enhance aqueous solubility, improve in vivo pharmacokinetics, and provide steric accessibility for the reactive groups.[4][7]
These features make this compound an ideal reagent for a variety of in vivo applications, including pre-targeted imaging, targeted drug delivery, and the construction of complex biomolecular assemblies within a living system.[1][4]
Principle of Pre-targeted In Vivo Bioconjugation
Pre-targeting is a multi-step strategy that decouples the targeting and payload delivery steps.[2] This approach offers significant advantages over the administration of directly conjugated agents, particularly for macromolecules like antibodies which have slow clearance rates.[1] The typical workflow involves:
-
Administration of a modified targeting molecule: A biomolecule with affinity for a specific target, such as a tumor antigen, is first modified with a TCO group and administered to the subject. This TCO-modified molecule is allowed to accumulate at the target site and clear from systemic circulation.
-
Administration of the tetrazine-conjugated payload: Subsequently, a small, rapidly clearing molecule carrying the tetrazine moiety and a payload (e.g., an imaging agent or a therapeutic drug) is administered.
-
In vivo "click" reaction: The tetrazine rapidly and specifically reacts with the TCO-tagged targeting molecule at the target site, effectively concentrating the payload where it is needed. This results in an improved signal-to-background ratio for imaging or a higher therapeutic index for drug delivery.[1][2]
Applications
-
Pre-targeted Imaging: By conjugating an imaging agent (e.g., a near-infrared fluorophore or a PET isotope) to this compound, researchers can achieve highly sensitive and specific imaging of target tissues.[1][8][9] This is particularly valuable in oncology for visualizing tumors.[1]
-
Targeted Drug Delivery: Therapeutic agents can be conjugated to the tetrazine linker for targeted delivery to diseased tissues. This approach can enhance drug efficacy while minimizing off-target toxicity.
-
In Vivo Assembly of Biomolecules: The dual reactivity of this compound allows for the in vivo construction of more complex biological structures for various therapeutic or diagnostic purposes.
Quantitative Data Summary
The efficiency of in vivo bioconjugation is dependent on several factors, including the reaction kinetics of the bioorthogonal pair and the biodistribution and clearance rates of the components. The following table summarizes key quantitative parameters for tetrazine-TCO ligations.
| Parameter | Value | Context | Reference |
| Second-order rate constant (k2) | >50,000 M⁻¹s⁻¹ | A high rate constant is a strong indicator for successful pre-targeting, enabling efficient ligation even at low in vivo concentrations. | [10] |
| Dimethyltetrazine half-life in PBS | ~14 hours | Provides an indication of the stability of the tetrazine moiety in a physiological buffer. | [7] |
| Calculated logD7.4 for successful pre-targeting | < -3 | Lower lipophilicity (logD) of the tetrazine probe is correlated with better in vivo performance and successful ligation. | [10] |
| Typical antibody dose for pre-targeting | 10-100 µg per mouse | The dose of the TCO-modified antibody will depend on the specific antibody and animal model. | [7] |
Experimental Protocols
Protocol 1: Conjugation of a Payload to this compound
This protocol describes the conjugation of an amine-containing payload (e.g., a fluorescent dye with an amine handle) to the PFP ester of this compound.
Materials:
-
This compound
-
Amine-containing payload (e.g., fluorescent dye, drug molecule)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5, or an organic base like N,N-Diisopropylethylamine (DIPEA)
-
Analytical HPLC for reaction monitoring and purification
Procedure:
-
Preparation of Reagents:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Dissolve the amine-containing payload in the reaction buffer or an appropriate solvent.
-
-
Conjugation Reaction:
-
Add a 1.2 to 2-fold molar excess of the this compound stock solution to the payload solution.
-
If using an organic solvent, add 2-4 equivalents of DIPEA.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light if the payload is light-sensitive.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by analytical HPLC or LC-MS.
-
Once the reaction is complete, purify the tetrazine-payload conjugate using preparative HPLC.
-
Lyophilize the purified product and store at -20°C, protected from light and moisture.
-
Protocol 2: Pre-targeted In Vivo Imaging
This protocol provides a general framework for a pre-targeted in vivo imaging experiment using a TCO-modified antibody and a tetrazine-conjugated imaging agent.
Part A: Preparation and Administration of TCO-Modified Antibody
Materials:
-
Targeting antibody (e.g., anti-HER2)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) for injection
-
Animal model (e.g., tumor-bearing mice)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[7]
-
TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[7]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.[7]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using desalting columns according to the manufacturer's protocol. Exchange the buffer to sterile PBS.
-
In Vivo Administration: Dilute the purified TCO-antibody conjugate in sterile PBS to the desired concentration. Administer the conjugate to the animal model (e.g., via intravenous injection). A typical dose is in the range of 10-100 µg per mouse.[7] Allow the antibody to accumulate at the target and clear from circulation (typically 24-72 hours).
Part B: Administration of Tetrazine-Imaging Agent and Imaging
Materials:
-
Purified tetrazine-imaging agent conjugate (from Protocol 1)
-
Sterile, pyrogen-free PBS for injection
-
Animal model from Part A
-
In vivo imaging system (e.g., IVIS, PET/CT scanner)
Procedure:
-
Preparation of Tetrazine-Imaging Agent: Dissolve the lyophilized tetrazine-imaging agent in sterile PBS to the desired concentration for injection.
-
In Vivo Administration: After the appropriate time for antibody clearance (determined empirically, e.g., 48 hours), administer the tetrazine-imaging agent to the animal model, typically via intravenous injection.
-
In Vivo Imaging: At various time points after injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours), perform in vivo imaging using the appropriate imaging modality.
-
Biodistribution Studies (Optional): After the final imaging time point, animals can be euthanized, and organs harvested to quantify the distribution of the imaging probe.
Visualizations
Caption: Pre-targeted in vivo imaging workflow.
Caption: Simplified HER2 signaling pathway targeting.
References
- 1. scispace.com [scispace.com]
- 2. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 5. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 6. tebubio.com [tebubio.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine-Reactive Labeling with Methyltetrazine-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Methyltetrazine-PEG8-PFP ester for the amine-reactive labeling of biomolecules. This reagent is a valuable tool for creating bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs), fluorescent imaging probes, and targeted drug delivery systems.[1]
The this compound is a heterobifunctional linker that contains a methyltetrazine group for bioorthogonal "click" chemistry and a pentafluorophenyl (PFP) ester for reacting with primary and secondary amines.[1][2][3] The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility in aqueous solutions, provides steric accessibility, and increases hydrophilicity.[1][4]
Key Features and Benefits:
-
Dual Reactivity : The PFP ester efficiently couples with amines under mild conditions, while the methyltetrazine group enables ultrafast and highly specific inverse electron demand Diels-Alder (IEDDA) click reactions with trans-cyclooctene (B1233481) (TCO) modified molecules.[1][5][6]
-
Enhanced Stability : PFP esters are less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling reactions.[2][3][7][8][9][10]
-
Biocompatibility : The click reaction occurs efficiently under mild buffer conditions and does not require cytotoxic copper catalysts or reducing agents.[11][12]
-
Chemoselectivity : The methyltetrazine and TCO groups are highly selective for each other and do not interfere with other functional groups commonly found in biological systems.[11][12]
-
Versatility : This reagent is suitable for a variety of applications, including the development of ADCs, multifunctional probes for diagnostics and imaging, and enhancing drug delivery systems.[1]
Chemical Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the PFP ester, which results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[7]
Experimental Protocols
Materials
-
This compound (Store at -20°C, protected from light and moisture)[1][4][13]
-
Biomolecule to be labeled (e.g., antibody, protein, or amine-modified oligonucleotide)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5; PBS is also suitable)[2][7][9]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2][7][9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[7]
-
Desalting column or dialysis equipment for purification[2][7][9]
General Protocol for Protein Labeling
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
-
Prepare the Protein Solution :
-
Prepare the this compound Solution :
-
Reaction :
-
Incubation :
-
Quenching (Optional) :
-
To terminate the reaction, a quenching buffer such as 1 M Tris-HCl can be added.
-
-
Purification :
Experimental Workflow
References
- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Methyltetrazine-PEG12-PFP ester | BroadPharm [broadpharm.com]
- 5. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 6. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 11. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 14. precisepeg.com [precisepeg.com]
Application Notes: Optimizing Buffer Conditions for PFP Ester Reactions with Proteins
Introduction
Pentafluorophenyl (PFP) esters are highly efficient amine-reactive crosslinkers used extensively in bioconjugation for creating stable amide bonds with proteins.[1][2] Their increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters often leads to more efficient and reproducible conjugations.[1][2][3][4][5] The success of a PFP ester-protein conjugation reaction is critically dependent on the buffer conditions, including pH, buffer composition, and temperature. These parameters directly influence reaction efficiency, the stability of the PFP ester, and the integrity of the protein.
Key Considerations for Buffer Conditions
-
pH: The optimal pH range for PFP ester reactions with primary amines is typically between 7.2 and 9.0.[1][3][6][7][8][9][10] Within this range, the targeted primary amines on the protein (e.g., the ε-amino group of lysine (B10760008) residues) are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction.[8] Lower pH values can lead to the protonation of amines, reducing their reactivity, while pH values above 9.0 can significantly increase the rate of PFP ester hydrolysis, a competing reaction that reduces conjugation efficiency.[6][7][8][9][10]
-
Buffer Composition: It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the protein for reaction with the PFP ester.[1][3][11] Commonly used buffers include phosphate-buffered saline (PBS), sodium carbonate, sodium bicarbonate, HEPES, and borate (B1201080) buffers.[6][9] Buffers containing Tris or glycine (B1666218) should be strictly avoided in the reaction mixture.[1][3][9][11]
-
PFP Ester Solubility and Stability: PFP esters are generally hydrophobic and require dissolution in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[1][3][7][11] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.[1][7] PFP esters are sensitive to moisture and should be stored with a desiccant at -20°C.[3][7][9][11] It is recommended to prepare the PFP ester solution immediately before use, as they are prone to hydrolysis in aqueous solutions.[3][11]
-
Temperature and Reaction Time: PFP ester-protein conjugations can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[1][6] Lower temperatures can be beneficial for sensitive proteins and can minimize hydrolysis of the PFP ester, though the reaction rate will be slower.[8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for PFP ester reactions with proteins based on a review of available protocols.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 9.0 | Optimal range for reactivity of primary amines and stability of the PFP ester.[1][3][6][7][8][9][10] |
| Buffer Systems | Phosphate, Carbonate/Bicarbonate, HEPES, Borate | Must be free of primary amines like Tris or glycine.[6][9] |
| Molar Excess of PFP Ester | 5- to 50-fold | The optimal ratio depends on the protein concentration and desired degree of labeling.[1][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase the risk of aggregation.[1][8] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures may require longer incubation times.[6][8] |
| Reaction Time | 1 - 4 hours at 25°C; up to 24 hours at 4°C | Longer times may increase hydrolysis of the PFP ester.[1][6][8] |
| Organic Solvent (DMSO/DMF) | < 10% (v/v) | To ensure protein stability.[1][7] |
Experimental Protocols
Protocol 1: General Protein Labeling with a PFP Ester
This protocol provides a general procedure for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
Protein to be labeled
-
PFP ester-activated molecule
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5 (or other amine-free buffer like PBS, pH 7.2-8.5).[1][6]
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 (or 1 M glycine).[1][9]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]
-
If the protein is already in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the PFP Ester Solution:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[1]
-
-
Purification:
Visualizations
Caption: Workflow for PFP ester-protein conjugation.
Caption: Reaction of a PFP ester with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 6. precisepeg.com [precisepeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Methyltetrazine-PEG8-PFP Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyltetrazine-PEG8-PFP ester in bioconjugation reactions, with a focus on calculating and optimizing molar excess for efficient and reproducible results. Detailed protocols for antibody modification and subsequent bioorthogonal ligation are provided, along with data presentation and visualizations to aid in experimental design and execution.
Introduction to this compound
This compound is a heterobifunctional linker possessing two distinct reactive moieties, making it a versatile tool in bioconjugation and drug delivery.[1][2][3] The molecule consists of:
-
A Methyltetrazine Group: This moiety reacts with exceptional speed and selectivity with trans-cyclooctene (B1233481) (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] This bioorthogonal reaction is catalyst-free and proceeds efficiently in complex biological media.[4]
-
A Pentafluorophenyl (PFP) Ester: This amine-reactive group readily couples with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][5] PFP esters are known for their high reactivity and greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugations.
-
A Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG linker enhances the solubility and hydrophilicity of the molecule and its conjugates, which can improve pharmacokinetic properties and reduce non-specific interactions.[1]
This dual functionality allows for a two-step conjugation strategy, which is particularly useful in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1]
Calculating Molar Excess: Principles and Recommendations
The molar excess of the this compound relative to the substrate is a critical parameter that influences the degree of labeling (DOL), reaction efficiency, and the potential for protein aggregation. The optimal molar excess is dependent on the specific biomolecule, its concentration, and the desired level of modification.
PFP Ester Reaction with Amines
For the initial reaction of the PFP ester with amine groups on a biomolecule (e.g., an antibody), a molar excess of the linker is required to drive the reaction to the desired completion.
General Recommendations:
-
Starting Range: A molar excess of 5:1 to 20:1 (linker:protein) is a common starting point for antibody conjugations.[6]
-
Optimization: The optimal ratio should be determined empirically for each specific antibody and application. Testing a range of molar excesses (e.g., 5:1, 10:1, 20:1) is recommended to find the balance between a high degree of labeling and the preservation of protein function and stability.[6]
-
Factors to Consider:
-
Protein Concentration: More dilute protein solutions may require a higher molar excess of the PFP ester to achieve the same degree of labeling.[7]
-
Number of Available Amines: The number of accessible lysine residues on the protein surface will influence the potential degree of labeling.
-
Protein Stability: High molar excesses can sometimes lead to protein aggregation or loss of activity.[6]
-
Quantitative Data Example: Degree of Labeling vs. Molar Excess
The following table provides representative data on the degree of labeling (DOL) achieved at different molar excesses of an amine-reactive ester with an antibody. While this data was generated with a DBCO-STP ester, it serves as a useful illustration of the expected trend for PFP esters.
| Molar Excess of Amine-Reactive Ester (Ester:Antibody) | Achieved Degree of Labeling (DOL) |
| 1:1 | ~1.1 |
| 2:1 | ~1.8 |
| 3:1 | ~2.5 |
| 4:1 | ~3.1 |
| 5:1 | ~3.6 |
| 6:1 | ~4.0 |
| 7:1 | ~4.4 |
(Data adapted from a study on Herceptin conjugation with DBCO-STP ester, which exhibits similar reactivity to PFP esters)[8]
Tetrazine Reaction with TCO (Bioorthogonal Ligation)
The subsequent reaction between the tetrazine-modified biomolecule and a TCO-functionalized molecule is typically very fast and efficient.
General Recommendations:
-
Stoichiometry: A slight molar excess of the tetrazine-functionalized molecule (1.05:1 to 1.5:1) is often recommended to ensure complete consumption of the TCO-modified component.[6]
-
Low Concentrations: Due to the extremely fast kinetics of the TCO-tetrazine ligation (rate constants can exceed 800 M⁻¹s⁻¹), this reaction can be performed at low micromolar or even nanomolar concentrations.[4]
Experimental Protocols
The following are detailed protocols for a two-step conjugation process: 1) modification of an antibody with this compound, and 2) subsequent ligation with a TCO-functionalized molecule.
Protocol 1: Antibody Modification with this compound
This protocol describes the labeling of an antibody with this compound via its amine-reactive PFP ester.
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5. Crucially, avoid buffers containing primary amines such as Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (e.g., desalting columns) or dialysis cassettes.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[9]
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF. Do not store the stock solution for extended periods as the PFP ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Add the calculated volume of the PFP ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[9]
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and, if possible, a characteristic absorbance for the tetrazine) or by mass spectrometry.[9]
-
Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule
This protocol describes the reaction of the newly formed tetrazine-modified antibody with a TCO-functionalized molecule.
Materials:
-
Purified tetrazine-modified antibody from Protocol 1
-
TCO-functionalized molecule (e.g., a TCO-modified fluorescent dye or drug)
-
Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer.
Procedure:
-
Reactant Preparation:
-
Prepare solutions of the tetrazine-modified antibody and the TCO-functionalized molecule in the Reaction Buffer.
-
-
Ligation Reaction:
-
Mix the tetrazine-modified antibody and the TCO-functionalized molecule at the desired molar ratio (e.g., 1:1.2 antibody:TCO molecule).
-
The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature.[6] For very low concentrations, the incubation time can be extended.
-
-
Monitoring the Reaction (Optional):
-
The progress of the tetrazine-TCO ligation can be monitored by following the disappearance of the tetrazine's characteristic absorbance peak (typically around 520-540 nm) using a UV-Vis spectrophotometer.
-
-
Purification (if necessary):
-
If there is a significant excess of the TCO-functionalized molecule or other small molecule reagents, purify the final conjugate using size-exclusion chromatography or dialysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for two-step bioconjugation.
Targeted Drug Delivery via HER2 Signaling Pathway
This compound can be used to create antibody-drug conjugates that target specific cell surface receptors, such as HER2 in breast cancer. The antibody directs the conjugate to the cancer cell, and upon binding and internalization, the cytotoxic drug can exert its effect.
Caption: Targeted drug delivery to HER2+ cells.
By carefully controlling the molar excess of this compound and following robust protocols, researchers can generate well-defined bioconjugates for a wide range of applications in targeted therapy, diagnostics, and fundamental research.
References
- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 2. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 3. Methyltetrazine-PEG12-PFP ester | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyltetrazine-PEG4-STP Ester | BroadPharm [broadpharm.com]
- 8. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Purification of Methyltetrazine-PEG8-PFP Ester Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of biomolecules conjugated with Methyltetrazine-PEG8-PFP ester. The methodologies outlined are designed to ensure high purity of the final conjugate, a critical aspect for downstream applications in research, diagnostics, and therapeutics.
Introduction
This compound is a bifunctional linker that combines the highly efficient and bioorthogonal "click" chemistry of methyltetrazine with the amine-reactive pentafluorophenyl (PFP) ester. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance. PFP esters offer greater stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1] Proper purification of the resulting conjugate is paramount to remove unreacted linker, byproducts, and unconjugated biomolecules, which can interfere with subsequent applications and compromise results.
The choice of purification strategy depends primarily on the size and physicochemical properties of the biomolecule being conjugated. This guide covers the two most common and effective techniques: Size Exclusion Chromatography (SEC) and Reverse Phase Chromatography (RPC).
Purification Strategies: An Overview
The optimal purification method is determined by the molecular weight and hydrophobicity of the target conjugate.
-
Size Exclusion Chromatography (SEC): Ideal for purifying large biomolecules such as antibodies, proteins, and other macromolecules (>10 kDa). SEC separates molecules based on their hydrodynamic radius, effectively removing smaller, unreacted this compound and its hydrolysis byproducts.[2][3]
-
Reverse Phase Chromatography (RPC): The method of choice for purifying smaller conjugates, including peptides, oligonucleotides, and small molecule drugs.[4][5] Separation is based on hydrophobicity. The conjugation of the Methyltetrazine-PEG8 moiety alters the hydrophobicity of the biomolecule, allowing for its separation from the unconjugated starting material.[6]
The following workflow illustrates the general steps involved in a typical conjugation and purification process.
Data Presentation: Purification Parameters and Expected Outcomes
The following tables summarize typical parameters and expected outcomes for the purification of various this compound conjugates.
Table 1: Size Exclusion Chromatography (SEC) Parameters for Large Biomolecule Conjugates
| Parameter | Recommendation for Antibody/Protein Conjugates |
| Column Type | SEC column with appropriate molecular weight fractionation range (e.g., 10-300 kDa) |
| Mobile Phase | Phosphate-buffered saline (PBS) or other physiological buffer |
| Flow Rate | 0.5 - 1.0 mL/min for analytical columns |
| Detection | UV at 280 nm |
| Expected Purity | >95% |
| Typical Recovery | >90% |
| Key Separation | Conjugated antibody/protein from unreacted linker and hydrolysis byproducts |
Table 2: Reverse Phase Chromatography (RPC) Parameters for Peptide and Oligonucleotide Conjugates
| Parameter | Recommendation for Peptide Conjugates | Recommendation for Oligonucleotide Conjugates |
| Column Type | C18 or C8, 3-5 µm particle size, 100-300 Å pore size | C18 or C8, with ion-pairing reagent |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) | Acetonitrile |
| Gradient | Linear gradient of 5-95% B over 20-40 minutes | Linear gradient of 5-95% B over 30 minutes[5] |
| Flow Rate | 0.8 - 1.2 mL/min for analytical columns | 1.0 mL/min for analytical columns[5] |
| Detection | UV at 220 nm and/or 280 nm | UV at 260 nm and absorbance maximum of tetrazine (~520 nm)[5] |
| Expected Purity | >98% | >95% |
| Typical Recovery | >85% | >80% |
Table 3: Reverse Phase Chromatography (RPC) Parameters for Small Molecule Drug Conjugates
| Parameter | General Recommendation |
| Column Type | C18 or C8, 3-5 µm particle size |
| Mobile Phase A | 0.1% Formic acid or TFA in water |
| Mobile Phase B | 0.1% Formic acid or TFA in acetonitrile or methanol |
| Gradient | Optimized based on the hydrophobicity of the small molecule |
| Flow Rate | 0.8 - 1.2 mL/min for analytical columns |
| Detection | UV-Vis at relevant wavelengths, ELSD, or Mass Spectrometry (MS) |
| Expected Purity | >99% |
| Typical Recovery | >90% |
Experimental Protocols
General Conjugation Protocol
This protocol describes a general method for conjugating this compound to an amine-containing biomolecule.
Materials:
-
Biomolecule (e.g., antibody, peptide, or small molecule with a primary amine)
-
This compound
-
Amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer, pH 7.2-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).
-
Prepare Linker Solution: Immediately before use, dissolve this compound in DMF or DMSO to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the desired molar excess of the linker solution to the biomolecule solution. The optimal molar ratio should be determined empirically but typically ranges from 2 to 20 equivalents of linker per equivalent of biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light.
-
Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
Purification Protocol 1: Size Exclusion Chromatography (SEC) for Large Biomolecules
Materials:
-
SEC column with an appropriate molecular weight cutoff
-
HPLC or FPLC system
-
Mobile phase (e.g., PBS, pH 7.4)
-
Conjugation reaction mixture
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the quenched conjugation reaction mixture onto the column. The injection volume should not exceed 2-5% of the column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions corresponding to the peaks detected by the UV detector. The first major peak typically corresponds to the high molecular weight conjugate, while later peaks correspond to the unreacted linker and byproducts.
-
Analysis: Analyze the collected fractions by SDS-PAGE, HPLC, and/or mass spectrometry to confirm the purity and identity of the conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).
Purification Protocol 2: Reverse Phase Chromatography (RPC) for Peptides, Oligonucleotides, and Small Molecules
Materials:
-
C8 or C18 reverse-phase HPLC column
-
HPLC system with a gradient pump and UV-Vis detector
-
Mobile Phase A (e.g., 0.1% TFA in water)
-
Mobile Phase B (e.g., 0.1% TFA in acetonitrile)
-
Conjugation reaction mixture
Procedure:
-
System Equilibration: Equilibrate the RPC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is observed.
-
Sample Preparation: If necessary, acidify the reaction mixture with a small amount of TFA to ensure compatibility with the mobile phase. Centrifuge the sample to remove any particulates.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution and Fraction Collection: Apply a linear gradient of increasing Mobile Phase B to elute the bound components. The specific gradient will depend on the hydrophobicity of the conjugate and should be optimized (see Table 2 and 3 for starting points). Collect fractions corresponding to the eluting peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to determine purity and confirm the identity of the conjugate.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent and water, typically by lyophilization.
Stability of Methyltetrazine Moiety During Purification
The methyltetrazine group exhibits good stability under standard RPC conditions. Studies have shown that methyl-substituted tetrazines are more stable than their unsubstituted counterparts, particularly in basic conditions.[7] While prolonged exposure to strongly basic conditions (pH > 10) should be avoided, the mildly acidic conditions (e.g., 0.1% TFA) commonly used in RPC are well-tolerated.[7][8] For sensitive applications, it is advisable to keep the purification time to a minimum and to store the purified conjugate in a neutral or slightly acidic buffer at low temperatures.
Troubleshooting
The following diagram outlines a logical approach to troubleshooting common issues encountered during the purification of this compound conjugates.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 6. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Oligonucleotides with Methyltetrazine-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry provides powerful tools for the specific labeling of biomolecules in complex biological systems. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity.[1] This application note provides a detailed protocol for the labeling of amine-modified oligonucleotides with Methyltetrazine-PEG8-PFP ester, a key step in preparing probes for bioorthogonal applications in research and drug development.
The this compound reagent contains three key components:
-
Methyltetrazine: The bioorthogonal reactive moiety that participates in the IEDDA reaction. The methyl group enhances the stability of the tetrazine in aqueous environments.[2]
-
PEG8 Spacer: An eight-unit polyethylene (B3416737) glycol (PEG) linker that increases the hydrophilicity and solubility of the labeled oligonucleotide and provides steric separation between the oligonucleotide and the tetrazine.
-
Pentafluorophenyl (PFP) Ester: A highly efficient amine-reactive functional group for conjugation to a primary amine on the oligonucleotide. PFP esters are generally more stable to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, leading to potentially higher and more reproducible conjugation yields.[3][4]
These labeled oligonucleotides can be used in a variety of applications, including fluorescence imaging, in-situ hybridization, and the construction of targeted therapeutic agents.
Quantitative Data Summary
The following table summarizes typical quantitative data for the labeling of amine-modified oligonucleotides with active esters like this compound. Actual results may vary depending on the specific oligonucleotide sequence, purity, and reaction conditions.
| Parameter | Typical Value | Notes |
| Labeling Efficiency | > 80% | Refers to the percentage of the initial amine-modified oligonucleotide that is successfully conjugated with the this compound. PFP esters generally offer higher efficiency due to their increased stability against hydrolysis compared to NHS esters.[3][4] |
| Final Yield (after purification) | 70-90% | The final yield of the purified, labeled oligonucleotide. This is dependent on the efficiency of the purification method (e.g., HPLC).[5] |
| Purity (after HPLC) | > 95% | The purity of the final labeled oligonucleotide as determined by analytical HPLC. |
| Stability of Labeled Oligonucleotide | Stable for at least 6 months at -20°C | When stored properly in a nuclease-free environment, the methyltetrazine-labeled oligonucleotide is highly stable.[6] |
Experimental Protocols
This section provides detailed protocols for the preparation, labeling, purification, and characterization of methyltetrazine-labeled oligonucleotides.
Materials and Equipment
-
Amine-modified oligonucleotide (5' or 3' modified)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Nuclease-free water
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate (B1210297)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 reverse-phase HPLC column
-
Mass spectrometer (ESI-MS or MALDI-TOF)
-
Lyophilizer or centrifugal evaporator
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)
Protocol 1: Labeling of Amine-Modified Oligonucleotide
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
PFP Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 20-30 nmol of the amine-modified oligonucleotide solution with an equal volume of 0.1 M conjugation buffer (pH 8.5).
-
Add a 5-15 fold molar excess of the dissolved this compound to the oligonucleotide solution.
-
Gently vortex the mixture. The final DMSO concentration should ideally be kept below 20% to maintain oligonucleotide solubility.
-
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if the tetrazine is conjugated to a fluorophore.
Protocol 2: Purification of Labeled Oligonucleotide
Purification is critical to remove unreacted this compound and any unconjugated oligonucleotide. RP-HPLC is the recommended method for achieving high purity.
-
HPLC System Setup:
-
Column: C18 reversed-phase HPLC column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point and can be optimized.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the specific wavelength for the tetrazine if it has a distinct absorbance.
-
-
Purification Procedure:
-
Dilute the reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the HPLC column.
-
Collect the fractions corresponding to the main peak of the labeled oligonucleotide. The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the methyltetrazine and PEG linker.
-
Combine the fractions containing the pure, labeled product.
-
-
Desalting: Remove the TEAA buffer from the purified product by either ethanol precipitation or using a desalting column.
-
Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol and air dry or use a centrifugal evaporator.
-
-
Final Product Preparation: Resuspend the purified, desalted methyltetrazine-labeled oligonucleotide in a nuclease-free buffer of choice and determine the concentration using UV-Vis spectrophotometry at 260 nm.
Protocol 3: Characterization of Labeled Oligonucleotide
-
Purity Analysis by HPLC: Inject a small aliquot of the final product onto an analytical RP-HPLC column to confirm purity. A single, sharp peak is indicative of a pure product.
-
Mass Spectrometry: Confirm the successful conjugation and the identity of the final product by mass spectrometry (ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the calculated molecular weight of the methyltetrazine-labeled oligonucleotide.
Visualizations
Caption: Experimental workflow for labeling oligonucleotides.
Caption: Bioorthogonal ligation of a tetrazine-labeled oligonucleotide.
References
- 1. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 2. Rapid oligonucleotide-templated fluorogenic tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 5. mz-at.de [mz-at.de]
- 6. Tetrazine PEG5 Oligo Modification [biosyn.com]
Application Notes and Protocols for Creating Fluorescent Probes using Methyltetrazine-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG8-PFP ester is a heterobifunctional linker designed for the versatile and efficient creation of fluorescent probes for biological applications. This reagent leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, to enable the precise labeling of biomolecules.[1][2][3][4][5][6][7]
This linker possesses three key components:
-
Methyltetrazine: A highly reactive and stable moiety that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group. This reaction, often referred to as tetrazine ligation, is one of the fastest bioorthogonal reactions known, proceeding with exceptional kinetics even at low concentrations.[4][7][8]
-
Pentafluorophenyl (PFP) Ester: A highly reactive amine-specific functional group. It readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[6][9] PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient labeling.[3][10]
-
PEG8 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer consisting of eight ethylene (B1197577) glycol units. This spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can help prevent aggregation of the labeled biomolecule.[9]
The dual functionality of this compound allows for a two-step labeling strategy. First, a biomolecule of interest (e.g., an antibody, protein, or amine-modified oligonucleotide) is functionalized with the tetrazine moiety via the PFP ester. In the second step, this tetrazine-modified biomolecule can be selectively reacted with a fluorescent probe that has been functionalized with a TCO group. This modular approach provides flexibility in the choice of fluorophore and allows for the creation of a wide range of custom fluorescent probes for various applications, including cellular imaging, flow cytometry, and in vivo imaging.[1][2][5]
Key Applications
-
Pretargeted Imaging: Labeling a target-specific antibody with tetrazine allows for in vivo administration and clearance of the unbound antibody before introducing a TCO-linked fluorescent probe for imaging. This can significantly improve signal-to-background ratios.[1][2][5][11]
-
Fluorescent Probe Synthesis: Creation of custom fluorescently labeled proteins, antibodies, and other biomolecules for various research and diagnostic applications.[12][13][14][15][16]
-
Antibody-Drug Conjugate (ADC) Development: While this note focuses on fluorescent probes, the same chemistry can be applied to link cytotoxic drugs to antibodies.
Chemical Properties and Storage
| Property | Value |
| Molecular Weight | 778.73 g/mol |
| Formula | C₃₄H₄₃F₅N₄O₁₁ |
| Appearance | Solid |
| Solubility | Soluble in anhydrous DMSO, DMF |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[5] |
| Handling | Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions in anhydrous solvents immediately before use.[17][18][19][20] |
Experimental Protocols
Protocol 1: Labeling of an Amine-Containing Biomolecule (e.g., Antibody) with this compound
This protocol describes the first step in creating a fluorescent probe: the modification of a biomolecule with the tetrazine handle.
Materials:
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column, size-exclusion chromatography column)
Procedure:
-
Prepare the Biomolecule Solution:
-
Prepare the this compound Stock Solution:
-
Labeling Reaction:
-
Quench the Reaction (Optional but Recommended):
-
Purification of the Tetrazine-Modified Biomolecule:
-
Remove the unreacted this compound and reaction byproducts using a desalting column or size-exclusion chromatography.[17]
-
The purified tetrazine-modified biomolecule is now ready for conjugation to a TCO-containing fluorescent probe or for storage.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of tetrazine molecules per biomolecule. This can be achieved using mass spectrometry (for precise measurement) or UV-Vis spectrophotometry by measuring the absorbance of the biomolecule (e.g., at 280 nm for proteins) and the tetrazine (if it has a distinct absorbance).[17] A shift in molecular weight on an SDS-PAGE gel can also indicate successful conjugation.[17][21]
-
Quantitative Data for Protocol 1 (Typical Starting Conditions)
| Parameter | Recommended Range | Notes |
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[3][6] |
| Molar Excess of PFP Ester | 5 to 20-fold | The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling. Empirical optimization is recommended.[3][6] |
| Reaction pH | 8.0 - 8.5 | PFP esters react efficiently with unprotonated primary amines. Higher pH increases the rate of hydrolysis.[9] |
| Reaction Temperature | 4°C to Room Temperature | Room temperature for 1-4 hours is common. 4°C overnight can be used for sensitive biomolecules.[3][6][17] |
| Incubation Time | 1 - 4 hours (or overnight at 4°C) | Reaction progress can be monitored by analytical chromatography if necessary.[3][6][17] |
| Quenching Agent Concentration | 20-50 mM | Sufficient to consume excess PFP ester.[3][6] |
Protocol 2: Ligation of a Tetrazine-Modified Biomolecule to a TCO-Functionalized Fluorescent Probe
This protocol describes the second step: the bioorthogonal reaction to form the final fluorescent probe.
Materials:
-
Purified tetrazine-modified biomolecule (from Protocol 1)
-
TCO-functionalized fluorescent probe
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF (if the TCO-probe is not water-soluble)
-
Purification column (optional, depending on the application)
Procedure:
-
Prepare the Reactant Solutions:
-
Prepare the tetrazine-modified biomolecule in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).[8]
-
Dissolve the TCO-functionalized fluorescent probe in anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mM).[8] If the probe is water-soluble, it can be dissolved directly in the Reaction Buffer.
-
-
Ligation Reaction:
-
Add a 1.5 to 5-fold molar excess of the TCO-functionalized fluorescent probe to the solution of the tetrazine-modified biomolecule.[6]
-
The reaction is typically very fast and can be complete in under 30-60 minutes at room temperature.[6][8] For dilute solutions, the reaction time can be extended.
-
Protect the reaction from light if the fluorophore is photosensitive.[8]
-
-
Purification (Optional):
-
Analysis and Storage:
-
The final fluorescent probe can be characterized by UV-Vis spectroscopy to confirm the presence of both the biomolecule and the fluorophore.
-
Store the fluorescent probe under conditions appropriate for the biomolecule and the fluorophore, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage, protected from light.
-
Quantitative Data for Protocol 2 (Typical Starting Conditions)
| Parameter | Recommended Range | Notes |
| Molar Excess of TCO-Probe | 1.5 to 5-fold | A slight excess of the TCO-probe is typically used to ensure complete reaction with the tetrazine-modified biomolecule.[6] |
| Reaction pH | 6.5 - 7.5 | The tetrazine-TCO ligation is efficient at physiological pH.[4] |
| Reaction Temperature | Room Temperature | The reaction is rapid at room temperature.[4][6] |
| Incubation Time | 30 - 60 minutes | The reaction is often complete in a shorter time.[6][8] Reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by chromatography. |
| Second-Order Rate Constant | ~1,000 - 30,000 M⁻¹s⁻¹ | The reaction between methyltetrazine and TCO is extremely fast, allowing for efficient ligation at low concentrations.[7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for creating a fluorescent probe.
Representative Signaling Pathway Application
Caption: Antibody-based fluorescent probe targeting a cell surface receptor.
References
- 1. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. confluore.com [confluore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine | MDPI [mdpi.com]
Application Notes and Protocols: Methyltetrazine-PEG8-PFP Ester for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG8-PFP ester is a heterobifunctional linker designed for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][][3] This linker features two key reactive moieties: a methyltetrazine group for bioorthogonal "click chemistry" and a pentafluorophenyl (PFP) ester for efficient amine conjugation.[1][][3] The inclusion of an 8-unit polyethylene (B3416737) glycol (PEG8) spacer enhances solubility, reduces aggregation, and improves the pharmacokinetic profile of the resulting conjugate.[1][][4]
The PFP ester provides a stable and efficient means of attaching the linker to primary or secondary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, under mild conditions.[1] PFP esters are known for their higher resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to improved conjugation efficiency. The methyltetrazine group enables an extremely fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) tagged molecule.[1][][4] This bioorthogonal reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for a two-step pre-targeting approach in drug delivery.[]
These application notes provide an overview of the properties of this compound, protocols for its use in generating antibody-drug conjugates, and representative data for characterization.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. These properties are essential for designing and executing conjugation experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C34H43F5N4O11 | [3] |
| Molecular Weight | 778.7 g/mol | [3] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [1][3] |
| Reactive Groups | Methyltetrazine, Pentafluorophenyl (PFP) Ester | [1] |
| Spacer Arm | PEG8 (8 polyethylene glycol units) | [1] |
Key Applications in Drug Delivery
The unique dual-reactivity of this compound makes it a versatile tool for a range of drug delivery applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the PFP ester is used to attach the linker to an antibody, and the methyltetrazine is subsequently reacted with a TCO-modified cytotoxic drug. This allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).[1]
-
Pre-targeted Drug Delivery: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing drug molecule conjugated with this compound is administered. The fast click reaction between the methyltetrazine and TCO ensures that the drug is delivered specifically to the target site, minimizing systemic toxicity.
-
PROTAC Development: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[5][6]
-
Development of Multifunctional Probes: The bioorthogonal nature of the tetrazine ligation allows for the construction of complex probes for imaging and diagnostic applications.[1]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the preparation and characterization of an antibody-drug conjugate.
Protocol 1: Conjugation of a TCO-Modified Drug to this compound
This protocol describes the initial step of attaching a trans-cyclooctene (TCO) modified drug to the methyltetrazine group of the linker via an IEDDA click reaction.
Materials:
-
This compound
-
TCO-modified drug
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vessel
-
Analytical HPLC system for monitoring
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-modified drug in the anhydrous solvent to a final concentration of 10 mM.
-
Dissolve the this compound in the same anhydrous solvent to a final concentration of 12 mM (1.2 molar equivalents).
-
-
Reaction:
-
Add the this compound solution to the TCO-modified drug solution.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction is typically rapid and can be monitored by analytical HPLC for the disappearance of the starting materials and the appearance of the product peak.
-
-
Purification (if necessary):
-
If unreacted starting materials remain, the product can be purified using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity of the drug-linker conjugate by mass spectrometry (LC-MS).
-
Protocol 2: Conjugation of the Drug-Linker Construct to an Antibody
This protocol details the conjugation of the pre-formed drug-linker construct to an antibody via the PFP ester reacting with lysine residues.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Drug-linker construct from Protocol 1
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns for purification
-
UV-Vis spectrophotometer
-
SDS-PAGE and HPLC systems for characterization
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
-
Drug-Linker Solution:
-
Immediately before use, dissolve the drug-linker construct in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the drug-linker stock solution to the antibody solution. The exact molar ratio may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PFP esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted drug-linker and other small molecules using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the DAR using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at a wavelength corresponding to the drug's absorbance maximum. Alternatively, use mass spectrometry for a more precise determination.
-
Purity and Aggregation: Analyze the purified ADC by size-exclusion HPLC (SEC-HPLC) to assess purity and the presence of aggregates.
-
Confirmation of Conjugation: Run SDS-PAGE under reducing and non-reducing conditions to confirm the covalent attachment of the drug-linker to the antibody, which will result in a shift in molecular weight.
-
Data Presentation
The following tables present hypothetical but representative data that would be generated during the characterization of an ADC created using this compound.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Characterization
| Molar Excess of Drug-Linker | Resulting DAR (by UV-Vis) | Resulting DAR (by Mass Spec) | Aggregation (by SEC-HPLC) |
| 3x | 2.1 | 2.3 | < 2% |
| 5x | 3.8 | 4.1 | < 3% |
| 10x | 6.5 | 6.8 | ~ 5% |
| 20x | 7.8 | 8.2 | > 10% |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | ADC (IC50 in nM) | Unconjugated Drug (IC50 in nM) | Control Antibody |
| SK-BR-3 | 5.2 | 1.5 | > 1000 nM |
| BT-474 | 8.9 | 1.8 | > 1000 nM |
| MCF-7 | > 500 | 2.5 | > 1000 nM |
| MDA-MB-231 | > 500 | 3.1 | > 1000 nM |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the two-step conjugation process to generate an antibody-drug conjugate.
Caption: Workflow for ADC generation using this compound.
Pre-targeting Drug Delivery Mechanism
This diagram illustrates the principle of a pre-targeted drug delivery strategy.
Caption: Pre-targeted drug delivery using TCO-antibody and tetrazine-drug.
References
Application Notes and Protocols for Live Cell Imaging using Methyltetrazine-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG8-PFP ester is a versatile, heterobifunctional linker that enables a powerful two-step strategy for labeling biomolecules in live-cell imaging applications. This reagent combines the high reactivity and stability of a pentafluorophenyl (PFP) ester for amine coupling with the rapid and bioorthogonal reactivity of a methyltetrazine moiety. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for advanced bioconjugation and cellular imaging.[1]
This two-step labeling approach, often referred to as pre-targeting, allows for the precise visualization of cellular components.[2] First, a biomolecule of interest, such as a cell-surface protein or an antibody target, is functionalized with a trans-cyclooctene (B1233481) (TCO) group. Subsequently, a fluorescent probe conjugated to this compound is introduced. The methyltetrazine and TCO groups undergo a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, resulting in stable, covalent labeling of the target.[3][4] This bioorthogonal reaction is exceptionally fast and does not interfere with native biological processes, making it ideal for studying dynamic events in living cells.[2]
Chemical Properties and Reactivity
This compound is a click chemistry reagent that contains a methyltetrazine group for bioorthogonal ligation and a PFP ester for amine conjugation.[1][5] The PFP ester reacts with primary amines, such as the lysine (B10760008) residues on proteins, at a neutral or slightly basic pH to form stable amide bonds.[5] PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugations.[6][7]
Key Features:
-
Methyltetrazine Group: Enables ultrafast and highly specific iEDDA click reactions with TCO.[1]
-
PFP Ester: Efficiently couples with primary amines under mild conditions with enhanced stability against hydrolysis.[1][8]
-
PEG8 Spacer: A hydrophilic spacer that improves solubility and provides steric accessibility for efficient reactions.[1]
-
Dual Reactivity: Allows for a two-step labeling strategy, combining bioorthogonal and amine-reactive chemistries.[1]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| PFP Ester Reaction pH | 7.2 - 8.5 | [8] |
| PFP Ester to Amine Molar Ratio | 2:1 to 10:1 (optimization recommended) | [8] |
| PFP Ester Reaction Time | 1-4 hours at room temperature or overnight at 4°C | [8] |
| Tetrazine-TCO Ligation 2nd Order Rate Constant | Up to 3.3 x 10⁶ M⁻¹s⁻¹ | [3] |
| Typical Tetrazine-Fluorophore Concentration for Labeling | 1-10 µM | [2] |
| Typical TCO-Antibody Concentration for Pre-targeting | 10-100 nM | |
| Tetrazine-TCO Ligation Time in Live Cells | 10-30 minutes | [2] |
Comparison of Amine-Reactive Esters
| Feature | PFP Ester | NHS Ester |
| Hydrolytic Stability | More stable | Prone to hydrolysis, especially at higher pH |
| Reaction Efficiency | Potentially more efficient due to higher stability | Can be lower due to hydrolysis |
| Solubility | Generally requires an organic co-solvent (e.g., DMSO, DMF) | Water-soluble versions (Sulfo-NHS) are available |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 |
Experimental Protocols
Protocol 1: Two-Step Labeling of Live Cells for Fluorescence Microscopy
This protocol outlines the general workflow for labeling live cells using a TCO-modified targeting molecule (e.g., an antibody) followed by a this compound conjugated to a fluorescent dye.
Materials:
-
Live cells cultured on glass-bottom dishes
-
TCO-functionalized antibody targeting a cell surface protein
-
This compound
-
Amine-reactive fluorescent dye (e.g., with a succinimidyl ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
Step 1: Preparation of Methyltetrazine-Fluorophore Conjugate
-
Dissolve the amine-reactive fluorescent dye and a 1.5 to 5-fold molar excess of this compound in anhydrous DMSO or DMF.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
The resulting Methyltetrazine-Fluorophore conjugate can be used directly or purified via chromatography if necessary.
Step 2: Pre-targeting Cells with TCO-functionalized Antibody
-
Incubate the live cells with the TCO-functionalized antibody in a live-cell imaging medium. The optimal concentration and incubation time should be determined empirically but typically range from 10-100 nM for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with a warm imaging medium to remove any unbound TCO-antibody.
Step 3: Labeling with Methyltetrazine-Fluorophore
-
Dilute the Methyltetrazine-Fluorophore conjugate in the imaging medium to a final concentration of 1-5 µM.[9]
-
Add the tetrazine solution to the pre-targeted cells and incubate for 10-30 minutes at 37°C, protected from light.
-
For fluorogenic probes, imaging can be performed immediately. For non-fluorogenic probes, wash the cells 2-3 times with a warm imaging medium to reduce background fluorescence.
Step 4: Live Cell Imaging
-
Mount the imaging dish on a fluorescence microscope equipped for live-cell imaging.
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[10]
Protocol 2: Labeling an Antibody with TCO-NHS Ester
This protocol describes the modification of a targeting antibody with a TCO moiety using a TCO-NHS ester.
Materials:
-
Targeting antibody (e.g., anti-EGFR)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer to sterile PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the TCO group (if it has a characteristic absorbance) or by using mass spectrometry.
Visualizations
Caption: A diagram illustrating the two-step experimental workflow for live cell imaging.
Caption: A diagram showing how to visualize the PI3K-AKT-mTOR pathway using this labeling method.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive PFP ester due to hydrolysis. | Prepare the this compound solution immediately before use. Do not store in solution. |
| Insufficient molar excess of the reagent. | Increase the molar ratio of the PFP ester to the amine-containing molecule. | |
| Presence of amine-containing buffers (e.g., Tris). | Ensure all buffers used for the PFP ester reaction are amine-free (e.g., PBS, HEPES). | |
| High Background Fluorescence | Non-specific binding of the tetrazine-fluorophore conjugate. | Optimize washing steps after the labeling incubation. Consider using a fluorogenic tetrazine probe that fluoresces upon reaction with TCO. |
| Insufficient washing after pre-targeting with TCO-antibody. | Increase the number and duration of washes after the TCO-antibody incubation. | |
| Cell Death or Stress | High concentration of DMSO/DMF. | Keep the final concentration of the organic solvent in the cell culture medium below 1%. |
| Phototoxicity from imaging. | Use the lowest possible laser power and exposure time. Consider using far-red fluorophores which are generally less phototoxic.[10] | |
| No or Weak Fluorescent Signal | Inefficient ligation between tetrazine and TCO. | Confirm the successful conjugation of TCO to the antibody. Ensure the tetrazine-fluorophore conjugate is active. |
| Incorrect filter sets for the fluorophore. | Verify that the microscope's filter sets are appropriate for the excitation and emission spectra of the chosen fluorophore.[11] |
References
- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 5. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note and Protocol: A Comprehensive Guide to Post-Conjugation Sample Processing and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that merge the specific targeting capabilities of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs.[1][2][3] This targeted delivery mechanism enhances therapeutic efficacy, particularly in oncology, by minimizing systemic toxicity to healthy tissues.[2] An ADC's structure, comprising a mAb, a cytotoxic payload, and a chemical linker, presents considerable analytical challenges.[2] The production of ADCs results in a heterogeneous mixture with variable drug-to-antibody ratios (DAR), which can significantly influence the product's efficacy and safety.[2][4]
Consequently, robust and detailed post-conjugation processing and analysis are critical to ensure the safety, efficacy, and consistency of the final ADC product.[2][5] This document provides a comprehensive overview of the essential purification and analytical techniques for the characterization of ADCs, including detailed experimental protocols and data presentation guidelines. Key quality attributes (CQAs) that are monitored include the drug-to-antibody ratio (DAR), the presence of aggregates and fragments, and endotoxin (B1171834) levels.[6]
Post-Conjugation Sample Processing and Purification
Following the conjugation reaction, the sample is a heterogeneous mixture containing the desired ADC, unconjugated antibodies, excess drug-linker, and potentially aggregates.[7][8] Purification is therefore a critical step to isolate the ADC and remove process-related impurities.
Purification Strategies
Several chromatographic and filtration techniques are employed for ADC purification, often in combination, to achieve the desired level of purity.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique for separating molecules based on their hydrophobicity.[9] Since the cytotoxic payloads are typically hydrophobic, ADCs with different DAR values exhibit varying degrees of hydrophobicity, allowing for their separation.[9][10] HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC.[11][12] It is particularly effective for purifying cysteine-conjugated ADCs.[10]
-
Ion-Exchange Chromatography (IEX): Cation-exchange chromatography can be utilized in a flow-through mode to remove high molecular weight species (HMWS) or aggregates.[8][13] Mixed-mode cation exchange chromatography, operated in a bind-and-elute mode, can also separate ADC species with different DARs.[14]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[15] It is effective for removing aggregates and smaller impurities like unconjugated drug-linkers.
-
Tangential Flow Filtration (TFF): TFF, specifically ultrafiltration/diafiltration (UF/DF), is widely used for buffer exchange and the removal of small molecule impurities and unconjugated drug-linkers.[]
The overall purification workflow is depicted in the diagram below.
Post-Conjugation Sample Analysis
Thorough analytical characterization is imperative to ensure the quality, consistency, and safety of the ADC product. A suite of orthogonal analytical methods is employed to assess various critical quality attributes.[2]
Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute as it directly impacts the ADC's potency and therapeutic window.[10][17][18] Several techniques are used for DAR determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs.[10] Different DAR species are separated based on their hydrophobicity, and the average DAR is calculated from the peak areas.[10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another technique used to estimate the average DAR.[10] Unlike HIC, proteins are denatured under RPLC conditions.[10]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for ADC characterization, providing information on the DAR and drug load distribution.[1][18] Native MS allows for the analysis of intact ADCs and can be coupled with SEC for online buffer exchange.[19][20]
-
UV/Vis Spectroscopy: This is a straightforward method for determining the average DAR, provided the antibody and the drug have distinct maximum absorbance wavelengths.[10]
The relationship between these analytical techniques is illustrated in the following diagram.
Aggregate and Fragment Analysis
Protein aggregation is a common issue in biopharmaceutical development and can impact product safety and efficacy.[6][21] The conjugation process itself can sometimes induce aggregation.[22]
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species).[15]
Endotoxin Testing
Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are pyrogenic and must be controlled to ensure patient safety.[23][24]
-
Limulus Amebocyte Lysate (LAL) Assay: The LAL assay is the standard method for endotoxin detection.[24][25] It is a highly sensitive and specific test that can be performed in several ways: gel-clot, turbidimetric, and chromogenic methods.[24]
-
Recombinant Factor C (rFC) Assay: The rFC assay is an alternative to the LAL test that uses a recombinant form of Factor C, the first component in the LAL coagulation cascade.[23][25] It offers high sensitivity and accuracy.[23]
| Analytical Technique | Parameter Measured | Key Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | Average DAR, drug load distribution, unconjugated antibody content.[10][11] |
| Reversed-Phase HPLC (RP-HPLC) | Drug-to-Antibody Ratio (DAR) | Average DAR and drug load distribution on light and heavy chains (after reduction).[10][18] |
| Mass Spectrometry (MS) | Molecular Weight | Precise mass of ADC species, confirmation of DAR, identification of modifications.[1][19] |
| UV/Vis Spectroscopy | Absorbance | Quick estimation of average DAR.[10] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Quantification of aggregates, monomer, and fragments.[15] |
| Limulus Amebocyte Lysate (LAL) Assay | Endotoxin Levels | Ensures product safety by detecting and quantifying bacterial endotoxins.[24][25] |
| Recombinant Factor C (rFC) Assay | Endotoxin Levels | Alternative, highly sensitive method for endotoxin quantification.[23] |
Experimental Protocols
Protocol for DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol describes a generic method for the analysis of ADCs using HIC.[11][12]
4.1.1 Materials
-
HIC column (e.g., Butyl, Phenyl, or Polyamide chemistry)[26]
-
High-Performance Liquid Chromatography (HPLC) system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[9]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
ADC sample
4.1.2 Method
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min for at least 10 column volumes.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by determining the relative peak area of each DAR species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Protocol for Aggregate Analysis by Size Exclusion Chromatography (SEC)
This protocol outlines a standard method for quantifying aggregates and fragments.[15]
4.2.1 Materials
-
SEC column suitable for monoclonal antibody analysis
-
HPLC system
-
Mobile Phase: Isocratic buffer (e.g., 150 mM Sodium Phosphate, pH 7.0)
-
ADC sample
4.2.2 Method
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject 20-100 µg of the ADC sample.
-
Run the analysis under isocratic conditions for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the absorbance at 280 nm.
-
Identify and integrate the peaks corresponding to aggregates (eluting earliest), the monomer, and fragments (eluting latest).
-
Calculate the percentage of each species based on the peak area relative to the total peak area.
Protocol for Endotoxin Testing by Chromogenic LAL Assay
This protocol describes a quantitative kinetic chromogenic LAL assay for endotoxin detection.[24]
4.3.1 Materials
-
Kinetic Chromogenic LAL assay kit
-
Endotoxin-free tubes and pipette tips
-
Microplate reader capable of incubating at 37°C and reading absorbance at 405 nm
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (LRW)
-
ADC sample
4.3.2 Method
-
Prepare a standard curve of CSE in LRW, typically ranging from 0.005 to 50 EU/mL.
-
Prepare sample dilutions in LRW. It is crucial to determine the appropriate dilution to overcome any potential product inhibition.
-
Add 100 µL of standards, samples, and negative controls (LRW) to the wells of a microplate in duplicate.
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
Add 100 µL of the LAL reagent to all wells.
-
Immediately place the plate in the microplate reader and start the kinetic assay at 37°C, monitoring the absorbance at 405 nm over time.
-
The time it takes for the absorbance to reach a predetermined level (the onset time) is inversely proportional to the amount of endotoxin present.
-
Generate a standard curve by plotting the log of the onset time against the log of the endotoxin concentration.
-
Determine the endotoxin concentration in the samples by interpolating their onset times from the standard curve.
Conclusion
The complex nature of Antibody-Drug Conjugates necessitates a multi-faceted approach to post-conjugation processing and analysis.[27] A combination of chromatographic purification techniques is essential to ensure the removal of impurities and to isolate the desired ADC product. Furthermore, a suite of orthogonal analytical methods, including HIC, SEC, and MS, is required to thoroughly characterize the final product and ensure that critical quality attributes such as DAR, aggregate content, and endotoxin levels are within the specified limits. The detailed protocols provided in this application note serve as a guide for researchers and scientists in the development and quality control of these promising biotherapeutics.
References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 17. hpst.cz [hpst.cz]
- 18. agilent.com [agilent.com]
- 19. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. azom.com [azom.com]
- 22. biopharmaspec.com [biopharmaspec.com]
- 23. news-medical.net [news-medical.net]
- 24. rapidmicrobiology.com [rapidmicrobiology.com]
- 25. Endotoxins in Biopharmaceuticals - Creative Diagnostics [qbd.creative-diagnostics.com]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Methyltetrazine-PEG8-PFP Ester Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when using Methyltetrazine-PEG8-PFP ester. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to optimize your reaction yields.
Core Concepts: Reaction Workflow
The use of this compound typically involves a two-step process. First, the amine-reactive Pentafluorophenyl (PFP) ester forms a stable amide bond with a primary or secondary amine on the target molecule. Second, the methyltetrazine group undergoes a rapid, bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction, commonly known as tetrazine ligation, with a trans-cyclooctene (B1233481) (TCO) functionalized molecule.[1][2]
Caption: Two-step workflow for this compound conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker used in bioconjugation.[2] It contains three key components:
-
Methyltetrazine group: This enables extremely fast, catalyst-free "click" reactions with trans-cyclooctene (TCO) groups.[1][2]
-
Pentafluorophenyl (PFP) ester: This is an amine-reactive group that forms stable amide bonds with primary or secondary amines (e.g., lysine (B10760008) residues in proteins).[3][4] PFP esters are generally more resistant to spontaneous hydrolysis than N-hydroxysuccinimide (NHS) esters.[3][5][6][7]
-
PEG8 Spacer: This is a hydrophilic polyethylene (B3416737) glycol spacer that improves solubility and provides distance between the conjugated molecules.[2]
Q2: How should the this compound reagent be stored and handled?
Proper storage and handling are critical to prevent degradation.
-
Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[2][5][8][9]
-
Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture inside.[4][9][10] Use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolution.[2][5]
Q3: Can I prepare and store stock solutions of this reagent?
No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[4][5] The PFP ester group is susceptible to hydrolysis, and storing it in solution (especially with any trace amounts of water) will lead to its degradation into a non-reactive carboxylic acid.[4][5]
Q4: What is the optimal pH for the PFP ester reaction with amines?
The optimal pH range for reacting PFP esters with primary amines is between 7.2 and 8.5.[5][6][11] In this range, the amine is sufficiently deprotonated and reactive.[5] A pH below this range can slow the reaction, while a higher pH significantly increases the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.[5][11]
Q5: Are there any buffers I should avoid?
Yes. Avoid buffers that contain primary amines, such as Tris or glycine (B1666218).[4][9][10] These buffer components will compete with your target molecule for reaction with the PFP ester, leading to low or no conjugation efficiency.[4] Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[6][10] If your sample is in an amine-containing buffer, a buffer exchange step is necessary before starting the reaction.[4][11]
Troubleshooting Guide
This guide addresses the most common causes of low reaction yield.
Caption: Logic flowchart for troubleshooting low yield reactions.
Problem: I am seeing low or no conjugation of the methyltetrazine group to my amine-containing molecule.
This indicates an issue with the first step of the reaction involving the PFP ester.
-
Question: Could my PFP ester reagent be inactive?
-
Answer: Yes, this is a primary cause of low efficiency. The PFP ester is highly susceptible to hydrolysis if exposed to moisture.[5] Ensure the reagent was stored at -20°C with a desiccant and warmed to room temperature before opening to prevent condensation.[5][9] It is critical to prepare the PFP ester solution in an anhydrous solvent like DMF or DMSO immediately before you intend to use it.[5][11] Do not store it in solution.[4]
-
-
Question: Why would the reaction fail if my reagent is active?
-
Answer: The presence of competing primary amines in your reaction buffer is a common problem. Buffers like Tris and glycine will react with the PFP ester, consuming the reagent before it can label your target molecule.[4][10] Always use an amine-free buffer (e.g., PBS, HEPES) in the pH range of 7.2-8.5.[5][10] Additionally, ensure your reaction parameters are optimized. Low reactant concentrations can slow the desired reaction, allowing the competing hydrolysis reaction to dominate.[11]
-
Problem: The amine labeling appears successful, but the final yield after the tetrazine ligation is low.
This points to an issue with the second "click chemistry" step.
-
Question: What are the key parameters for the tetrazine-TCO reaction?
-
Answer: While the tetrazine ligation is very fast and robust, its efficiency still depends on the stoichiometry of the reactants.[12] An incorrect molar ratio can lead to an incomplete reaction. It is recommended to start with a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-labeled molecule relative to the TCO-functionalized molecule, but the optimal ratio should be determined empirically for your specific system.[12]
-
Problem: I can confirm product formation, but I lose it during workup and purification.
-
Question: Can my product be degrading during purification?
-
Answer: Yes, PFP esters can be unstable in aqueous basic conditions that might be used during an extraction. For instance, washing with a sodium bicarbonate (NaHCO₃) solution can cause hydrolysis and loss of product.[5] If possible, avoid aqueous basic workups.[5] If a wash is required, perform it quickly with cold solutions.[5] Some users have also reported that PFP-ester containing molecules can be unstable on silica gel during chromatography.[13]
-
Quantitative Data and Recommended Parameters
For successful and reproducible results, it is crucial to control the reaction parameters.
Table 1: Recommended Reaction Parameters for PFP Ester Conjugation to Proteins [11]
| Parameter | Recommended Range | Effect of Being Too Low | Effect of Being Too High |
|---|---|---|---|
| pH | 7.2 - 8.5 | Slower reaction rate due to amine protonation. | Increased hydrolysis of PFP ester, lowering efficiency.[11] |
| Molar Ratio (PFP:Protein) | 5:1 to 20:1 | Incomplete conjugation, low degree of labeling. | Increased risk of protein aggregation and difficult purification. |
| Reaction Temperature | 4°C to 25°C | Slower reaction rate. | Faster hydrolysis of PFP ester. |
| Reaction Time | 1 to 4 hours at 25°C; up to 24 hours at 4°C | Incomplete conjugation. | Increased hydrolysis and potential for side reactions. |
| Protein Concentration | 1 - 10 mg/mL | Slower reaction kinetics. | Increased risk of aggregation for some proteins. |
| Co-solvent (DMSO/DMF) | 0% - 10% (v/v) | Poor solubility of the PFP reagent. | May impact protein stability and activity. |
Table 2: Comparative Stability of PFP vs. NHS Esters in Aqueous Solution [5]
| Active Ester | Relative Stability to Hydrolysis | Key Advantage |
|---|---|---|
| Pentafluorophenyl (PFP) Ester | More Stable | Less susceptible to spontaneous hydrolysis during conjugation reactions.[3][5] |
| N-hydroxysuccinimide (NHS) Ester | Less Stable | More prone to hydrolysis, which competes with the amine reaction.[5] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol is a starting point and should be optimized for your specific protein and application.
-
Prepare Protein Solution: Perform a buffer exchange to place your protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[10][12] Adjust the protein concentration to 1-10 mg/mL.[11]
-
Prepare PFP Ester Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[4] Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[11] Do not store this solution.[4]
-
Initiate Conjugation: Add a calculated volume of the PFP ester stock solution to the protein solution to achieve the desired molar excess (e.g., starting with a 10-fold molar excess).[11] Add the ester solution slowly while gently mixing.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[11]
-
Remove Excess Reagent: Remove the unreacted PFP ester reagent using a desalting column or dialysis.[4] The resulting tetrazine-labeled protein is now ready for the subsequent ligation reaction.
Protocol 2: General Procedure for Tetrazine-TCO Protein-Protein Ligation [12]
-
Preparation: Prepare the tetrazine-labeled protein (from Protocol 1) and the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[12]
-
Reactant Calculation: Determine the volumes of each protein solution needed to achieve the desired molar ratio (e.g., 1:1 or a slight excess of the tetrazine-labeled protein).[12]
-
Conjugation: Mix the two protein solutions.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[12] The reaction is often complete within this timeframe but can be extended if necessary.[12]
-
Purification: Purify the final conjugate from any unreacted starting material using an appropriate method, such as size-exclusion chromatography.[12]
-
Storage: Store the final conjugate at 4°C or as appropriate for the specific protein.[12]
Protocol 3: Monitoring PFP Ester Stability by HPLC [5]
This protocol can be used to assess the quality of your PFP ester reagent or to determine its stability in a new buffer system.
-
Preparation: Prepare a stock solution of the this compound in anhydrous acetonitrile. Prepare your aqueous buffer of interest.
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer at a known concentration and temperature.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase. Analyze the sample by HPLC, monitoring for the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[5]
Caption: The primary degradation pathway for PFP esters in aqueous solutions.[5]
References
- 1. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 2. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 8. medkoo.com [medkoo.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Methyltetrazine-PEG8-PFP Ester
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the handling and use of Methyltetrazine-PEG8-PFP ester, with a focus on preventing its hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with potential causes and recommended solutions to mitigate the hydrolysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Degraded this compound: The ester has hydrolyzed due to improper storage or handling. | Always store the reagent at -20°C with a desiccant.[1][2][3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] |
| Hydrolysis during reaction: The reaction buffer pH is too high, or the reaction time is excessively long. | Maintain the reaction pH within the optimal range of 7.2 to 8.5 for amine coupling.[1][2][4] Avoid unnecessarily long reaction times, especially at higher pH and temperatures.[2] | |
| Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[1][5] | |
| Poor reagent dissolution/mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[1] | |
| Inconsistent Results Between Experiments | Batch-to-batch variability or degradation of the PFP ester: The quality of the PFP ester may vary or may have degraded over time. | Always store the PFP ester properly at -20°C with a desiccant.[1][2] It is good practice to qualify a new batch with a small-scale control reaction.[1] |
| Introduction of moisture: Larger scale reactions may have a higher chance of moisture contamination. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[1] | |
| Loss of Product During Workup | Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions used during extraction (e.g., washing with sodium bicarbonate). | If possible, avoid aqueous basic workups.[1] If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[1] Consider non-aqueous workup methods like silica (B1680970) gel chromatography if the product is compatible.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the PFP ester important?
This compound is a chemical reagent used in bioconjugation.[6][7] It contains a methyltetrazine group for "click chemistry" reactions and a pentafluorophenyl (PFP) ester for reacting with primary and secondary amines to form stable amide bonds.[6][8][9] PFP esters are favored over other active esters, like N-hydroxysuccinimide (NHS) esters, because they are less susceptible to spontaneous hydrolysis in aqueous solutions, which can lead to more efficient and reliable conjugation reactions.[8][9][10][11][12][13]
Q2: How should I properly store this compound to prevent hydrolysis?
To ensure long-term stability and prevent hydrolysis, this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2][3][14] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the reagent.[2][3][14]
Q3: Can I prepare stock solutions of this compound for later use?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][3][5][14] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.[1][3][5]
Q4: What are the recommended solvents for dissolving this compound?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures.[1][3][5][14] It is important to use high-quality, anhydrous solvents to minimize the risk of hydrolysis.[10]
Q5: What is the optimal pH for conducting reactions with this compound?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[1][2][4] In this range, the amine nucleophile is sufficiently deprotonated and reactive.[1] Higher pH values can significantly increase the rate of hydrolysis of the PFP ester, which reduces the efficiency of the desired conjugation reaction.[1][4][14]
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
-
Prepare the Protein Solution: Dissolve or dialyze the protein sample into an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[1][5]
-
Prepare the PFP Ester Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[2][3] Dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[4][8]
-
Perform the Conjugation: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[2][8] The final concentration of the organic solvent should ideally be less than 10%.[8]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][8]
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) can be added to a final concentration of 20-50 mM and incubated for 30 minutes at room temperature.[4][8]
-
Purification: Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer.[3][8]
Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
This protocol outlines a method to determine the hydrolytic stability of this compound in a specific buffer.
-
Prepare PFP Ester Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a known concentration.[1]
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest (e.g., PBS, pH 7.4) at a defined concentration and temperature.[1]
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase. Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 7. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 12. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 13. precisepeg.com [precisepeg.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing Conjugation with Methyltetrazine-PEG8-PFP Ester
Welcome to the technical support resource for Methyltetrazine-PEG8-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide robust protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful execution of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the two-step reaction mechanism for this compound?
This reagent is a heterobifunctional crosslinker used in a two-step conjugation strategy.[1]
-
Amine Reaction: The Pentafluorophenyl (PFP) ester group reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on an antibody) to form a stable amide bond.[1][2] This step attaches the methyltetrazine-PEG8 moiety to your molecule of interest.
-
Bioorthogonal "Click" Reaction: The methyltetrazine group then specifically and rapidly reacts with a trans-cyclooctene (B1233481) (TCO) modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4][5] This "click" reaction is known for its high speed and selectivity, proceeding efficiently in complex biological media without the need for a catalyst.[4][5]
Q2: What are the main advantages of using a PFP ester over a more common NHS ester?
PFP esters offer a significant advantage due to their increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][6][7] NHS esters are highly susceptible to hydrolysis, especially at neutral to basic pH, which can lead to lower conjugation efficiency.[8] The higher hydrolytic resistance of PFP esters can result in more efficient and reproducible conjugations.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
-
Storage: Store the reagent at –20°C in a sealed container, protected from light and moisture.[9][10] It is advisable to use a container with a desiccant.[7][11]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the PFP ester.[7][11] Prepare stock solutions in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before the experiment.[6][9] Do not prepare and store stock solutions in aqueous buffers.[7]
Q4: What is the role of the PEG8 spacer arm?
The polyethylene (B3416737) glycol (PEG8) spacer enhances the aqueous solubility and hydrophilicity of the molecule.[1][9] This can help to reduce aggregation of the labeled biomolecule and minimizes steric hindrance, potentially improving the efficiency of the subsequent tetrazine-TCO ligation.[1]
Q5: How can I monitor the progress of the tetrazine-TCO ligation reaction?
The reaction between tetrazine and TCO can be monitored spectrophotometrically. The characteristic red color of the tetrazine disappears as the reaction proceeds, which corresponds to the disappearance of the tetrazine absorption band between 510 and 550 nm.[3]
Experimental Protocols & Data
Protocol 1: Labeling a Primary Amine-Containing Protein with this compound
This protocol provides a general framework for conjugating the this compound to a protein. Optimization may be required for your specific application.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification tools (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare Protein Solution:
-
Prepare Reagent Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1]
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the dissolved this compound to the protein solution.[2][12] Add the reagent dropwise while gently mixing.
-
The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[2]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][2][13]
-
-
Quench Reaction (Optional but Recommended):
-
Purification:
Protocol 2: Tetrazine-TCO Bioorthogonal Ligation
This protocol describes the "click" reaction between your newly synthesized tetrazine-modified protein and a TCO-containing molecule.
Materials:
-
Purified Tetrazine-modified protein (from Protocol 1)
-
TCO-containing molecule
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)[3]
Procedure:
-
Prepare Reactants:
-
Prepare the tetrazine-modified protein and the TCO-modified molecule in a suitable reaction buffer like PBS.
-
-
Ligation Reaction:
-
Mix the tetrazine- and TCO-containing molecules. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[16]
-
Incubate the reaction for 30-60 minutes at room temperature.[15][16] The reaction is often complete within this timeframe due to the exceptionally fast kinetics.[5]
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[16]
-
-
Storage:
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for PFP Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0[2] | A slightly basic pH is required to deprotonate primary amines, making them nucleophilic. Higher pH increases the rate of PFP ester hydrolysis.[11] |
| Buffer | PBS, HEPES, Borate (B1201080), Carbonate[11] | Must be free of primary amines (e.g., Tris, Glycine).[6][7] |
| Molar Excess | 5- to 15-fold excess of PFP ester | Optimal ratio should be determined empirically for each specific biomolecule.[2][12] |
| Temperature | Room Temperature or 4°C[2][13] | Lower temperatures can be used for sensitive biomolecules, but may require longer incubation times.[13] |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | Reaction progress can be monitored by analytical methods like HPLC or mass spectrometry.[2][13] |
Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 9.0[3] | The reaction is robust and proceeds efficiently across a broad pH range. |
| Buffer | PBS is commonly used.[3] | The reaction is compatible with a wide variety of aqueous buffers. |
| Stoichiometry | 1.05:1 to 1.5:1 (Tetrazine:TCO)[16] | A slight excess of one component is often beneficial but can be optimized.[16] |
| Temperature | Room Temperature | The reaction is exceptionally fast and typically does not require heating.[16] |
| Incubation Time | 30 - 60 minutes[16] | Reaction kinetics are extremely fast (up to 10⁶ M⁻¹s⁻¹), allowing for rapid conjugation.[5] |
| Catalyst | Not required[4] | This is a bioorthogonal reaction that proceeds without a catalyst, making it ideal for biological systems.[4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with PFP Ester | Hydrolysis of PFP ester: The reagent is sensitive to moisture. | • Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7][11]• Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store reagent in solution.[6][7][9] |
| Suboptimal pH: The primary amines on the biomolecule are protonated and not sufficiently nucleophilic. | • Ensure the reaction buffer pH is between 7.2 and 9.0.[2] | |
| Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | • Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before starting the conjugation.[6][7] | |
| Low biomolecule concentration: Dilute solutions favor the competing hydrolysis reaction. | • Increase the concentration of the biomolecule if possible (e.g., 1-10 mg/mL).[2] | |
| Low or No Tetrazine-TCO Ligation | Degradation of tetrazine reagent: Some tetrazines have limited stability in aqueous media. | • Ensure proper storage of the this compound at -20°C, protected from light.[9]• Use the tetrazine-modified biomolecule in the ligation reaction as soon as possible after purification. |
| Incorrect stoichiometry: An improper molar ratio of tetrazine to TCO can lead to an incomplete reaction. | • Empirically optimize the molar ratio of your reactants. A slight excess of the tetrazine reagent (1.05-1.5 fold) is a good starting point.[16] | |
| Inadequate incubation time: Although the reaction is fast, insufficient time may be an issue at very low concentrations. | • Extend the incubation period. A time-course experiment can determine the optimal duration. | |
| Precipitation of Protein During Conjugation | High concentration of organic solvent: The addition of the reagent in DMSO/DMF denatures the protein. | • Keep the final concentration of the organic solvent below 10%.[2] Add the reagent stock solution slowly while mixing. |
| Change in protein solubility: The addition of the hydrophobic PFP and tetrazine moieties alters the protein's properties. | • If aggregation occurs, consider adding 5-10% DMSO or DMF to the reaction buffer to improve solubility.[13] | |
| Inconsistent Results Between Batches | Variable Reagent Activity: Inconsistent handling and storage of the PFP ester. | • Standardize the handling procedure. Always allow the vial to warm to room temperature before opening and use freshly prepared stock solutions.[7] |
| Variable Purity of Biomolecule: Contaminants in the protein solution may interfere with the reaction. | • Ensure the starting biomolecule is of high purity and in the correct buffer. |
Visualized Workflows and Pathways
Caption: Experimental workflow for two-step bioconjugation.
Caption: Chemical reaction pathway for the two-step conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 10. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. resources.tocris.com [resources.tocris.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
How to address non-specific binding with Methyltetrazine-PEG8-PFP ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding when using Methyltetrazine-PEG8-PFP ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three key components:
-
Methyltetrazine group: This moiety participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[1]
-
Pentafluorophenyl (PFP) ester: This is an amine-reactive group that forms a stable amide bond with primary and secondary amines, such as the lysine (B10760008) residues on an antibody.[2][3]
-
PEG8 spacer: This polyethylene (B3416737) glycol linker, consisting of eight ethylene (B1197577) oxide units, enhances the hydrophilicity and solubility of the molecule and the resulting conjugate.[4][5]
Q2: What causes non-specific binding when using this compound?
Non-specific binding can arise from several factors related to the components of the reagent and the experimental conditions:
-
Hydrophobic Interactions: The methyltetrazine moiety can be hydrophobic, potentially leading to non-specific binding to proteins and other biomolecules.[6]
-
Electrostatic Interactions: At a given pH, both the protein/antibody and the conjugate can have charged regions that lead to non-specific electrostatic interactions with other molecules or surfaces.
-
PFP Ester Hydrolysis: The PFP ester is sensitive to moisture and can hydrolyze, especially at higher pH.[2][6] While more stable than N-hydroxysuccinimide (NHS) esters, hydrolysis can still occur, and the resulting carboxylic acid can contribute to non-specific binding.[2][6]
-
Excess Reagent: Insufficient removal of unreacted this compound after the conjugation reaction can lead to its non-specific binding in subsequent steps of the experiment.
Q3: How does the PEG8 spacer help in reducing non-specific binding?
The PEG8 spacer is a hydrophilic polyethylene glycol chain that offers several advantages in minimizing non-specific binding:
-
Increased Hydrophilicity: The PEG8 linker increases the overall water solubility of the conjugate, which can reduce non-specific binding driven by hydrophobic interactions.[5][7][8]
-
Steric Hindrance: The PEG spacer creates a hydrophilic cloud around the conjugated molecule, which can sterically hinder non-specific interactions with other surfaces and biomolecules.
-
Improved Pharmacokinetics: In the context of antibody-drug conjugates (ADCs), a PEG linker can improve the pharmacokinetic profile, leading to reduced non-specific uptake by tissues and lower toxicity.[5][7][9]
Troubleshooting Guide: Non-Specific Binding
Problem: High background or non-specific binding observed in downstream applications (e.g., ELISA, flow cytometry, in vivo imaging).
Below are potential causes and recommended solutions to troubleshoot and minimize non-specific binding when working with this compound.
| Possible Cause | Recommended Solution |
| Hydrophobic nature of the methyltetrazine group | - Blocking Agents: Use blocking agents such as Bovine Serum Albumin (BSA) or casein in your buffers to block non-specific binding sites.[8] For cell-based assays, consider using a protein-free blocking buffer. - Surfactants: Add a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.05-0.1%) to your washing buffers to disrupt hydrophobic interactions. |
| Suboptimal Reaction Buffer Conditions | - pH Control: Maintain the pH of the conjugation reaction between 7.2 and 8.5 for optimal reaction with primary amines while minimizing hydrolysis of the PFP ester.[2] - Salt Concentration: Increase the salt concentration (e.g., 150-500 mM NaCl) in your binding and washing buffers to reduce non-specific electrostatic interactions. |
| Excess Unreacted Reagent | - Purification: It is crucial to remove excess, unreacted this compound after the conjugation step. Use size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) for efficient removal.[3][10] |
| PFP Ester Hydrolysis | - Reagent Handling: this compound is moisture-sensitive. Store it at -20°C with a desiccant.[1][3] Warm the vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use and do not store stock solutions.[3] - Solvent Choice: Dissolve the reagent in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[3] |
| Antibody/Protein Aggregation | - Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the conjugate, leading to aggregation.[11] Reduce the molar excess of the linker used in the conjugation reaction to achieve a lower DAR. - Minimize Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture low (ideally below 5-10%) to avoid protein precipitation.[11] |
Quantitative Data Summary
Table 1: Comparison of PFP Ester and NHS Ester Stability
| Feature | PFP Ester | NHS Ester |
| Hydrolytic Stability | More stable than NHS esters, especially at slightly basic pH.[2][6] | Prone to hydrolysis, with a half-life that can be as short as 10 minutes at pH 8.6.[2][6] |
| Optimal pH Range for Amine Reaction | 7.2 - 9.0[2] | 7.2 - 8.5[2] |
| Relative Hydrophobicity | Can be more hydrophobic than NHS esters.[2][6] | Generally less hydrophobic than PFP esters.[2] |
Table 2: Effect of PEG Linker Length on Non-Specific Uptake of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Effect on Non-Specific Cellular Uptake | Impact on ADC Properties |
| No PEG | Rapid non-specific cellular uptake.[5][7] | Rapid payload release, potential for higher off-target toxicity.[5][7] |
| PEG4 | Slower uptake compared to no PEG.[5][7] | Reduced peak concentrations of payload in tissues.[5][7] |
| PEG8 | Significantly slower uptake. [5][7] | Lower peak payload concentrations, reduced hematological toxicity, and improved tolerability. [5][7][9] |
| PEG12 | Similar slow uptake to PEG8.[5][7] | Continued improvement in reducing non-specific uptake.[5][7] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
-
Buffer Exchange: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0. Avoid buffers containing primary amines like Tris, as they will compete with the reaction.[3] A typical antibody concentration is 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[3][11]
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the antibody solution. It is recommended to keep the final concentration of the organic solvent below 10%.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted this compound and any byproducts using a desalting column (size-exclusion chromatography), dialysis, or tangential flow filtration.[3][10]
Protocol 2: Downstream Application with Blocking to Reduce Non-Specific Binding (Example: ELISA)
-
Coating: Coat the ELISA plate with the target antigen as per your standard protocol.
-
Blocking: After washing the plate, block the unoccupied sites on the well surface by incubating with a blocking buffer (e.g., 1-3% BSA in PBS or a commercial protein-free blocking buffer) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Dilute the purified this compound conjugated antibody in a buffer containing a blocking agent (e.g., 1% BSA) and a non-ionic surfactant (e.g., 0.05% Tween-20). Incubate the plate with the diluted antibody for the desired time.
-
Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies.
-
Detection: Proceed with the subsequent steps of your ELISA protocol for detection.
Visualizations
References
- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. purepeg.com [purepeg.com]
- 9. youtube.com [youtube.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Methyltetrazine-PEG8-PFP Ester and TCO Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Methyltetrazine-PEG8-PFP ester and trans-cyclooctene (B1233481) (TCO) for bioconjugation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve your reaction rates and achieve successful conjugations.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step conjugation process: (1) labeling a primary amine-containing molecule with this compound and (2) the subsequent inverse-electron-demand Diels-Alder (iEDDA) click reaction with a TCO-modified molecule.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with this compound | Hydrolysis of PFP ester: The pentafluorophenyl (PFP) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2] PFP esters are generally more stable in aqueous media than N-hydroxysuccinimide (NHS) esters.[2][3] | - Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[1] - Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[1][4] |
| Suboptimal pH: The reaction of PFP esters with primary amines is pH-dependent. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate (B1201080) buffer.[1][5] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for the PFP ester.[1] | - Buffer exchange the molecule to be labeled into an amine-free buffer (e.g., PBS or HEPES) before starting the reaction.[5] | |
| Low protein/molecule concentration: Dilute solutions can lead to inefficient labeling due to competing hydrolysis. | - If possible, concentrate your target molecule solution before labeling. | |
| Slow or Incomplete Tetrazine-TCO Reaction | Suboptimal Stoichiometry: An incorrect molar ratio of tetrazine to TCO can result in an incomplete reaction. | - Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often beneficial.[6] |
| Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants. | - If possible, increase the concentration of the reactants to accelerate the reaction. | |
| Steric Hindrance: Bulky groups near the tetrazine or TCO moieties can sterically hinder the reaction.[7] | - The PEG8 spacer in this compound is designed to minimize steric hindrance.[5][8] If issues persist, consider a longer PEG spacer. | |
| Isomerization of TCO: TCO can isomerize to its less reactive cis-isomer, especially in the presence of thiols or certain metal ions.[9] | - Store TCO reagents protected from light. Prepare solutions fresh and use them promptly.[10] Consider using more stable TCO derivatives if working in complex biological media.[9][11] | |
| Protein Precipitation During Labeling | High Concentration of Organic Solvent: Adding a large volume of the reagent stock solution (in DMSO or DMF) can denature proteins. | - Keep the volume of the organic solvent below 10% of the total reaction volume.[2] |
| Aggregation Upon Modification: The conjugation of the linker may alter the protein's properties, leading to aggregation. | - Optimize reaction conditions such as lowering the temperature or shortening the reaction time.[2] The hydrophilic PEG spacer is intended to reduce aggregation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Methyltetrazine-TCO reaction?
A1: The reaction between a methyltetrazine and a trans-cyclooctene (TCO) is a bioorthogonal reaction that proceeds through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) linkage.[1] This reaction is catalyst-free and highly efficient.[1]
Q2: How fast is the Tetrazine-TCO ligation?
A2: The Tetrazine-TCO ligation is one of the fastest bioorthogonal reactions currently known, with second-order rate constants that can range from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹.[1] The exact rate is dependent on the specific structures of the tetrazine and TCO derivatives.[1][12]
Q3: What factors can influence the speed of the Tetrazine-TCO reaction?
A3: The kinetics of the reaction are primarily influenced by the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can increase the reaction rate.[7] Additionally, increased ring strain in the TCO molecule leads to faster kinetics.[7][11] Steric hindrance around the reactive moieties can slow the reaction down.[7]
Q4: What is the optimal pH for the Tetrazine-TCO ligation?
A4: The Tetrazine-TCO ligation itself is generally tolerant of a wide pH range, typically from pH 6 to 9.[6][13] However, the initial labeling step of a primary amine with the this compound should be performed at a pH of 7.2-9 to ensure efficient acylation while minimizing hydrolysis of the PFP ester.[1][5]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the Tetrazine-TCO reaction can be monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically between 510 and 550 nm.[13]
Q6: What are the storage conditions for this compound and TCO reagents?
A6: this compound should be stored at –20 °C in a sealed container, protected from light and moisture.[4][8] TCO reagents should also be stored at low temperatures (e.g., -20°C) and protected from light to prevent isomerization.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol provides a general framework for labeling a protein containing primary amines (e.g., lysine (B10760008) residues) with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.4) at 1-5 mg/mL.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.[5]
-
Reagent Preparation: Immediately before use, allow the this compound vial to warm to room temperature. Prepare a 10 mM stock solution of the ester in anhydrous DMSO or DMF.[2][5]
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.[2][5]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.[2][5]
-
Purification: Remove excess, unreacted this compound using a desalting column, exchanging the buffer to a suitable buffer for the next step (e.g., sterile PBS).
Protocol 2: Tetrazine-TCO Ligation
This protocol describes the "click" reaction between the tetrazine-labeled protein and a TCO-functionalized molecule.
Materials:
-
Purified tetrazine-labeled protein from Protocol 1.
-
TCO-functionalized molecule.
-
Reaction buffer (e.g., 1X PBS, pH 7.4).
Procedure:
-
Reactant Preparation:
-
Ensure the tetrazine-labeled protein is in the desired reaction buffer at a known concentration.
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
-
Ligation Reaction:
-
Purification (Optional): If necessary, remove the excess TCO-functionalized molecule and the reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the two-step conjugation process. Note that optimal conditions may vary depending on the specific biomolecules involved.
Table 1: Recommended Reaction Conditions for Amine Labeling with PFP Ester
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | Balances amine reactivity and ester hydrolysis.[1][5] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize protein degradation.[2] |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C.[2] |
| Molar Excess of PFP Ester | 10 - 20 fold | Should be optimized for the specific protein.[2][5] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Essential to prevent premature hydrolysis.[1][4] |
Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 9.0 | The reaction is generally robust across this pH range.[6][13] |
| Temperature | Room Temperature to 40°C | The reaction is very fast at room temperature. Higher temperatures can further accelerate the reaction.[6] |
| Reaction Time | 30 - 60 minutes | Can be extended for dilute samples.[5][6] |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of tetrazine is often recommended.[6] |
| Catalyst | None required | This is a catalyst-free bioorthogonal reaction.[6][14] |
Visualizations
Caption: Experimental workflow for a two-step bioconjugation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
- 14. precisepeg.com [precisepeg.com]
Technical Support Center: Troubleshooting Protein Conjugate Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein conjugate aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein conjugate aggregation?
Protein conjugate aggregation is a complex issue arising from factors that destabilize the protein during and after the conjugation process. Key causes include:
-
Increased Hydrophobicity: The introduction of hydrophobic linkers and drug payloads can expose the protein's own hydrophobic regions, leading to self-association to minimize interaction with the aqueous environment.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[2] Deviations from the optimal conditions for a specific protein can alter its surface charge and electrostatic interactions, promoting aggregation.[1][3][4][5] Conjugation chemistries may require a pH that is not ideal for the protein's solubility, potentially nearing its isoelectric point where it is least soluble.[5]
-
High Protein Concentration: Increased proximity between protein molecules enhances the likelihood of intermolecular interactions that can lead to aggregation.[1][2][6]
-
Over-labeling: Attaching too many linker-payload molecules can significantly alter the protein's surface charge and isoelectric point (pI), reducing its solubility.[7] For some chemistries, a molar ratio of reagent to antibody above 5 has been shown to result in precipitation.[2]
-
Mechanical Stress: Physical stresses introduced by agitation, stirring, pumping, or filtration can cause shear stress, potentially leading to protein denaturation and aggregation.[1][8]
-
Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing its hydrophobic core and making it prone to aggregation.[1][4] Conversely, freeze-thaw cycles can also denature proteins and lead to aggregation, especially in suboptimal buffers like PBS.[1][9]
-
Presence of Impurities: Contaminants from expression or purification steps, or even leachables from containers, can act as nucleation sites, initiating the aggregation process.[1]
Q2: How do the choices of antibody, linker, and payload impact aggregation?
The intrinsic properties of each component of a bioconjugate are critical to its propensity to aggregate.
-
Antibody: The specific amino acid sequence and 3D structure of the antibody determine its inherent stability. Some antibodies are naturally more prone to aggregation.[5] Regions within the antigen-binding fragments (Fab) are often susceptible to aggregation.[1]
-
Linker: The linker's properties play a major role. Hydrophobic linkers are a significant contributor to aggregation.[1][5][10] Employing hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged groups, can help mitigate this issue.[10][11] The linker's design is crucial for the stability of the final conjugate in circulation.[10][12][]
-
Payload: The drug or payload itself is often hydrophobic. Conjugating it to the antibody surface increases the overall hydrophobicity of the conjugate, making it more likely to aggregate.[5]
Q3: What is the difference between soluble and insoluble aggregates?
Protein aggregates can be broadly classified into two types:
-
Insoluble Aggregates: These are large, visible particles that cause turbidity or precipitation in the solution. They are typically removed by centrifugation or filtration. Their presence often indicates significant protein instability under the current conditions.[1]
-
Soluble Aggregates: These are smaller, non-covalent oligomers (dimers, trimers, etc.) that remain dissolved in the buffer and are not visible to the naked eye.[14][15] While not causing precipitation, they are a critical quality attribute to monitor as they can impact the product's efficacy and immunogenicity.[16][17] These are typically detected by analytical techniques like SEC or DLS.[15][17]
Q4: How can I detect and quantify protein conjugate aggregation?
Several analytical techniques are used to detect, quantify, and characterize protein aggregates. No single method is sufficient for all aggregate sizes, so orthogonal approaches are recommended.[17]
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity, which indicates the formation of large, insoluble aggregates.[7]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[1][18]
-
Size Exclusion Chromatography (SEC): This is the most common and robust method for quantifying soluble aggregates (dimers and higher-order oligomers).[17][19][20] It separates molecules based on their hydrodynamic size.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a wide range of aggregate sizes in a solution and measuring their hydrodynamic radius.[20] It is particularly useful for identifying the early onset of aggregation.[21]
-
Native Mass Spectrometry (MS): Native MS can be used to characterize soluble aggregates by preserving non-covalent interactions and providing information on oligomeric states.[14]
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity Observed During Conjugation
This issue indicates severe instability of the protein under the reaction conditions. The following workflow can help diagnose and solve the problem.
Issue 2: Increased Soluble Aggregates Detected by SEC or DLS
Even without visible precipitation, the formation of soluble aggregates can compromise the quality of the conjugate. This workflow guides the optimization process to minimize their formation.
Data Presentation: Optimization Parameters
Summarizing key parameters can provide a clear starting point for experiments.
Table 1: Recommended Starting Conditions for NHS-Ester Conjugation
| Parameter | Recommended Range | Notes |
|---|---|---|
| Molar Excess of Reagent | 5-20 fold | For sensitive proteins, start at the lower end. A molar excess of 5-10 is often optimal to maximize yield while avoiding aggregation.[2] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk. If aggregation occurs, try reducing the concentration.[2][7] |
| Reaction pH | 7.2 - 8.5 | For NHS-ester reactions targeting lysines. Must be balanced with the optimal stability pH for the specific protein. |
| Temperature | 4°C - 25°C (RT) | Lower temperatures (4°C) for longer incubation times (2-4 hours or overnight) can reduce aggregation.[2][7] |
| Reaction Time | 1 - 4 hours | Longer times may be needed at lower temperatures. Monitor reaction progress to avoid over-labeling. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Amino Acids | Arginine, Glycine (B1666218) | 50-250 mM | Suppress aggregation by binding to hydrophobic patches and increasing protein solubility.[6] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) / 5-20% (v/v) | Stabilize the native protein structure through preferential exclusion.[7] |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can help solubilize proteins.[7] |
| Reducing Agents | TCEP, DTT | 1-5 mM | Prevent the formation of non-native disulfide bonds that can lead to aggregation.[2][6] |
| Chelating Agents | EDTA | Varies | Can prevent metal-catalyzed oxidation, which may trigger aggregation.[1] |
Experimental Protocols
Protocol 1: General Method for Amine-Reactive Protein Conjugation (NHS-Ester)
This protocol provides a general guideline for conjugating a molecule to a protein via primary amines (e.g., lysine (B10760008) residues).
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester reagent in a small amount of an organic co-solvent (e.g., anhydrous DMSO or DMF) to a concentration of 10-20 mM.[7]
-
-
Conjugation Reaction:
-
Quenching:
-
(Optional) Add a quenching reagent like Tris or glycine (to a final concentration of 20-50 mM) to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[2]
-
-
Purification:
-
Characterization:
-
Determine the protein concentration (e.g., A280 nm).
-
Assess the degree of labeling (if the payload has a distinct absorbance).
-
Analyze the sample for aggregation using SEC (Protocol 2) and/or DLS (Protocol 3).[2]
-
Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)
This protocol outlines the analysis of protein conjugates to quantify monomers and soluble aggregates.
-
System Preparation:
-
Sample Preparation:
-
Filter the protein conjugate sample through a low-protein-binding 0.22 µm filter.
-
Adjust the concentration to fall within the linear range of the detector (typically 0.1 - 1.0 mg/mL).
-
-
Analysis:
-
Inject 10-50 µL of the prepared sample onto the equilibrated column.
-
Run the separation at a constant flow rate (e.g., 0.5 - 1.0 mL/min).
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight (HMW) species (aggregates), the main monomer peak, and low molecular weight (LMW) species (fragments).
-
Integrate the area of each peak.
-
Calculate the percentage of each species relative to the total peak area to determine the purity and aggregate content.[1]
-
Protocol 3: Analysis of Particle Size Distribution using Dynamic Light Scattering (DLS)
This protocol provides a general method for analyzing the size distribution of protein conjugates to detect aggregation.
-
Sample Preparation:
-
Filter the sample as described in the SEC protocol to remove dust and extraneous particulates.
-
Dilute the sample in the formulation buffer to an appropriate concentration (typically 0.5-1.0 mg/mL).
-
Transfer the sample to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Measurement:
-
Perform multiple acquisitions to ensure data reproducibility. The instrument measures the time-dependent fluctuations in scattered light intensity.
-
-
Data Analysis:
-
The instrument's software uses an autocorrelation function to calculate the diffusion coefficient and, subsequently, the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.
-
Analyze the size distribution plot to identify the main population (monomer) and any larger populations (aggregates).
-
The polydispersity index (PDI) provides an indication of the width of the size distribution; a higher PDI suggests a more heterogeneous sample, which may indicate the presence of aggregates.
-
Visualization of Aggregation Factors
The decision-making process and underlying causes of protein aggregation can be visualized to better understand the interplay of different factors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 4. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 5. pharmtech.com [pharmtech.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 9. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Characterizing Soluble Protein Aggregates Using Native Mass Spectrometry Coupled with Temperature-Controlled Electrospray Ionization and Size-Excl usion Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 17. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 18. approcess.com [approcess.com]
- 19. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 20. High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Choosing the right solvent for Methyltetrazine-PEG8-PFP ester
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and use of Methyltetrazine-PEG8-PFP ester, with a specific focus on solvent selection and preparation for bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the PFP ester.[2][3][4]
Q2: Can I dissolve this compound in aqueous buffers?
A2: No, you should not dissolve this compound directly in aqueous buffers. The PFP ester moiety is susceptible to hydrolysis in aqueous environments, which would render the compound inactive for conjugation to primary amines.[3][4][5][6] The recommended procedure is to first dissolve the compound in a minimal amount of a suitable anhydrous organic solvent (e.g., DMSO or DMF) and then add this stock solution to your aqueous reaction mixture.[4][6][7]
Q3: I observed a precipitate when I added the dissolved this compound to my aqueous buffer. What should I do?
A3: Precipitation can occur if the organic solvent concentration is too high in the final aqueous mixture or if the compound's solubility limit is exceeded. To address this, you can try gentle heating and/or sonication to aid dissolution.[8][9] If the problem persists, consider adjusting the ratio of the organic co-solvent in your final reaction volume, typically keeping it between 5-10%.[7]
Q4: Can I prepare a stock solution of this compound and store it for future use?
A4: It is strongly advised not to prepare and store stock solutions of this compound.[3][4][6] The PFP ester is moisture-sensitive and will degrade over time, even in anhydrous solvents, leading to the formation of the non-reactive carboxylic acid.[3][4] For optimal results, always prepare fresh solutions immediately before use.[2][4][6]
Q5: How should I handle and store the solid this compound?
A5: Store the solid compound at -20°C in a sealed container, protected from light and moisture.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Reagent | Inappropriate solvent selection. | Use anhydrous DMSO, DMF, or DCM.[1] |
| Insufficient mixing. | Vortex or sonicate briefly to ensure complete dissolution.[8][9] | |
| Precipitation in Aqueous Buffer | High concentration of organic co-solvent. | Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) in the aqueous reaction mixture low (typically 5-10%).[7] |
| Low aqueous solubility of the conjugate. | The PEG8 spacer is designed to enhance aqueous solubility, but if issues persist, consider optimizing buffer conditions (pH, salt concentration).[10] | |
| Low Conjugation Efficiency | Hydrolysis of the PFP ester. | Use anhydrous solvents for initial dissolution and prepare the solution immediately before use.[2][3][4] Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and has a pH between 7.2 and 8.5.[3][7] |
| Degraded reagent. | Ensure the reagent has been stored properly at -20°C and protected from moisture.[1][2] |
Experimental Protocol: Solubilization of this compound
This protocol describes the recommended procedure for dissolving this compound for subsequent use in a bioconjugation reaction.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening. This prevents moisture from condensing on the cold powder.[4][6]
-
Weigh the Reagent: Weigh the desired amount of the ester in a microcentrifuge tube.
-
Add Anhydrous Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolve the Reagent: Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.[8][9]
-
Immediate Use: Proceed immediately to add the freshly prepared solution to your reaction mixture containing the molecule to be conjugated. Do not store the solution for later use.[3][4][6]
Solvent Selection Workflow
Caption: A workflow diagram illustrating the decision-making process for selecting a suitable solvent and preparing this compound for a bioconjugation reaction.
References
- 1. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methyltetrazine-PEG8-acid, 2183440-33-5 | BroadPharm [broadpharm.com]
Technical Support Center: Methyltetrazine-PEG8-PFP Ester
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted Methyltetrazine-PEG8-PFP ester in experimental workflows. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a dual-functionality reagent used in bioconjugation and chemical biology.[1][2] It contains two key reactive groups:
-
A pentafluorophenyl (PFP) ester , which is an amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[3][4]
-
A methyltetrazine group, which participates in a highly selective and rapid bioorthogonal "click chemistry" reaction with trans-cyclooctene (B1233481) (TCO).[1][2]
The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and reduces aggregation of the resulting conjugate.[2] This reagent is commonly used for developing antibody-drug conjugates (ADCs), creating multifunctional probes for imaging, and in drug delivery systems.[2]
Q2: Why is it necessary to quench unreacted this compound?
Quenching is a critical step to stop the reaction and deactivate any excess, unreacted reagent. Failing to quench unreacted this compound can lead to several issues:
-
Non-specific labeling: The unreacted PFP ester can continue to react with other primary amines in your sample, leading to off-target labeling and heterogeneous products.
-
Increased background signal: In applications like fluorescence imaging, unreacted tetrazine can contribute to a higher background signal.[5]
-
Formation of undesired side products: Uncontrolled reactions can lead to the formation of complex and difficult-to-characterize side products.
Q3: What are the recommended quenching agents for the unreacted PFP ester group?
The PFP ester group is reactive towards primary amines.[3][4] Therefore, small molecules containing primary amines are effective quenching agents. Commonly used quenching agents include:
-
Tris (tris(hydroxymethyl)aminomethane): A buffer component that contains a primary amine and is widely used for quenching amine-reactive crosslinkers.[6][7]
-
Glycine: A simple amino acid with a primary amine that effectively quenches PFP and other active esters.[8]
-
Ethanolamine: Another small molecule with a primary amine that can be used for quenching.[8]
These quenching agents react with the PFP ester to form a stable amide bond, rendering the ester group inactive.
Q4: How can I quench the unreacted methyltetrazine group?
The methyltetrazine group is specifically reactive with TCO.[5] To quench unreacted methyltetrazine, you can add a small molecule containing a TCO group. This is particularly important in applications where residual tetrazine could interfere with subsequent detection steps, such as in fluorescence-based assays.[5]
Q5: When is the optimal time to perform the quenching step?
The quenching step should be performed after the desired conjugation reaction has reached completion. The incubation time for the primary reaction will depend on factors such as the concentration of reactants, temperature, and pH.[6] Once the desired level of conjugation is achieved, the quenching agent should be added to stop the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in Assays | Unreacted this compound is still present. | After the primary conjugation reaction, add a quenching agent. For the PFP ester, use a primary amine like Tris or glycine.[6][7][8] For the tetrazine group, especially in fluorescence assays, add a small molecule TCO reagent.[5] Ensure thorough purification after quenching to remove the quenched reagent and byproducts. |
| Low Yield of Desired Conjugate | The PFP ester was prematurely hydrolyzed or quenched. | PFP esters are moisture-sensitive.[4] Ensure the reagent is equilibrated to room temperature before opening to prevent condensation.[4] Prepare solutions in anhydrous solvents like DMSO or DMF immediately before use.[4] Avoid using buffers that contain primary amines (e.g., Tris, glycine) during the conjugation reaction itself, as they will compete with your target molecule.[4][6] |
| Formation of Unexpected Side Products | The reaction was not effectively quenched, leading to continued, non-specific reactions. | Add the quenching agent at the end of the intended reaction time. Ensure a sufficient molar excess of the quenching agent is used to consume all unreacted PFP ester. |
| Difficulty in Purifying the Final Conjugate | The quenching agent or its byproducts are co-eluting with the desired product. | Choose a quenching agent that has significantly different physicochemical properties from your desired conjugate to facilitate easier separation by methods like size exclusion chromatography or dialysis.[6] |
Experimental Protocols
Protocol 1: Quenching Unreacted PFP Ester
Objective: To deactivate any remaining PFP ester on the this compound after conjugation to a primary amine-containing biomolecule.
Materials:
-
Reaction mixture containing the biomolecule and this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
Procedure:
-
Once the conjugation reaction is complete, add the Quenching Buffer to the reaction mixture. The final concentration of the quenching agent should typically be in the range of 20-100 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
Proceed with the purification of your conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or tangential flow filtration, to remove the unreacted, quenched reagent and byproducts.[6]
Protocol 2: Quenching Unreacted Methyltetrazine
Objective: To eliminate unreacted methyltetrazine groups to minimize background in subsequent detection steps.
Materials:
-
Reaction mixture containing the tetrazine-modified biomolecule.
-
TCO-containing small molecule (e.g., (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol).
-
Solvent compatible with the reaction (e.g., DMSO, PBS).
Procedure:
-
Following the initial conjugation and PFP ester quenching, add a 5- to 10-fold molar excess of the TCO-containing small molecule to the reaction mixture.
-
Incubate for 30-60 minutes at room temperature.
-
Purify the final conjugate to remove the quenched tetrazine product and excess TCO reagent.
Data Presentation
Table 1: Comparison of Common Quenching Agents for PFP Esters
| Quenching Agent | Chemical Structure | Key Features |
| Tris | (HOCH₂)₃CNH₂ | - Commonly available in labs.[6]- Can be prepared as a high concentration stock solution.[7] |
| Glycine | H₂NCH₂COOH | - Simple amino acid.[8]- Structurally similar to a lysine side chain. |
| Ethanolamine | HOCH₂CH₂NH₂ | - Small and highly reactive primary amine.[8] |
Visualizations
Caption: Quenching of the PFP ester with a primary amine.
Caption: Quenching of the methyltetrazine with a TCO reagent.
Caption: General workflow for bioconjugation and quenching.
References
- 1. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Side reactions of PFP esters and how to avoid them
Welcome to the technical support center for Pentafluorophenyl (PFP) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of PFP esters in bioconjugation, peptide synthesis, and other crosslinking applications.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used for amine-reactive conjugation?
Pentafluorophenyl (PFP) esters are a class of active esters used to form stable amide bonds by reacting with primary and secondary amines.[1] They are widely used in bioconjugation and peptide synthesis due to their high reactivity and, most notably, their increased resistance to hydrolysis in aqueous solutions compared to other common active esters like N-hydroxysuccinimide (NHS) esters.[2][3][4] The electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic and an excellent target for nucleophilic attack by an amine.[2]
Q2: What is the primary side reaction when using PFP esters?
The main competing side reaction is hydrolysis, where the PFP ester reacts with water instead of the intended amine.[5][6][7] This reaction converts the active ester into a non-reactive carboxylic acid, reducing the efficiency of the desired conjugation.[1][8] The rate of hydrolysis is significantly influenced by the pH of the reaction buffer.[1][3]
Q3: How do PFP esters compare to NHS esters in terms of stability?
PFP esters are demonstrably more stable and less susceptible to hydrolysis than their NHS counterparts, particularly in aqueous buffers.[2][9][10][11] This enhanced stability can lead to more efficient and reproducible conjugation reactions, as more of the reagent remains active and available to react with the target molecule over the course of the experiment.[2][6]
Q4: What is the optimal pH for PFP ester conjugation reactions?
The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 9.0.[5][8][9] Below this range, the amine nucleophile becomes increasingly protonated and less reactive.[6] Above this range, the rate of PFP ester hydrolysis increases significantly, which can lower the overall yield of the desired conjugate.[3][5][6]
Q5: How should PFP ester reagents be stored and handled?
PFP esters are moisture-sensitive.[1][8] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant.[1][5] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing onto the product.[8][12]
Q6: Can I prepare and store stock solutions of PFP esters?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][8] Due to their susceptibility to hydrolysis, even in anhydrous organic solvents if trace amounts of water are present, preparing stock solutions for storage is not advised. The ester will degrade over time, leading to reduced activity in subsequent experiments.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PFP esters.
Issue 1: Low or No Conjugation Efficiency
-
Possible Cause 1: Degraded PFP Ester Reagent.
-
Solution: The reagent may have degraded due to improper storage or handling, leading to exposure to moisture. Ensure the PFP ester is stored at -20°C with a desiccant and warmed to room temperature before opening.[1][5] It is best practice to use a fresh vial of the reagent or qualify a new batch with a small-scale control reaction.[1]
-
-
Possible Cause 2: Hydrolysis of the PFP Ester.
-
Possible Cause 3: Competing Nucleophiles in the Buffer.
-
Solution: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester.[5][8] Perform a buffer exchange using dialysis or a desalting column to move your sample into an amine-free buffer like phosphate-buffered saline (PBS).[8][12]
-
-
Possible Cause 4: Low Concentration of Reactants.
Issue 2: Protein Aggregation During Conjugation
-
Possible Cause 1: High Molar Ratio of PFP Ester Reagent.
-
Possible Cause 2: Use of Organic Co-solvent.
-
Solution: While PFP esters need to be dissolved in an organic solvent like DMSO or DMF, high final concentrations of these solvents can destabilize some proteins.[6] Minimize the amount of organic co-solvent used, ensuring the final concentration is ideally below 10%.[5][9] Test the stability of your protein in the presence of the co-solvent beforehand.[6]
-
Issue 3: Difficulty Purifying the Final Conjugate
-
Possible Cause 1: Large Excess of Unreacted PFP Ester.
-
Solution: Using a high molar excess of the reagent can make purification challenging. Optimize the molar ratio to use the minimum amount of reagent necessary to achieve the desired degree of labeling.[6] Use an appropriate purification method, such as size exclusion chromatography (SEC) or dialysis, to efficiently remove the excess reagent and the pentafluorophenol (B44920) byproduct.[8][9][12]
-
Quantitative Data
The stability of active esters against hydrolysis is a critical factor for successful conjugation in aqueous media.
Table 1: Comparative Hydrolytic Stability of Active Esters
| Active Ester Type | Relative Stability to Hydrolysis | Key Characteristics |
| Pentafluorophenyl (PFP) Ester | High | More stable than NHS esters, leading to potentially more efficient reactions.[2][4][9][11] |
| N-Hydroxysuccinimide (NHS) Ester | Moderate | Prone to hydrolysis, especially at higher pH values, which can reduce conjugation efficiency.[9][10] |
| Tetrafluorophenyl (TFP) Ester | High | Stability is comparable to or greater than NHS esters.[7] |
Note: Direct quantitative comparisons of half-lives can vary significantly based on specific buffer conditions, pH, and temperature. However, the general trend of PFP esters being more stable than NHS esters is well-documented.[1][2][9]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 12. broadpharm.com [broadpharm.com]
Storage and handling best practices to maintain reagent activity
This guide provides best practices, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals maintain the activity and integrity of their laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for maintaining reagent activity?
The most critical factors for maintaining reagent activity are proper storage temperature, protection from light, and ensuring the integrity of the container.[1][2][3][4] Adhering to the manufacturer's specific instructions for each reagent is paramount.[1][3]
Q2: How should I store different types of reagents?
Reagents should be stored based on their chemical and physical properties.[3] Incompatible chemicals, such as acids and bases or flammable liquids and oxidizers, should never be stored together to prevent hazardous reactions.[3][5] It is recommended to use designated and properly ventilated cabinets for different chemical classes, such as separate cabinets for acids, bases, and flammable materials.[3][5]
Q3: What is the importance of proper labeling?
Clear and accurate labeling is crucial for preventing mistakes, ensuring user safety, and maintaining the quality of experiments.[3][4][6] Labels should include the reagent name, concentration, preparation and expiration dates, and any relevant hazard symbols.[3][7]
Q4: Can I use a reagent after its expiration date?
It is strongly advised not to use expired reagents.[1] Even if a reagent appears visually unchanged, its chemical properties may have degraded, leading to inaccurate and unreliable experimental results.[1][8] Using expired reagents can also pose safety risks as degradation may produce hazardous byproducts.[8]
Q5: How can I minimize the risk of contamination?
To minimize contamination, always use clean labware, wear appropriate personal protective equipment (PPE) such as gloves and lab coats, and never return unused reagents to the original container.[4][8] It is also important to avoid leaving reagent containers open to the air for extended periods.[3][8] When dispensing a reagent, a small amount should be poured into a separate container, such as a beaker, to prevent contamination of the stock solution.[8]
Reagent Storage Conditions
Proper storage is essential for preserving reagent activity. The following table summarizes recommended storage conditions for various common reagent types.
| Reagent Type | Storage Temperature | Additional Storage Considerations |
| General Chemicals (thermally stable) | Room Temperature | Store on shelves in a clean, dry, and organized area.[3][9] |
| Volatile or Heat-Sensitive Reagents | 2°C to 8°C (Refrigerate) | Store in a designated refrigerator; do not store flammable liquids in a standard refrigerator.[5][9] |
| Unconjugated Antibodies & some Proteins | -20°C or -80°C (Freeze) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[10] |
| Conjugated Antibodies (e.g., fluorescent) | 2°C to 8°C (Refrigerate) | Protect from light.[10] |
| Light-Sensitive Reagents | Varies (check datasheet) | Store in amber-colored or opaque containers, or in dark cabinets.[1][3][9] |
| Hygroscopic & Air-Sensitive Reagents | Varies (check datasheet) | Store in a desiccator or under an inert atmosphere (e.g., nitrogen).[8][9] |
| Biological Samples (long-term) | ≤ -150°C (Cryogenic Storage) | Use cryoprotectants like glycerol (B35011) or DMSO when applicable.[10] |
Troubleshooting Guide for Reagent Inactivity
If you suspect a reagent has lost its activity, follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing reagent inactivity.
Experimental Protocol: Validating Reagent Activity Using a Positive Control
This protocol outlines a general procedure for testing the activity of a questionable reagent against a positive control. This example is for an antibody in a Western Blot application, but the principles can be adapted for other reagent types and assays.
Objective: To determine if a primary antibody has retained its antigen-binding activity.
Materials:
-
Questionable primary antibody
-
A new lot or a previously validated lot of the same primary antibody (if available)
-
Positive control lysate or protein sample known to express the target antigen
-
All other necessary reagents and equipment for a standard Western Blot (e.g., secondary antibody, substrate, membranes, buffers)
Methodology:
-
Sample Preparation: Prepare at least two identical lanes of the positive control lysate for SDS-PAGE.
-
Electrophoresis and Transfer:
-
Load the positive control samples onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking: Block the membrane with an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Cut the membrane to separate the lanes that will be incubated with the different antibodies.
-
Lane 1 (Test): Incubate with the questionable primary antibody at its recommended dilution.
-
Lane 2 (Control): Incubate with the new/validated primary antibody at its recommended dilution.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membranes three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate both membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5).
-
Detection: Add the chemiluminescent substrate and image the blot using a suitable imager.
Interpreting the Results:
-
Successful Validation: If the questionable antibody (Lane 1) produces a band of similar intensity and at the correct molecular weight as the control antibody (Lane 2), it is likely still active.
-
Failed Validation: If the questionable antibody produces no band or a significantly weaker band compared to the control, its activity is likely compromised.[11]
Best Practices for Reagent Handling Workflow
Following a consistent workflow for handling reagents from receipt to disposal is critical for ensuring experimental success and laboratory safety.
Caption: Workflow for proper reagent handling from receipt to disposal.
References
- 1. ersolutionbd.com [ersolutionbd.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]
- 4. shahandassociates.co.in [shahandassociates.co.in]
- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. butterfliesnow.com [butterfliesnow.com]
- 8. Sample and Reagent Storage and Stability [scioninstruments.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 11. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Methyltetrazine-PEG8-PFP Ester Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of temperature on Methyltetrazine-PEG8-PFP ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in the conjugation of this compound to an amine-containing molecule?
Temperature is a critical parameter that influences both the rate of the desired conjugation reaction and the rate of competing side reactions, such as hydrolysis of the PFP ester. Generally, increasing the temperature will increase the rate of the aminolysis (the desired reaction with the amine), but it will also accelerate the rate of hydrolysis, which deactivates the reagent. Therefore, an optimal temperature must be chosen to maximize conjugation efficiency.
Q2: What are the recommended incubation temperatures for this conjugation?
Typical incubation temperatures for PFP ester conjugations range from 4°C to 37°C.[1] The most common conditions are room temperature (20-25°C) for 1-4 hours or 4°C overnight, especially for sensitive biomolecules.[2][3] Shorter incubations of around 30 minutes can be performed at 37°C.[1]
Q3: How does temperature affect the stability of the this compound?
The this compound is sensitive to moisture, and the PFP ester moiety can hydrolyze.[1] The rate of this hydrolysis is temperature-dependent, increasing at higher temperatures.[4][5] The methyltetrazine group itself is relatively stable under physiological conditions.[6] For optimal stability, the reagent should be stored at -20°C with a desiccant and solutions should be prepared immediately before use.[7]
Q4: Can temperature influence the selectivity of the conjugation reaction?
Yes, in some cases, lower temperatures can enhance the selectivity of PFP ester conjugations. For certain proteins, performing the reaction at 4°C has been shown to increase the site-selectivity of the labeling.[8]
Data Summary
| Temperature | Reaction Rate | PFP Ester Hydrolysis | Recommended Incubation Time | Considerations |
| 4°C | Slower | Minimal | Overnight (12-24 hours)[2] | Ideal for sensitive biomolecules; may improve site-selectivity.[8] |
| Room Temperature (20-25°C) | Moderate | Moderate | 1-4 hours[2][9] | A good starting point for most applications, balancing reaction speed and reagent stability. |
| 37°C | Faster | Increased | 30-60 minutes[1] | Useful for rapid conjugations, but the risk of PFP ester hydrolysis and potential impact on biomolecule stability is higher. |
Experimental Protocols
Standard Protocol for Conjugation of this compound to a Protein
This protocol provides a general procedure. Optimal conditions may vary depending on the specific biomolecule.
Materials:
-
This compound
-
Protein with primary amine groups (e.g., lysine (B10760008) residues)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.5)[7]
-
Anhydrous DMSO or DMF[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[2]
-
Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution.[7] The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture at the desired temperature for the appropriate time (see Data Summary table).
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[2]
-
Purification: Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis.
Troubleshooting Guide
| Issue | Possible Cause Related to Temperature | Recommended Solution |
| Low Conjugation Yield | Reaction temperature is too low: The reaction rate is too slow for the given incubation time. | Increase the incubation time or consider increasing the temperature to room temperature. |
| Reaction temperature is too high: The PFP ester is hydrolyzing faster than it is reacting with the amine. | Decrease the reaction temperature. Perform the conjugation at room temperature or 4°C. | |
| Degradation of temperature-sensitive biomolecule: High reaction temperatures may be denaturing the protein or other biomolecule. | Perform the reaction at a lower temperature (4°C) for a longer duration. | |
| Protein Aggregation | High reaction temperature: Elevated temperatures can sometimes induce aggregation of proteins, especially at high concentrations. | Perform the conjugation at a lower temperature (4°C). You may also need to optimize the protein concentration. |
| Inconsistent Results | Fluctuations in ambient temperature: If performing the reaction at "room temperature," variations in the lab environment can lead to inconsistent reaction rates. | Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Removing excess Methyltetrazine-PEG8-PFP ester after reaction
Welcome to the technical support center for Methyltetrazine-PEG8-PFP ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the removal of excess reagent after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive ends:
-
PFP (pentafluorophenyl) ester: This is an amine-reactive group that forms a stable amide bond with primary amines, such as those found on lysine (B10760008) residues of proteins.[2][3] The PFP ester is known for being more stable in aqueous solutions compared to more common NHS esters, which can lead to more efficient and reproducible conjugations.[3][4]
-
Methyltetrazine: This group is used for bioorthogonal "click chemistry." It reacts with high specificity and speed with a trans-cyclooctene (B1233481) (TCO) group.[1][2]
The PEG8 linker is an eight-unit polyethylene (B3416737) glycol spacer that increases the reagent's solubility in aqueous buffers and provides distance between the conjugated molecules.[1][5] This reagent is commonly used to attach a tetrazine moiety to a biomolecule (like an antibody or drug) for subsequent, highly specific labeling or crosslinking reactions.[1][6]
Q2: Why is it critical to remove excess this compound after my reaction?
A2: Removing excess, unreacted this compound is a critical purification step for several reasons:
-
Preventing Side Reactions: The unreacted PFP ester remains active and can conjugate to other amine-containing molecules in subsequent experimental steps, leading to non-specific labeling and unpredictable results.
-
Reducing Interference in Downstream Assays: Excess reagent can interfere with analytical techniques used to characterize the conjugate, such as HPLC, mass spectrometry, or spectrophotometry.
-
Minimizing Background Signal: In application-based assays (e.g., immunoassays, cellular imaging), unbound tetrazine linkers can lead to high background signals, reducing the sensitivity and accuracy of the experiment.
-
Avoiding Potential Cytotoxicity: For applications involving live cells or in vivo models, high concentrations of unreacted crosslinkers can be toxic.
Q3: What are the most common and effective methods for removing the excess reagent?
A3: The most effective methods separate the large, labeled biomolecule from the small, unreacted crosslinker (MW: 778.7 g/mol ) based on size differences.[2] Common techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a fast and highly effective method. The reaction mixture is passed through a column packed with a porous resin.[7][8][9] The large conjugate molecules are excluded from the pores and elute quickly, while the small excess reagent molecules enter the pores and are retarded, eluting later.[8][10][11]
-
Dialysis / Diafiltration: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[12][13][14] The large conjugate is retained inside the membrane, while the small excess reagent diffuses out into a large volume of buffer, which is changed several times to ensure complete removal.[12][15]
-
Tangential Flow Filtration (TFF): This is a more rapid and scalable version of diafiltration, often used for larger sample volumes in industrial or drug development settings.[16][17]
Q4: How can I confirm that the excess reagent has been successfully removed?
A4: Successful removal can be verified using a few analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Running the purified sample on an analytical SEC column is a direct way to visualize the separation. The chromatogram should show a high molecular weight peak for your conjugate and the absence of a low molecular weight peak corresponding to the free reagent.
-
Mass Spectrometry (LC-MS): This method can confirm the mass of the final conjugate and will show the absence of the 778.7 Da mass of the unreacted reagent.
-
Functional Assay: You can perform a functional check. For example, after purification, you can test the reactivity of the tetrazine-labeled protein with a TCO-containing fluorescent probe and analyze the result by SDS-PAGE. The absence of labeling on a control protein that was not part of the initial reaction confirms the removal of the free linker.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in downstream applications. | Incomplete removal of the excess this compound. | • Increase the number of buffer exchanges if using dialysis.[12] • Use a desalting column with a longer bed volume for better separation. • Re-purify the conjugate using a fresh desalting column or repeat the dialysis procedure. |
| Low recovery of my labeled protein after purification. | For SEC/Desalting: • The protein may be interacting non-specifically with the column resin. • The chosen column has an inappropriate pore size for the protein. For Dialysis: • The MWCO of the dialysis membrane is too high, allowing the protein to leak out. | • For SEC/Desalting: • Ensure the buffer contains a low concentration of salt (e.g., 150 mM NaCl) to minimize ionic interactions.[7] • Select a resin with an exclusion limit well below the molecular weight of your protein.[8] For Dialysis: • Use a dialysis membrane with an MWCO that is at least 2-3 times smaller than the molecular weight of your protein to ensure high recovery. |
| My protein conjugate precipitates during purification. | • The buffer conditions (pH, ionic strength) are not optimal for protein stability. • The conjugation reaction resulted in over-labeling (aggregation), which becomes apparent during the purification process. | • Perform all purification steps at 4°C to improve protein stability. • Screen different buffer conditions to find one that maintains protein solubility. • In the reaction step, reduce the molar excess of the tetrazine reagent to avoid over-labeling and aggregation.[3] |
| HPLC analysis still shows a peak for the free reagent. | The purification method was not efficient enough for the amount of excess reagent used. | • For SEC/Desalting: Do not overload the column; the sample volume should not exceed the manufacturer's recommendation (typically <30% of the column bed volume).[7] • For Dialysis: Ensure the volume of the dialysis buffer (dialysate) is very large compared to the sample volume (200-500 times) and perform at least 3-4 buffer changes over 24 hours.[12] |
Comparison of Common Removal Methods
| Method | Principle | Typical Scale | Time Required | Typical Recovery | Pros | Cons |
| Size Exclusion Chromatography (Desalting Column) | Separation based on molecular size. Large molecules elute first.[7][9] | 50 µL - 5 mL | 5 - 15 minutes | >90% | Fast, high recovery, excellent removal efficiency.[18] | Can lead to sample dilution; potential for non-specific binding to resin. |
| Dialysis / Diafiltration | Passive diffusion of small molecules across a semi-permeable membrane.[12][14] | 100 µL - 1 L+ | 12 - 48 hours | >85% | Gentle on proteins, handles large volumes well.[13][19] | Very slow, requires large volumes of buffer, risk of sample loss due to leaks.[13] |
| Ultrafiltration (Spin Filters) | Centrifugal force is used to pass small molecules through a semi-permeable membrane while retaining large ones. | 100 µL - 20 mL | 30 - 60 minutes | >90% | Fast, concentrates the sample, good for buffer exchange. | Risk of membrane fouling or protein aggregation on the membrane surface. |
Experimental Protocols
Protocol 1: Removal Using a Desalting Column (Size Exclusion Chromatography)
This protocol is ideal for rapid cleanup of small-volume reactions (e.g., 0.1 to 2.5 mL).
Materials:
-
Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns). Choose a column with a Molecular Weight Cut-Off (MWCO) appropriate for your biomolecule (e.g., 7K MWCO for a >20 kDa protein).
-
Equilibration/Elution Buffer: An amine-free buffer suitable for your protein (e.g., PBS, pH 7.4).
-
Collection tubes.
-
Centrifuge (for spin columns) or column stand (for gravity-flow columns).
Methodology (Spin Column Example):
-
Prepare the Column: Remove the column's bottom closure and loosen the cap. Place the column in a collection tube.
-
Equilibrate: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage solution.
-
Wash: Add your chosen equilibration buffer to the top of the resin bed. Centrifuge again for 2 minutes at 1,500 x g. Discard the flow-through. Repeat this wash step 2-3 times.
-
Load Sample: Place the column in a fresh collection tube. Slowly apply your reaction mixture to the center of the resin bed.
-
Elute Conjugate: Centrifuge the column for 2 minutes at 1,500 x g. The flow-through in the collection tube is your purified, desalted conjugate. The excess this compound is retained in the column resin.[10]
-
Assess Recovery: Measure the protein concentration of your purified sample (e.g., using A280 absorbance) to determine recovery.
Protocol 2: Removal Using Dialysis
This protocol is suitable for larger sample volumes or for proteins that are particularly sensitive.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K MWCO for a >30 kDa protein).
-
Dialysis Buffer: A large volume (200-500x the sample volume) of an appropriate amine-free buffer.
-
Large beaker or container.
-
Stir plate and stir bar.
Methodology:
-
Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with water to remove any preservatives.[13]
-
Load Sample: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace for potential buffer influx. Securely close the ends with clamps.[13]
-
First Dialysis: Immerse the sealed sample in a beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C or room temperature.[13] Dialyze for 2-4 hours.
-
Buffer Exchange: Discard the dialysis buffer and replace it with a fresh, equal volume of buffer.
-
Subsequent Exchanges: Continue dialysis, changing the buffer at least two more times over a period of 24-48 hours. An overnight dialysis step is common.[15]
-
Recover Sample: Carefully remove the tubing or cassette from the buffer. Open it and pipette the purified conjugate into a clean tube.
Visualized Workflows
Caption: General workflow for bioconjugation, purification, and analysis.
References
- 1. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 2. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Methyltetrazine-PEG8-acid, 2183440-33-5 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. bio-rad.com [bio-rad.com]
- 9. goldbio.com [goldbio.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. bio-rad.com [bio-rad.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
Technical Support Center: Strategies to Reduce Steric Hindrance in Bioconjugation
Welcome to the Technical Support Center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges posed by steric hindrance during bioconjugation experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation that may be attributed to steric hindrance.
Issue 1: Low or No Conjugation Yield
Question: I am observing a very low yield or complete failure of my bioconjugation reaction. Could steric hindrance be the cause, and how can I address it?
Answer:
Low conjugation yield is a frequent issue where steric hindrance can be a primary contributor. Steric hindrance occurs when the three-dimensional structure of the biomolecule or the conjugating partner physically obstructs the reactive groups, preventing them from coming into close enough proximity to react.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccessible Reactive Sites: The target functional groups (e.g., lysines, cysteines) on the biomolecule are buried within the protein's structure. | 1. Optimize Reaction Conditions: Adjusting pH or temperature can induce conformational changes in the protein, potentially exposing the reactive sites.[2] 2. Use a Linker with a Spacer Arm: Introduce a linker with a flexible spacer (e.g., PEG) to increase the distance between the biomolecule and the label, overcoming the physical barrier.[3][4] 3. Site-Specific Mutagenesis: If the target site is known, consider engineering the protein to introduce a reactive handle (e.g., a cysteine residue) in a more accessible location.[5] |
| Bulky Conjugation Reagents: The label or drug molecule is large and sterically demanding, preventing its approach to the reactive site on the biomolecule. | 1. Select a Linker with Optimal Length: A longer, more flexible linker can provide the necessary reach for the bulky molecule to access the conjugation site.[6] However, excessively long linkers can sometimes decrease binding affinity.[3] 2. Choose a Different Conjugation Chemistry: Some chemistries are less susceptible to steric hindrance. For example, "click chemistry" reactions are often very efficient and can proceed even in sterically crowded environments. |
| High Degree of Labeling (DOL): As more molecules are conjugated to the biomolecule, the increasing crowding on the surface can hinder further reactions. | 1. Optimize Molar Ratios: Reduce the molar excess of the labeling reagent to target a lower, more achievable DOL.[7] 2. Purify Intermediates: If performing a multi-step conjugation, purify the singly or doubly labeled species before proceeding to the next step to reduce the complexity of the reaction mixture. |
| Antibody Aggregation: High concentrations of proteins or a high degree of conjugation with hydrophobic molecules can lead to aggregation, which can mask reactive sites. | 1. Optimize Protein Concentration: Avoid excessively high protein concentrations during the reaction.[8] 2. Use Hydrophilic Linkers: Employ linkers containing hydrophilic moieties like PEG to improve the solubility of the conjugate and reduce aggregation.[9] |
Issue 2: Non-Specific Binding or Altered Biological Activity of the Conjugate
Question: My bioconjugate shows high non-specific binding or has reduced biological activity (e.g., decreased antigen binding for an antibody). How can I mitigate this?
Answer:
Steric hindrance can not only affect the conjugation reaction itself but also the functional properties of the final conjugate. The attached molecule can physically block active sites or binding interfaces.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Conjugation at or near the Active Site: The label has been attached to an amino acid that is critical for the biomolecule's function (e.g., in the antigen-binding site of an antibody). | 1. Site-Specific Conjugation: This is the most effective strategy. By engineering a specific conjugation site away from the active region, you can ensure that the functionality of the biomolecule is preserved.[5][10] 2. Use a Linker to Distance the Label: A longer linker can move the bulky label away from the functional domain, reducing its interfering effect. |
| Conformational Changes Induced by the Conjugate: The attached molecule may cause a change in the overall shape of the biomolecule, thereby affecting its activity. | 1. Vary the Conjugation Site: Test different conjugation sites to find one that does not induce detrimental conformational changes.[10] 2. Modify the Linker: The composition and flexibility of the linker can influence how the attached molecule is presented and can be optimized to minimize structural perturbations. |
| Steric Hindrance Between Labeled Antibodies in an Assay: In applications like flow cytometry, if multiple labeled antibodies target epitopes in close proximity, one can sterically hinder the binding of another.[11] | 1. Sequential Incubation: Incubate the sample with the different antibodies sequentially rather than simultaneously.[11] 2. Choose Antibodies Targeting Distant Epitopes: If possible, select antibodies that bind to well-separated regions of the target protein. |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: In bioconjugation, steric hindrance refers to the spatial arrangement of atoms within molecules that prevents a chemical reaction from occurring. This is due to the physical bulk of the molecules or parts of the molecules, which blocks the reactive sites from interacting.[1]
Q2: How does the length of a linker affect steric hindrance?
A2: The length of a linker plays a crucial role in overcoming steric hindrance. A longer, flexible linker can act as a spacer arm, increasing the distance between the biomolecule and the molecule to be conjugated. This allows the reactive groups to bypass the steric shields of the parent molecules and interact more freely.[4][6] However, an excessively long linker might have negative effects on the conjugate's properties, so the optimal length often needs to be determined experimentally.[3]
Q3: What are the advantages of site-specific conjugation for reducing steric hindrance?
A3: Site-specific conjugation allows for the precise placement of a label or drug at a predetermined location on the biomolecule. This offers several advantages in mitigating steric hindrance:
-
Preservation of Function: By choosing a conjugation site distant from the active or binding sites, the biological activity of the biomolecule can be preserved.[5][10]
-
Homogeneous Products: It produces a uniform population of conjugates with a defined drug-to-antibody ratio (DAR), leading to more consistent and predictable pharmacological properties.[5]
-
Improved Pharmacokinetics: The specific location of the conjugate can significantly impact its stability and clearance in vivo.[10]
Q4: Can the choice of conjugation chemistry influence the impact of steric hindrance?
A4: Yes, the choice of conjugation chemistry is important. Some reactions are more robust and less susceptible to steric hindrance than others. For example, bioorthogonal "click chemistry" reactions, such as copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), are known for their high efficiency and specificity, even in complex biological environments where steric crowding is a concern.
Q5: How does PEGylation help in reducing steric hindrance?
A5: Polyethylene glycol (PEG) linkers are commonly used in bioconjugation. Their flexible and hydrophilic nature provides several benefits related to steric hindrance:
-
Spacer Effect: The PEG chain acts as a flexible spacer, increasing the distance between the conjugated molecules and allowing them to overcome steric clashes.[4]
-
Improved Solubility: PEGylation can enhance the solubility of the conjugate, which can help prevent aggregation that might otherwise mask reactive sites or functional domains.[9]
-
Shielding Effect: While beneficial for increasing in vivo half-life, the "shielding" effect of PEG can also introduce its own form of steric hindrance if the PEG chain is too long or dense, potentially masking the activity of the conjugated molecule. Therefore, the length of the PEG linker needs to be carefully optimized.[12]
Data Presentation
Table 1: Impact of PEG Linker Length on Bioconjugate Properties
This table summarizes the effects of different PEG linker lengths on the properties of an affibody-based drug conjugate targeting the HER2 receptor.
| Conjugate | PEG Linker MW (kDa) | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) | In Vivo Half-Life Extension (fold change vs. no PEG) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1 | 1 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 4.5 | 2.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 22 | 11.2 |
Data adapted from a study on affibody-drug conjugates, illustrating the trade-off between cytotoxicity and half-life with increasing PEG linker length.[12]
Table 2: Pharmacokinetic Parameters of Site-Specific Antibody-Drug Conjugates (ADCs)
This table compares the pharmacokinetic (PK) parameters of ADCs with different conjugation sites, highlighting how the location of the drug can influence clearance.
| Antibody-Drug Conjugate | Conjugation Site | Average DAR | Clearance Rate in Rats (% loss at 24h) |
| Traditional anti-Muc1 ADC | Lysine (non-specific) | ~3 | High |
| THIOMAB anti-Muc1 ADC | Engineered Cysteine | 2 | Low |
| C16-LC | C-terminus of Light Chain | 2 | Low |
| C16-HC | C-terminus of Heavy Chain | 2 | 83% |
| anti-Her2-IgG-nAF | Unnatural Amino Acid | 2 | Indistinguishable from naked antibody |
DAR: Drug-to-Antibody Ratio. Data compiled from studies on site-specific ADCs, demonstrating the significant impact of conjugation site on in vivo clearance.[10]
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines the steps for conjugating a maleimide-activated molecule to a protein containing free thiol groups.
Materials:
-
Protein with free sulfhydryl groups (or protein with disulfides to be reduced)
-
Maleimide-activated reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Maleimide (B117702) Reagent Preparation:
-
Dissolve the maleimide-activated reagent in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate from unreacted reagents and byproducts using size-exclusion chromatography or dialysis.
-
Protocol 2: Enzymatic Conjugation using Transglutaminase
This protocol describes a site-specific conjugation method using microbial transglutaminase (MTGase), which catalyzes the formation of an isopeptide bond between a glutamine-containing tag and a primary amine.[16]
Materials:
-
Antibody engineered with a glutamine-containing tag (e.g., LLQG)
-
Amine-containing payload or linker
-
Microbial Transglutaminase (MTGase)
-
Reaction Buffer: Tris buffer, pH 7.5-8.5
-
Purification column
Procedure:
-
Reactant Preparation:
-
Prepare the tagged antibody in the reaction buffer.
-
Dissolve the amine-containing payload/linker in the reaction buffer.
-
-
Enzymatic Reaction:
-
Combine the tagged antibody and the amine-containing payload in a reaction vessel.
-
Add MTGase to the mixture to initiate the conjugation reaction. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a specified time (e.g., 1-4 hours).
-
-
Reaction Termination:
-
The reaction can be stopped by adding a specific inhibitor of MTGase or by proceeding directly to purification.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate using an appropriate chromatography method, such as protein A affinity chromatography followed by size-exclusion chromatography, to remove the enzyme and unreacted components.
-
Visualizations
Logical Relationship of Strategies to Overcome Steric Hindrance
Caption: Strategies to mitigate steric hindrance in bioconjugation.
Experimental Workflow for Site-Specific ADC Production via Engineered Cysteine
Caption: Workflow for THIOMAB (engineered cysteine) ADC production.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hemoce.ce.gov.br [hemoce.ce.gov.br]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjugation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Molar Ratios for Best Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the molar ratio of reactants in their experiments.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. Could the molar ratio of reactants be the issue?
A1: Yes, an incorrect molar ratio is a common cause of low reaction yields. One reactant may be acting as a limiting reagent, meaning it is completely consumed before the other reactants, thus stopping the reaction prematurely.[1][2][3]
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the balanced chemical equation to ensure the stoichiometric ratios are correct.[4][5]
-
Calculate Molar Amounts: Accurately calculate the molar amounts of each reactant used in your experiment.
-
Identify the Limiting Reactant: Determine if one reactant is being used up first. The reactant that produces the least amount of product based on stoichiometry is the limiting reactant.[1][3]
-
Systematic Variation: Empirically optimize the molar ratio by systematically varying the amount of one reactant while keeping others constant and observing the effect on the yield. The "One-Factor-at-a-Time" (OFAT) method is a straightforward approach for this.[4][5][6]
Q2: I am observing the formation of significant side products. How can adjusting the molar ratio help?
A2: The molar ratio of reactants can influence the reaction pathway. An excess of one reactant might favor an alternative reaction pathway, leading to the formation of undesired side products.[7][8]
Troubleshooting Steps:
-
Literature Review: Check for published studies on your reaction or similar reactions to see if the formation of side products at certain molar ratios has been reported.
-
Molar Ratio Screening: Perform a series of small-scale experiments with varying molar ratios of your reactants. Analyze the product mixture of each reaction (e.g., using HPLC, GC-MS, or NMR) to identify the ratio that maximizes the formation of the desired product while minimizing side products.
-
Consider a Design of Experiments (DoE) Approach: For complex reactions with multiple reactants, a DoE approach can be more efficient than OFAT in identifying the optimal molar ratios and any interactions between reactants that might lead to side product formation.[9][10][11]
Q3: My results for molar ratio optimization are not reproducible. What could be the cause?
A3: Lack of reproducibility in optimization experiments can stem from several factors beyond just the molar ratio.
Troubleshooting Steps:
-
Purity of Reactants: Impurities in your starting materials can interfere with the reaction, leading to inconsistent results.[7][8] Ensure you are using reactants of the same purity across all experiments.
-
Reaction Conditions: Inconsistent reaction conditions such as temperature, pressure, and stirring rate can significantly impact the outcome.[7][8] Ensure these parameters are tightly controlled in all experiments.
-
Accurate Measurements: Inaccurate measurement of reactants will lead to unintended variations in the molar ratio. Calibrate your balances and ensure accurate volume dispensing.
-
Environmental Factors: Some reactions are sensitive to environmental factors like moisture or air.[7][8] Ensure a consistent and controlled reaction environment.
Frequently Asked Questions (FAQs)
Q1: What is the difference between stoichiometric ratio and optimal molar ratio?
A1: The stoichiometric ratio is the exact ratio of reactants required for all of them to be completely consumed in a chemical reaction, as determined by the balanced chemical equation. The optimal molar ratio is the ratio of reactants that provides the best experimental outcome, which could be the highest yield, highest purity, or fewest side products. In practice, the optimal molar ratio may differ from the stoichiometric ratio, often requiring one reactant to be in excess.[9]
Q2: When should I use a reactant in excess?
A2: Using one reactant in excess is a common strategy to:
-
Ensure that a more expensive or precious reactant is completely consumed.
-
Shift the equilibrium of a reversible reaction towards the product side.
-
Increase the reaction rate. The decision to use an excess of a particular reactant depends on the specific reaction kinetics, equilibrium, and the relative cost of the reactants.
Q3: How is molar ratio optimization relevant in drug development?
A3: Molar ratio optimization is critical throughout the drug development process:
-
API Synthesis: Optimizing the molar ratios of reactants is crucial for maximizing the yield and purity of the Active Pharmaceutical Ingredient (API), which directly impacts the cost-effectiveness of the manufacturing process.[12][13]
-
Formulation Development: The molar ratio of the API to excipients (inactive ingredients) can significantly affect the drug's stability, solubility, and bioavailability.[14][15][16] For example, in co-crystal formation, the drug-to-coformer ratio is a key parameter for enhancing solubility.[17]
-
Preclinical Assays: In biochemical and cell-based assays, the molar ratios of enzymes, substrates, and other reagents must be optimized to ensure a robust and reproducible assay for screening potential drug candidates.[18][19]
Data on Molar Ratio Optimization
Below are examples of how varying the molar ratio of reactants can impact experimental outcomes.
Table 1: Effect of Reactant Molar Ratio on Nanoparticle Synthesis
This table illustrates the impact of the molar ratio of a reducing agent (Sodium Citrate) to a metal salt (Silver Nitrate) on the resulting size of silver nanoparticles.
| Trial | Molar Ratio (Citrate:AgNO₃) | Average Particle Size (nm) |
| 1 | 1:2 | 45 |
| 2 | 1:1 | 30 |
| 3 | 2:1 | 22 |
| 4 | 3:1 | 18 |
Data is illustrative and based on trends reported in nanoparticle synthesis literature.
Table 2: Influence of Drug-Coformer Molar Ratio on Solubility
This table shows how the molar ratio of a drug to a coformer in a cocrystal formulation can affect the aqueous solubility of the drug.
| Formulation | Drug:Coformer Molar Ratio | Aqueous Solubility (µg/mL) |
| Pure Drug | - | 15.2 |
| Cocrystal A | 1:1 | 45.8 |
| Cocrystal B | 1:2 | 98.5 |
| Cocrystal C | 1:3 | 72.1 |
Data is illustrative and based on trends reported in pharmaceutical cocrystal research.[17]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) for Molar Ratio Optimization
Objective: To empirically determine the optimal molar ratio of two reactants (A and B) by systematically varying the concentration of one while keeping the other constant.
Methodology:
-
Establish Baseline: Conduct the reaction using the stoichiometric ratio of reactants A and B as a starting point.
-
Vary Reactant A: Set up a series of experiments where the molar equivalents of reactant A are varied (e.g., 0.5, 0.8, 1.0, 1.2, 1.5, 2.0 equivalents) while keeping the amount of reactant B constant.
-
Maintain Constant Conditions: Ensure that all other reaction parameters (temperature, reaction time, solvent volume, stirring speed) are kept identical for all experiments.
-
Analyze Results: Analyze the yield and purity of the product for each experiment.
-
Identify Optimum for A: Determine the molar equivalent of A that gives the best result.
-
Vary Reactant B: Using the optimal amount of reactant A found in the previous step, set up a new series of experiments where the molar equivalents of reactant B are varied.
-
Analyze and Conclude: Analyze the results to find the optimal amount of reactant B. The combination of the optimal amounts of A and B is the determined optimum molar ratio from the OFAT method.[4][5][6]
Protocol 2: Design of Experiments (DoE) for Molar Ratio Optimization
Objective: To efficiently screen and model the effects of multiple reactant molar ratios and their interactions on the reaction outcome.
Methodology:
-
Define Factors and Levels: Identify the reactants whose molar ratios you want to optimize (the "factors"). For each factor, define a range of values ("levels") to be tested (e.g., low, medium, high concentration).
-
Select a Design: Choose a suitable experimental design, such as a factorial or response surface design. Software packages (e.g., JMP, Minitab) are often used for this.
-
Run Experiments: Perform the series of experiments as prescribed by the DoE software. The combinations of reactant ratios will be varied simultaneously in a structured manner.
-
Analyze Data: Input the experimental results (e.g., yield, purity) into the DoE software. The software will perform a statistical analysis (e.g., ANOVA) to determine the significance of each factor and any interactions between them.
-
Model and Predict: The software will generate a mathematical model that describes the relationship between the reactant molar ratios and the outcome. This model can be used to predict the optimal molar ratios for the desired outcome.[9][10][11][20]
Visualizations
Caption: Workflow for optimizing reactant molar ratios.
Caption: Molar ratio optimization in nanoparticle synthesis.
Caption: Role of molar ratio in drug development stages.
References
- 1. Toward the Identification of Stoichiometric Models for Complex Reaction Mixtures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Yield (chemistry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Unlocking DOE potential by selecting the most appropriate design for rAAV optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Process Optimization for API Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 14. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. quercus.be [quercus.be]
- 17. Critical Analysis and Optimization of Stoichiometric Ratio of Drug-Coformer on Cocrystal Design: Molecular Docking, In Vitro and In Vivo Assessment [mdpi.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: Methyltetrazine-PEG8-PFP Ester vs. NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive chemistry is paramount to the success of their experiments. The covalent attachment of functional moieties, such as methyltetrazine for bioorthogonal click chemistry, to proteins is a critical step in the development of antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools. This guide provides an in-depth, objective comparison of two popular amine-reactive reagents: Methyltetrazine-PEG8-Pentafluorophenyl (PFP) ester and Methyltetrazine-PEG8-N-hydroxysuccinimidyl (NHS) ester. This comparison is supported by experimental data to facilitate an informed decision for your specific application.
Executive Summary
Both Methyltetrazine-PEG8-PFP ester and its NHS ester counterpart are designed to react with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on proteins, forming a stable amide bond. The key distinction between these two reagents lies in the reactivity and hydrolytic stability of the active ester group. PFP esters are significantly more resistant to hydrolysis in aqueous buffers compared to NHS esters.[1][2] This enhanced stability of the PFP ester can translate into higher labeling efficiency and greater reproducibility, particularly in reactions conducted at physiological or slightly basic pH, or with dilute protein solutions.[2][3] While NHS esters have a long history of use and are well-characterized, their susceptibility to rapid hydrolysis necessitates careful control of reaction conditions and can lead to lower yields.[4]
Comparative Performance Data
The selection of an appropriate amine-reactive linker is often a balance between reactivity and stability. The following tables summarize the key performance characteristics of PFP and NHS esters based on available experimental data.
| Feature | This compound | Methyltetrazine-PEG8-NHS Ester | Reference |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimidyl Ester | |
| Target | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | [5] |
| Bond Formed | Stable Amide Bond | Stable Amide Bond | [5][6] |
| Optimal pH Range | 7.2 - 9.0 | 7.0 - 8.5 | [2][4] |
| Solubility | Requires organic solvent (e.g., DMSO, DMF) for stock solution | Requires organic solvent (e.g., DMSO, DMF) for stock solution | [5][6] |
Table 1: General Properties of this compound and NHS Ester.
A critical parameter influencing the outcome of a labeling reaction is the hydrolytic stability of the active ester. Hydrolysis is a competing reaction that deactivates the reagent, reducing the amount available for conjugation with the protein.
| Reagent Type | pH | Temperature (°C) | Half-life | Reference |
| PFP Ester | 8.0 | 4 | ~3 hours (estimated 3x longer than NHS ester) | [2] |
| NHS Ester | 7.0 | 0 | 4-5 hours | [2][7] |
| 8.0 | 4 | 1 hour | [2] | |
| 8.6 | 4 | 10 minutes | [2][7] |
Table 2: Comparative Hydrolytic Stability of PFP and NHS Esters.
Recent studies have highlighted a significant performance advantage of PFP esters in the context of antibody labeling. Specifically, the use of a PFP ester for conjugating a near-infrared fluorophore to the anti-EGFR monoclonal antibody Panitumumab resulted in preferential labeling of the light chain. In contrast, the NHS ester counterpart predominantly labeled the heavy chain.[3] This difference in site-selectivity can have profound implications for the functionality and efficacy of the resulting antibody conjugate.
| Active Ester | Degree of Labeling (DOL) | Light Chain : Heavy Chain (LC:HC) Ratio | Reference |
| PFP Ester | 1.7 | 1.7 : 1 | [3] |
| NHS Ester | 1.7 | 0.1 : 1 | [3] |
Table 3: Comparison of Light Chain vs. Heavy Chain Labeling of Panitumumab Antibody.
Signaling Pathways and Experimental Workflows
To visually represent the chemical reactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
Comparison of PFP ester, TFP ester, and NHS ester reactivity
A Comprehensive Guide to the Reactivity of PFP, TFP, and NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate amine-reactive crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and diagnostic probes. Pentafluorophenyl (PFP), 2,3,5,6-tetrafluorophenyl (TFP), and N-hydroxysuccinimide (NHS) esters are among the most common choices for targeting primary amines on biomolecules. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed decision-making process.
At a Glance: Key Properties of Amine-Reactive Esters
PFP and TFP esters have emerged as superior alternatives to the traditional NHS esters, primarily due to their enhanced stability in aqueous environments. This increased resistance to hydrolysis can lead to more efficient and reproducible conjugation reactions.
| Feature | PFP Ester | TFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | Tetrafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 9.0 | 7.2 - 8.5[1] |
| Solubility | Generally requires organic co-solvent (e.g., DMSO, DMF)[1] | Generally requires organic co-solvent (e.g., DMSO, DMF) | Generally requires organic co-solvent (e.g., DMSO, DMF) |
| Hydrolytic Stability | More stable than NHS esters[1][2][3] | More stable than NHS esters[4][5] | Prone to hydrolysis, especially at higher pH[1][4] |
| Key Advantage | High resistance to hydrolysis, leading to potentially more efficient reactions.[1][3] | Good stability in aqueous solutions.[5] | Well-established chemistry with a wide variety of available reagents. |
| Key Disadvantage | Can be more hydrophobic than NHS esters. | Can be more hydrophobic than NHS esters. | Susceptible to hydrolysis, which can lead to lower reaction yields.[1][4] |
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of the reactivity and stability of PFP, TFP, and NHS esters under identical solution conditions are limited in the available literature. However, data from various studies provide valuable insights into their relative performance.
Hydrolytic Stability
The susceptibility of active esters to hydrolysis is a critical factor, as it represents a competing reaction that reduces the efficiency of the desired bioconjugation. PFP and TFP esters are consistently reported to be less susceptible to hydrolysis than their NHS counterparts.[1][2][4][5]
Table 1: Comparative Hydrolysis Half-life of Active Esters
| Active Ester | pH | Temperature (°C) | Half-life | Reference System |
| NHS Ester | 7.0 | 0 | 4-5 hours | Aqueous Solution |
| 8.0 | 4 | 1 hour | Aqueous Solution | |
| 8.6 | 4 | 10 minutes | Aqueous Solution | |
| PFP Ester | 8.5 | Room Temp | Significantly more stable than NHS ester | Aqueous Acetonitrile |
| TFP Ester | 7.0 | Room Temp | ~7.7 hours | Self-Assembled Monolayer |
| 8.0 | Room Temp | ~4.6 hours | Self-Assembled Monolayer | |
| 10.0 | Room Temp | ~6.4 hours | Self-Assembled Monolayer | |
| NHS Ester | 7.0 | Room Temp | ~3.9 hours | Self-Assembled Monolayer |
| 8.0 | Room Temp | ~50 minutes | Self-Assembled Monolayer | |
| 10.0 | Room Temp | ~39 minutes | Self-Assembled Monolayer |
Note: The data for TFP and NHS esters on self-assembled monolayers (SAMs) may not be directly comparable to solution-phase kinetics but illustrates the relative stability trend.
Aminolysis Reactivity
The rate of aminolysis, the reaction with the target amine, determines the speed and efficiency of the conjugation. While NHS esters are known for their rapid reaction rates, PFP esters have also been shown to exhibit superior reactivity in certain contexts.
Table 2: Comparative Aminolysis Kinetics of PFP and NHS Ester Polymer Brushes
| Active Ester Polymer | Amine | Pseudo-first-order rate constant (k') (s⁻¹) |
| Poly(PFPA) | 1-aminomethylpyrene (AMP) | 2.46 × 10⁻¹ |
| 1-aminopyrene (AP) | 5.11 × 10⁻³ | |
| Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A) | 2.59 × 10⁻³ | |
| Poly(NHS4VB) | 1-aminomethylpyrene (AMP) | 3.49 × 10⁻³ |
| 1-aminopyrene (AP) | No reaction | |
| Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A) | No reaction |
Data from a study comparing poly(4-pentafluorophenyl acrylate) (poly(PFPA)) and poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)) polymer brushes.
This data suggests that for the reaction with the alkyl amine (AMP), the PFP ester platform is significantly more reactive than the NHS ester platform.
Chemical Reaction and Experimental Workflow
The fundamental reaction for all three esters involves the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of the respective leaving group (pentafluorophenol, tetrafluorophenol, or N-hydroxysuccinimide).
Figure 1. General reaction scheme for amine-reactive esters.
A typical workflow for a bioconjugation experiment, such as protein labeling, is outlined below.
Figure 2. A typical workflow for protein conjugation.
Experimental Protocols
Below are detailed protocols for comparing the hydrolytic stability and bioconjugation efficiency of PFP, TFP, and NHS esters.
Protocol 1: Determination of Hydrolytic Stability of Active Esters
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP, TFP, and NHS esters in an aqueous buffer using HPLC.
Materials:
-
PFP, TFP, and NHS ester of the same carboxylic acid
-
Anhydrous DMSO or DMF
-
Aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Stock Solutions: Prepare 100 mM stock solutions of each active ester in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Add a small aliquot of each active ester stock solution to separate vials containing the aqueous buffer at a known concentration (e.g., 1 mM) and temperature (e.g., 25°C). Start a timer immediately.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction vial and immediately quench the hydrolysis by adding it to the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak over time.
-
Data Analysis: Calculate the percentage of remaining active ester at each time point. Plot the natural logarithm of the active ester concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k'). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2)/k'.
Protocol 2: Comparison of Protein Conjugation Efficiency
This protocol provides a method for comparing the efficiency of PFP, TFP, and NHS esters in labeling a model protein, such as bovine serum albumin (BSA).
Materials:
-
PFP, TFP, and NHS ester-activated labeling reagent (e.g., a fluorescent dye)
-
Bovine Serum Albumin (BSA)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
-
SDS-PAGE analysis equipment
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Prepare Protein Solution: Dissolve BSA in the amine-free buffer to a concentration of 5 mg/mL.
-
Prepare Ester Solutions: Immediately before use, dissolve each ester-activated labeling reagent in anhydrous DMSO or DMF to a stock concentration of 20 mM.
-
Conjugation Reaction: Set up separate reaction vials for each ester type. Add a 10-fold molar excess of the dissolved ester to the BSA solution while gently vortexing.
-
Incubation: Incubate the reaction mixtures for 2 hours at room temperature.
-
Quenching: Stop the reactions by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analysis:
-
SDS-PAGE: Analyze the purified conjugates by SDS-PAGE to visualize the increase in molecular weight due to the attached label.
-
Degree of Labeling (DOL): Determine the DOL for each conjugate using UV-Vis spectroscopy or fluorescence measurements, comparing the absorbance/fluorescence of the label to the protein concentration.
-
Conclusion
The choice between PFP, TFP, and NHS esters for bioconjugation depends on the specific requirements of the application. While NHS esters are a well-established and widely used option, the enhanced hydrolytic stability of PFP and TFP esters offers a significant advantage, potentially leading to more efficient and reproducible conjugations, especially in aqueous environments.[1][3][4][5] PFP esters, in particular, have demonstrated both high stability and reactivity, making them a compelling choice for demanding bioconjugation applications in drug development and research. By carefully considering the properties of each ester and optimizing the reaction conditions, researchers can achieve robust and reliable bioconjugation outcomes.
References
Advantages of PFP esters over other activated esters for bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient coupling of molecules to proteins, peptides, and other biomolecules is paramount for the development of therapeutics, diagnostics, and research tools. The choice of an amine-reactive crosslinker is a critical determinant of the success of these endeavors, directly impacting reaction efficiency, yield, and the stability of the final conjugate. While N-hydroxysuccinimide (NHS) esters have traditionally been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance.
This guide provides an objective comparison of PFP esters with other commonly used activated esters, including NHS esters, sulfo-NHS esters, and imidoesters. The information presented is supported by available experimental data to assist researchers in selecting the most appropriate reagent for their specific bioconjugation needs.
Key Performance Comparison of Amine-Reactive Crosslinkers
PFP esters offer a compelling combination of high reactivity and enhanced stability, particularly in aqueous environments typical for bioconjugation reactions. The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon more electrophilic, facilitating nucleophilic attack by primary amines, while also making the pentafluorophenolate an excellent leaving group.[1]
| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |
| Target | Primary and secondary amines | Primary amines | Primary amines | Primary amines |
| Bond Formed | Stable Amide | Stable Amide | Stable Amide | Amidine |
| Optimal pH Range | 7.2 - 9.0[2] | 7.2 - 8.5[2] | 7.2 - 8.5[2] | 8.0 - 10.0[2] |
| Solubility | Generally requires organic solvent (e.g., DMSO, DMF)[2] | Generally requires organic solvent (e.g., DMSO, DMF)[2] | Water-soluble[2] | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters[1][3] | Prone to hydrolysis, especially at higher pH[2] | More stable than NHS esters in aqueous solution[2] | Prone to hydrolysis |
| Key Advantage | Higher resistance to hydrolysis, leading to more efficient and reproducible reactions.[2][3] | Well-established chemistry with a wide variety of available reagents.[2] | Water-solubility allows for reactions in aqueous buffers without organic solvents, ideal for cell surface labeling.[2] | Reaction preserves the positive charge of the modified amine, which can be important for maintaining protein structure and function.[2] |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[2][4] | Susceptible to hydrolysis, which can lead to lower reaction yields.[2][3] | Can still be susceptible to hydrolysis.[2] | The resulting amidine bond can be reversible at high pH.[2] |
Quantitative Performance Data
While direct side-by-side quantitative comparisons of conjugation efficiency across all crosslinker types under identical conditions are limited in the literature, data on hydrolytic stability and reaction kinetics highlight the advantages of PFP esters.[2]
Hydrolytic Stability of NHS Esters
The following table provides a baseline for understanding the hydrolytic instability of NHS esters, a key limitation that PFP esters overcome. PFP esters are consistently reported to be less susceptible to hydrolysis.[2][3]
| pH | Temperature | NHS Ester Half-life |
| 7.0 | 0°C | 4-5 hours[2] |
| 8.0 | 4°C | 1 hour[2] |
| 8.6 | 4°C | 10 minutes[2] |
Reaction Kinetics: PFP vs. NHS Esters
Kinetic studies have demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction. In a comparative study of active ester polymer brush platforms, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[3]
| Active Ester Platform | Rate Constant (s⁻¹) |
| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹[3] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³[3] |
This faster reaction kinetic, coupled with greater hydrolytic stability, allows for more efficient conjugation reactions, often with lower molar excesses of the PFP ester reagent, which is particularly crucial when working with precious biomolecules.[1]
Reaction Mechanism and Workflow
The fundamental reaction of a PFP ester involves the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of pentafluorophenol.[2]
Reaction of a PFP ester with a primary amine.
A typical workflow for bioconjugation using a PFP ester involves dissolving the biomolecule and the PFP ester, mixing them in an appropriate buffer, allowing the reaction to proceed, and then purifying the resulting conjugate.
References
Characterizing Methyltetrazine-PEG8-PFP Ester Conjugates: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, precise characterization of bioconjugate reagents is paramount. This guide provides a comparative analysis of Methyltetrazine-PEG8-PFP ester, a key reagent in bioconjugation, focusing on its characterization by mass spectrometry. This document outlines expected mass spectrometry data, detailed experimental protocols, and a comparison with alternative linkers.
This compound is a heterobifunctional linker that combines the bioorthogonal reactivity of a methyltetrazine group with the amine-reactive nature of a pentafluorophenyl (PFP) ester. The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides spatial separation between conjugated molecules. Accurate mass determination and fragmentation analysis are critical for verifying the integrity of this linker before its use in complex bioconjugation workflows, such as antibody-drug conjugate (ADC) development.
Predicted Mass Spectrometry Data
The primary fragmentation is expected to occur along the PEG chain and at the ester linkage. The PEG chain typically undergoes sequential neutral losses of ethylene (B1197577) glycol units (C2H4O), corresponding to a mass difference of 44.026 Da. The PFP ester is a good leaving group and can be expected to fragment, while the methyltetrazine ring is relatively stable but can also fragment under harsher conditions.
Below is a table summarizing the predicted parent ion and major fragment ions for this compound.
| Ion Description | Predicted m/z | Notes |
| [M+H]+ | 779.29 | Protonated parent molecule. |
| [M+Na]+ | 801.27 | Sodiated adduct, common in ESI-MS. |
| [M-PFP]+ | 613.28 | Loss of the pentafluorophenoxy group. |
| [M-PFP-O]+ | 597.28 | Loss of the pentafluorophenoxy group and an additional oxygen. |
| [M+H - n(C2H4O)]+ | Variable | Sequential neutral losses of PEG units (n=1-8). For example, loss of one PEG unit would result in an m/z of 735.26. |
| Methyltetrazine-PEG8-COOH fragment | 597.28 | Fragment resulting from cleavage of the PFP ester and hydrolysis. |
| Methyltetrazine fragment | ~121.07 | Fragmentation of the PEG chain leaving the methyltetrazine core. |
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Dissolve this compound in an appropriate organic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) to create a stock solution of 1 mg/mL.
-
Dilute the stock solution with a suitable solvent mixture for LC-MS analysis, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Data Acquisition: Acquire data in both full scan mode (m/z 100-1000) to detect the parent ion and in tandem MS (MS/MS) mode to obtain fragmentation data. For MS/MS, select the predicted parent ion (m/z 779.29) as the precursor and apply a collision energy of 10-30 eV.
-
Charge Stripping Agent: To simplify complex spectra arising from multiple charge states on larger PEGylated molecules, post-column infusion of a charge stripping agent like triethylamine (B128534) (TEA) can be employed.[3]
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound in ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparison with Alternative Linkers
The choice of linker is critical in bioconjugate design. Here, we compare this compound with other common amine-reactive linkers.
| Linker | Reactive Group | Advantages | Disadvantages |
| This compound | PFP ester | High reactivity, good stability in aqueous solutions, enables bioorthogonal ligation. | Higher cost, PFP can be a bulky leaving group. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Well-established chemistry, provides a stable thioether bond. | NHS esters are more susceptible to hydrolysis than PFP esters, potential for immunogenicity of the linker. |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester | Introduces a cleavable disulfide bond, allowing for payload release. | Disulfide bonds can be unstable in vivo, potential for off-target release. |
The workflow for using these linkers in a bioconjugation experiment followed by mass spectrometry analysis is depicted below.
Caption: General workflow for bioconjugation and subsequent MS analysis.
References
A Definitive Guide to Validating Conjugation Efficiency: HPLC vs. FPLC
For researchers, scientists, and professionals in drug development, the successful conjugation of molecules is a critical step. Whether creating antibody-drug conjugates (ADCs), pegylated proteins, or fluorescently labeled antibodies, validating the efficiency of these reactions is paramount to ensure product quality, consistency, and efficacy. High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are two powerful techniques employed for the analysis and purification of biomolecules. This guide provides an objective comparison of their use in validating conjugation efficiency, supported by experimental data and detailed protocols.
Principles of Separation: A Tale of Two Pressures
The primary distinction between HPLC and FPLC lies in their operating pressures and the resulting applications.[1][2] HPLC utilizes high pressure (50-400 bar) to propel a mobile phase through a column packed with small silica-based particles (2-5 µm).[3][4] This setup provides high resolution and is ideal for the analytical quantification of small molecules and complex mixtures, including the detailed characterization of biomolecular conjugates.[4][5]
In contrast, FPLC is a form of medium-pressure chromatography, typically operating under 50 bar.[3] It is specifically designed for the purification of large, delicate biomolecules like proteins and nucleic acids.[2][4] FPLC systems use biocompatible components and aqueous buffers to preserve the native structure and activity of these molecules, making it the go-to method for preparative-scale purification.[5][6][7]
Comparative Analysis of HPLC and FPLC for Conjugation Validation
While FPLC is the workhorse for purifying conjugates, HPLC, particularly Reverse-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC), offers superior resolution for the analytical validation of conjugation efficiency.
| Feature | HPLC (High-Performance Liquid Chromatography) | FPLC (Fast Protein Liquid Chromatography) |
| Primary Application | Analytical Quantification & Characterization | Preparative Purification |
| Operating Pressure | High (50-400 bar)[3] | Low to Medium (<50 bar)[3] |
| Typical Analytes | Small molecules, peptides, proteins, ADCs[7] | Large biomolecules (proteins, nucleic acids)[2] |
| Stationary Phase | Small silica-based particles (2-5 µm)[7] | Larger agarose (B213101) or polymer-based resins[2] |
| Mobile Phase | Aqueous and organic solvents[4] | Predominantly aqueous buffers[6] |
| Resolution | High to Very High[4] | Moderate |
| Key Validation Metric | Drug-to-Antibody Ratio (DAR), Conjugation Percentage | Purity Assessment, Separation of Conjugated vs. Unconjugated Species |
Experimental Protocols for Validating Conjugation Efficiency
Accurate validation of conjugation efficiency relies on robust and well-defined experimental protocols. Below are detailed methodologies for HPLC and FPLC analysis.
Sample Preparation for Chromatography
Proper sample preparation is crucial for obtaining high-quality data and protecting the chromatography column.[8][9]
-
Clarification: Centrifuge the conjugation reaction mixture at >13,000 rpm for 10 minutes at 4°C to pellet any aggregates or precipitates.[10]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates that could clog the column.[11]
-
Buffer Exchange (if necessary): For some analyses, it may be necessary to exchange the buffer of the sample to one that is compatible with the initial mobile phase conditions. This can be done using spin columns or dialysis.[12]
-
Dilution: Dilute the sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase (Mobile Phase A).[11][13]
HPLC Method for Conjugation Efficiency (DAR Calculation)
Hydrophobic Interaction Chromatography (HIC) is a preferred method for determining the drug-to-antibody ratio (DAR) as it separates species based on the number of conjugated hydrophobic drug molecules under non-denaturing conditions.[14][15][16]
System: HPLC or UHPLC system with a UV detector. Column: HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR). Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0. Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol. Flow Rate: 0.5 - 1.0 mL/min.[17] Detection: UV absorbance at 280 nm. Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 0 |
| 20 | 100 |
| 25 | 100 |
| 26 | 0 |
| 30 | 0 |
Data Analysis: Calculating the Drug-to-Antibody Ratio (DAR)
The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated molecules (e.g., DAR2, DAR4, DAR6, etc.).[15] The average DAR is calculated from the relative peak areas.[18]
Formula for Average DAR:
DAR = Σ (Peak Area of each species × Number of conjugated drugs for that species) / Σ (Total Peak Area of all species)
Alternatively, a simplified formula is often used: DAR = Σ(Weighted peak area) / 100[]
FPLC Method for Purification and Purity Assessment
Size-Exclusion Chromatography (SEC) is a common FPLC method to separate conjugated antibodies from unconjugated small molecules and to assess the presence of aggregates.
System: FPLC system with UV and conductivity detectors.[20] Column: Size-Exclusion Chromatography column (e.g., Superdex 200, HiLoad Superdex 200 pg). Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. Flow Rate: 1.0 mL/min. Detection: UV absorbance at 280 nm.[20]
Data Analysis:
The resulting chromatogram will show peaks corresponding to aggregates (eluting first in the void volume), the conjugated protein, and smaller, unconjugated molecules (eluting last). The area of the main conjugate peak relative to the total area of all peaks provides an indication of purity.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for validating conjugation efficiency using HPLC and FPLC.
Conclusion
Both HPLC and FPLC are indispensable tools in the field of bioconjugation. For the precise, quantitative validation of conjugation efficiency, typically expressed as the drug-to-antibody ratio, HPLC with HIC or RP-HPLC methods offers the necessary high resolution and analytical power. FPLC, on the other hand, excels at the preparative purification of these conjugates, ensuring that a high-purity product is available for downstream applications, with techniques like SEC providing valuable information on product purity and aggregation. For a comprehensive approach, researchers should utilize FPLC for purification followed by HPLC for detailed analytical validation.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Chromatography Methods Compared: HPLC vs. FPLC vs. GC [synapse.patsnap.com]
- 6. What are the differences between FPLC and HPLC - Icon Scientific Inc. [iconsci.com]
- 7. FPLC vs. HPLC: Key Differences, Applications, and How to Choose the Right System [labx.com]
- 8. organomation.com [organomation.com]
- 9. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. static.igem.org [static.igem.org]
- 13. cellmosaic.com [cellmosaic.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 20. conductscience.com [conductscience.com]
Navigating the Landscape of Bioorthogonal Chemistry: A Comparative Guide to Alternatives for Methyltetrazine-PEG8-PFP Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and cellular imaging, the selection of an appropriate bioorthogonal reaction is a critical determinant of experimental success. Methyltetrazine-PEG8-PFP ester is a widely utilized reagent in inverse-electron-demand Diels-Alder (iEDDA) reactions, prized for its reactivity with trans-cyclooctene (B1233481) (TCO) dienophiles. However, the ever-expanding toolbox of bioorthogonal chemistry now offers a diverse array of alternatives, each with unique characteristics in terms of reaction kinetics, stability, and steric footprint. This guide provides an objective comparison of prominent alternatives, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal reagent for specific research applications.
The iEDDA reaction between a tetrazine and a strained dienophile, such as TCO, is renowned for its exceptionally fast reaction rates.[] The PFP (pentafluorophenyl) ester moiety of the title compound allows for its facile conjugation to primary amines on biomolecules. The PEG8 linker enhances solubility and provides spatial separation between the reactive tetrazine and the biomolecule. Alternatives to this specific reagent can be categorized by variations in the tetrazine core, the dienophile partner, or the entire bioorthogonal reaction pairing.
Quantitative Comparison of Key Performance Metrics
The choice of a bioorthogonal reaction pair is often a balance between reaction speed and the stability of the reagents under physiological conditions. The following tables summarize key quantitative data for various tetrazine derivatives and other bioorthogonal reaction systems.
Table 1: Comparison of Second-Order Rate Constants for Tetrazine-Dienophile Reactions
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 (9:1 methanol/water) | [2] |
| 3,6-diphenyl-s-tetrazine | TCO | Slower than di-pyridyl derivative | [3] |
| Mono-aryl tetrazine | Norbornene | 1.9 (20 °C in PBS) | [3] |
| Alkyl substituted tetrazine | TCO | ~210 | [4] |
| Hydrogen substituted tetrazine | TCO | Varies, can be faster than aryl substituted | [4] |
| 2-pyridyl-substituted Tetrazine | TCO-PEG4 | High, faster than 3- or 4-pyridyl | [5] |
| Dihydropyridazine (DHP)-substituted Tetrazine | TCO-PEG4 | >90% stable, comparable reactivity to 4Pyr | [5] |
| Pyrimidyl-substituted Tetrazine | TCO | >100,000 (with CN substituent) | [6] |
Table 2: Stability of Various Tetrazine Derivatives in Aqueous Media
| Tetrazine Derivative | Condition | Stability (% remaining after specified time) | Reference |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C | 15-40% after 12h | [7][8] |
| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, 37°C | 15-40% after 12h | [7][8] |
| Pyridyl and Phenyl tetrazines (more electron-rich) | 1:9 DMSO/PBS, 37°C | >75% after 12h | [7][8] |
| Hydroxyl-substituted tetrazines | 1:9 DMSO/PBS, 37°C | >90% after 12h | [7][8] |
| Alkyl substituted tetrazines | Fetal Bovine Serum (FBS), 37°C | >96% after 10h for some derivatives | [4] |
| Electron-withdrawing group tetrazines | Fetal Bovine Serum (FBS), 37°C | Less stable than alkyl substituted | [4] |
Table 3: Comparison with Other Bioorthogonal Reactions
| Bioorthogonal Reaction | Reaction Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Reference |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) + Cyclooctyne (e.g., DBCO, BCN) | 10⁻¹ - 1 | Copper-free, good stability, slower than iEDDA | [9] |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine (B178648) | 10⁻³ - 10³ (can be catalyzed) | Highly specific, stable bond | [10] |
| Staudinger Ligation | Azide + Phosphine | ~10⁻² | One of the first bioorthogonal reactions, catalyst-free | [11] |
Alternative Bioorthogonal Reaction Strategies
Beyond modifying the tetrazine structure, researchers can opt for entirely different bioorthogonal reaction pairs.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry involves the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[9] While generally slower than the fastest tetrazine ligations, SPAAC offers excellent stability and bioorthogonality, making it a robust alternative for a wide range of applications. The absence of a cytotoxic copper catalyst is a significant advantage for in vivo studies.[2]
-
Oxime and Hydrazone Ligations: These reactions form stable oxime or hydrazone bonds through the condensation of an aldehyde or ketone with an aminooxy or hydrazine derivative, respectively.[10] The high specificity of this reaction is due to the low abundance of aldehydes and ketones in biological systems. The reaction kinetics can be accelerated by using aniline (B41778) as a catalyst.[12]
-
Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine.[11] It is a well-established, catalyst-free bioorthogonal reaction that has been successfully used for labeling biomolecules in living systems.[13]
Selecting the Right Alternative
The choice of an alternative to this compound depends on the specific experimental requirements.
References
- 2. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific DNA Labeling by Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00057G [pubs.rsc.org]
- 12. Staudinger Ligation [sigmaaldrich.com]
- 13. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
A Comparative Guide to the Spectrophotometric Analysis of Tetrazine-TCO Ligation
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has become a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics and high specificity.[1][2] This "click" chemistry reaction is instrumental in various applications, including live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[3] Spectrophotometry is a widely used, accessible, and powerful technique to monitor the progress of this ligation in real-time.
This guide provides an objective comparison of the spectrophotometric analysis of tetrazine-TCO ligation with alternative bioorthogonal reactions, supported by experimental data and detailed protocols.
The Chemistry: An Inverse-Electron-Demand Diels-Alder Reaction
The ligation of tetrazine and TCO proceeds through an IEDDA [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1][4] This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[1][4] A key feature of many tetrazine derivatives is a characteristic visible absorbance band between 510 and 550 nm, which disappears as the reaction proceeds.[5] This change in absorbance provides a convenient handle for spectrophotometric monitoring.
Figure 1: Reaction pathway of Tetrazine-TCO ligation.
Quantitative Comparison of Bioorthogonal Reactions
The tetrazine-TCO ligation stands out for its superior reaction kinetics when compared to other popular click chemistry reactions. The second-order rate constant (k₂) is a direct measure of reaction speed.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[6] | 10 - 10⁴[6] | ~1[6] |
| Biocompatibility | Excellent (copper-free)[3][6] | Limited in vivo due to copper cytotoxicity[6] | Excellent (copper-free)[6] |
| Reaction Conditions | Aqueous media, room temperature[6] | Requires copper catalyst and reducing agent | Aqueous media, room temperature |
| Spectrophotometric Monitoring | Straightforward via disappearance of tetrazine absorbance (~520 nm)[6] | Not directly monitored by absorbance changes of core reactants | Not directly monitored by absorbance changes of core reactants |
Experimental Protocols
Detailed and reproducible protocols are crucial for the successful implementation and analysis of bioorthogonal conjugation strategies.
Protocol 1: General Spectrophotometric Analysis of Tetrazine-TCO Ligation
This protocol describes how to monitor the reaction kinetics by observing the decrease in tetrazine absorbance.
Materials:
-
Tetrazine derivative (e.g., 3-phenyl-1,2,4,5-tetrazine)
-
TCO derivative (e.g., (E)-cyclooct-4-enol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative in DMSO or DMF.
-
Prepare a stock solution of the TCO derivative in a compatible solvent.
-
Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. For kinetic measurements, one reactant is typically in excess.[7]
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at the λmax of the tetrazine (typically around 520 nm).
-
Equilibrate the instrument and the reactant solutions to the desired reaction temperature (e.g., 25°C or 37°C).[7]
-
-
Reaction Initiation and Monitoring:
-
Mix the tetrazine and TCO solutions in a cuvette.
-
Immediately begin recording the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes at a minimum value).[7]
-
-
Data Analysis:
-
The second-order rate constant (k₂) can be determined by plotting the reciprocal of the tetrazine concentration versus time.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
PFP vs. NHS Esters: A Comparative Guide to Stability in Aqueous Solutions
For researchers, scientists, and drug development professionals engaged in bioconjugation and peptide synthesis, the choice of an amine-reactive crosslinker is a critical decision that significantly impacts reaction efficiency and the stability of the final product. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering distinct advantages in terms of stability in aqueous environments.[1] This guide provides an objective comparison of the aqueous stability of PFP and NHS esters, supported by experimental data and detailed protocols.
Enhanced Hydrolytic Stability of PFP Esters
The primary advantage of PFP esters over NHS esters lies in their increased resistance to hydrolysis in aqueous solutions.[1][2] Hydrolysis is a competing reaction that reduces the amount of active ester available for conjugation with the target amine, necessitating the use of a larger excess of the reagent and potentially leading to lower reaction yields and reproducibility.[1] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, which is particularly crucial when working with precious or limited quantities of biomolecules.[1]
The enhanced stability of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon more electrophilic while the pentafluorophenolate is a better leaving group.[1]
Quantitative Stability Data
Comparative studies have demonstrated the superior stability of PFP esters. For instance, in one study, a PFP ester proved to be approximately 6-fold more stable than the corresponding NHS ester in aqueous acetonitrile. While both ester types are more stable at lower pH, the rate of hydrolysis for NHS esters increases significantly with a rise in pH.[3][4] At pH 7, an NHS ester in water has a half-life measured in hours, which shortens to minutes at pH 8.[3] PFP esters, while also more susceptible to hydrolysis at higher pH, are generally more stable than NHS esters under the same conditions.[2]
| Active Ester | Solvent System | Half-life (t½) | Reference |
| PFP Ester | Aqueous Acetonitrile | ~6-fold more stable than NHS ester | [5] |
| NHS Ester | Aqueous Acetonitrile | - | [5] |
| NHS Ester | Water, pH 7, 0°C | 4-5 hours | [4] |
| NHS Ester | Water, pH 8, minutes | minutes | [3] |
| NHS Ester | Water, pH 8.6, 4°C | 10 minutes | [4] |
Factors Influencing Stability
The stability of both PFP and NHS esters in aqueous solutions is influenced by several factors:
-
pH: Higher pH significantly increases the rate of hydrolysis for both esters.[4][6][7] The optimal pH range for reactions with primary amines is generally between 7.2 and 8.5.[2][6]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the ester.[8] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer are recommended.[6]
-
Presence of Moisture: PFP and NHS esters are moisture-sensitive.[6][8] Stock solutions should be prepared in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[6][8]
Experimental Protocols
Below is a detailed methodology for a key experiment to compare the hydrolytic stability of PFP and NHS esters.
Protocol: Comparative Hydrolytic Stability Analysis by HPLC
Objective: To determine and compare the half-life of a PFP ester and an NHS ester in an aqueous buffer at a specific pH.
Materials:
-
PFP ester of interest
-
NHS ester of interest
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4 or 8.5)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of the PFP ester and NHS ester in anhydrous DMSO or DMF. It is crucial to prepare these solutions immediately before use to minimize degradation.[6][8]
-
Initiate Hydrolysis Reaction:
-
Initiate the hydrolysis reaction by diluting each active ester stock solution into the reaction buffer to a final concentration of 1 mM.[1]
-
Ensure rapid and thorough mixing.
-
-
HPLC Analysis:
-
Immediately inject a sample (t=0) into the HPLC system.[1]
-
Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).[1]
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV detection.[1]
-
-
Data Analysis:
-
Calculate the peak area of the active ester at each time point.
-
Plot the natural logarithm of the active ester concentration (or peak area) versus time.
-
The half-life (t½) of the ester can be calculated from the slope of the resulting linear plot.
-
Visualizing the Hydrolysis Pathway
The following diagrams illustrate the hydrolysis of PFP and NHS esters in an aqueous environment.
Caption: Hydrolysis pathways of PFP and NHS esters in aqueous solution.
Caption: Workflow for comparative stability analysis of esters by HPLC.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. broadpharm.com [broadpharm.com]
A Researcher's Guide to Comparing Analytical Methods for ADC Degree of Labeling
The degree of labeling, commonly expressed as the drug-to-antibody ratio (DAR), is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that directly influences their efficacy and safety.[1] Accurate and precise determination of the average DAR and the distribution of drug-loaded species is paramount throughout the ADC development pipeline, from early discovery to quality control in manufacturing.[2] This guide provides a comparative overview of the principal analytical techniques used for this purpose, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
The main techniques for DAR determination include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Ultraviolet-Visible (UV/Vis) Spectroscopy.[3][4] Each method offers distinct advantages and is suited for different stages of ADC development and characterization.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a high-resolution method that separates ADC species based on differences in their hydrophobicity under non-denaturing conditions.[5] The conjugation of often hydrophobic drug-linkers to the antibody increases its surface hydrophobicity. As a result, species with a higher number of conjugated drugs (higher DAR) bind more strongly to the HIC column and elute later.[6][7] HIC is considered the gold standard for analyzing cysteine-conjugated ADCs, as it can resolve species with different drug loads (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[2][6]
The weighted average DAR is calculated from the relative peak area percentage of each species.[6][7] While excellent for cysteine-linked ADCs, HIC is generally not suitable for characterizing lysine-conjugated ADCs because the random nature of conjugation results in a broad, unresolved peak.[2]
Experimental Protocol: HIC-HPLC for Cysteine-Linked ADC
-
System Preparation: Use a bio-inert HPLC system to prevent corrosion from the high-salt mobile phases.[8]
-
Column: A column packed with a nonporous polymethacrylate (B1205211) resin with a butyl ligand is commonly used.[4] An example is the YMC-Triart Bio C4.[9]
-
Mobile Phase A (Binding): 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 6.8-7.0.[10]
-
Mobile Phase B (Eluting): 20 mM Sodium Phosphate, pH 6.8-7.0, with 20% Isopropanol.[10]
-
Gradient Elution:
-
Detection: Monitor the eluate using a UV detector at 280 nm.[10]
-
Data Analysis: Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, etc.). Calculate the weighted average DAR using the following formula:
-
DAR = Σ (% Peak Area of Species * DAR of Species) / 100[6]
-
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is another powerful chromatographic technique that separates molecules based on hydrophobicity, but it uses denaturing conditions (e.g., acidic pH, organic solvents).[2] For cysteine-linked ADCs, these conditions disrupt the non-covalent interactions holding the heavy and light chains together, necessitating a reduction step prior to analysis.[4][7] The analysis then separates the individual light chains (unconjugated and conjugated) and heavy chains (with varying drug loads).[7] The average DAR is calculated by summing the weighted peak areas of these reduced fragments.[12]
RP-LC is also increasingly used for analyzing intact site-specific ADCs, where it can offer better resolution than HIC for these more homogeneous and less hydrophobic molecules.[9]
Experimental Protocol: RP-LC for Reduced Cysteine-Linked ADC
-
Sample Preparation (Reduction):
-
To approximately 100 µg of ADC, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of interchain disulfide bonds.[7]
-
-
System: A standard UHPLC system can be used.
-
Column: A wide-pore C4 or C8 column is suitable for separating the large protein fragments (e.g., YMC-Triart Bio C4).[9]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.[13]
-
Gradient Elution:
-
Equilibrate the column at a low percentage of Mobile Phase B (e.g., 20-30%).
-
Inject the reduced ADC sample.
-
Apply a linear gradient to increase the concentration of Mobile Phase B to elute the fragments.
-
-
Detection: UV at 280 nm. For higher specificity, couple the LC system to a mass spectrometer (LC-MS).
-
Data Analysis: Integrate the peaks for the light chain (LC), drug-conjugated light chain (LC-D), heavy chain (HC), and drug-conjugated heavy chain species (HC-D1, HC-D2, etc.). Calculate the weighted average DAR.[12]
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the ADC, allowing for precise DAR calculation. It can be performed on the intact ADC (top-level), on reduced subunits (middle-level), or after enzymatic digestion.[14][15]
Native MS is particularly powerful as it analyzes the intact ADC under non-denaturing conditions, preserving the structure and providing a clear picture of the drug load distribution. It is often coupled with a size-exclusion chromatography (SEC) step for online buffer exchange.[16] Denaturing LC-MS, typically using RP chromatography, is also widely used and provides DAR information from either intact or reduced species.[17][18]
Experimental Protocol: Native SEC-MS for Intact ADC
-
Sample Preparation: Exchange the ADC sample into a volatile, MS-friendly buffer such as 50-200 mM ammonium acetate.[14] This can be done offline using spin columns or online with an SEC column.
-
System: An LC system coupled to a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is required.[14]
-
Chromatography (Online Desalting):
-
Column: Size-Exclusion Chromatography (SEC) column.
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate.
-
-
Mass Spectrometry:
-
Acquire data in native mode, using gentle source conditions to prevent fragmentation.
-
Collect spectra across the expected mass-to-charge (m/z) range for the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw m/z spectrum to obtain the zero-charge mass spectrum. This will show a series of mass peaks corresponding to the antibody with different numbers of drugs attached.
-
Calculate the average DAR from the relative intensities of the deconvoluted mass peaks.[15]
-
UV/Vis Spectroscopy
This is the simplest and most convenient method for determining the average DAR.[2] It relies on the Beer-Lambert law and requires that the antibody and the conjugated drug have distinct maximum absorbance wavelengths (λmax).[12] Typically, the protein absorbance is measured at 280 nm, while the drug's absorbance is measured at its own λmax.[19] By solving a set of simultaneous equations using the known extinction coefficients of the antibody and the drug at both wavelengths, one can determine their respective concentrations and thus the molar ratio.[12]
This method is fast and requires minimal sample, but it does not provide information about the distribution of drug-loaded species and can be less accurate if there is spectral overlap or interference from free drug.[20][21]
Experimental Protocol: UV/Vis Spectroscopy
-
Determine Extinction Coefficients (ε): Accurately measure the ε for the naked antibody and the free drug at both 280 nm and the drug's λmax.
-
Sample Measurement:
-
Record the absorbance of the ADC solution at 280 nm (A_280) and the drug's λmax (A_λmax) using a spectrophotometer.
-
-
Calculation: Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
(Assuming a 1 cm pathlength)
-
-
DAR Calculation:
-
Average DAR = C_Drug / C_Ab
-
Comparative Summary of Techniques
The choice of method depends on the specific requirements of the analysis, including the type of ADC, the stage of development, and the level of detail required.
| Technique | Information Provided | ADC Type Suitability | Advantages | Disadvantages |
| HIC-HPLC | Avg. DAR, Drug Load Distribution, Isomer Separation[6] | Cysteine-linked[2] | High resolution, non-denaturing, robust, considered the "gold standard" | Not suitable for lysine-linked ADCs; high salt mobile phases can be corrosive[2][8] |
| RP-HPLC | Avg. DAR (from reduced fragments or intact)[9] | Cysteine-linked (reduced), Site-specific (intact)[7][9] | Orthogonal to HIC, MS-compatible mobile phases, good for less hydrophobic ADCs[7][9] | Denaturing conditions; requires sample reduction for traditional cysteine ADCs[4] |
| Mass Spectrometry | Avg. DAR, Drug Load Distribution, Exact Mass Confirmation[14][15] | All types | Highest accuracy and specificity, provides direct mass measurement[14] | High instrument cost, complex data analysis, ionization efficiency can vary between species[4] |
| UV/Vis Spectroscopy | Average DAR only[19][21] | All types (with suitable chromophores) | Simple, fast, low sample consumption, convenient[2] | No distribution information, lower accuracy, prone to interference from impurities[20] |
In practice, an orthogonal approach using multiple techniques is often recommended to ensure a comprehensive and accurate characterization of an ADC's drug-to-antibody ratio.[16][22] For instance, HIC might be used for routine quality control of a cysteine-linked ADC, while LC-MS is employed for in-depth characterization and to confirm the identity of the species observed in the HIC chromatogram.[1][22]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. ymc.eu [ymc.eu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 21. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 22. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Functional Assays for Validating Conjugated Protein Activity
For researchers, scientists, and drug development professionals, the validation of a conjugated protein's biological activity is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of three essential functional assays used to characterize the activity of conjugated proteins, with a particular focus on antibody-drug conjugates (ADCs). Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of these vital assays.
The therapeutic efficacy of conjugated proteins, such as ADCs, hinges on a series of events: binding to the target cell, internalization, and the subsequent action of the conjugated payload.[1] Therefore, a comprehensive evaluation of a conjugated protein's function requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps. This guide delves into the specifics of three such assays: a Flow Cytometry-Based Target Binding Assay, a pH-Sensitive Dye-Based Internalization Assay, and a Co-Culture Bystander Killing Assay.
The general mechanism for an antibody-drug conjugate begins with the antibody binding to a specific antigen on the surface of a cancer cell.[2] This is followed by the internalization of the ADC-antigen complex into the cell, typically through receptor-mediated endocytosis.[3] Once inside, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the potent cytotoxic payload. The payload can then induce cell death. In some cases, the payload can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[4][5]
Target Binding Affinity Assay
Principle: This assay quantitatively measures the binding of a conjugated protein to its target antigen on the cell surface. Flow cytometry is a powerful tool for this purpose, as it can measure the fluorescence intensity of labeled antibodies bound to individual cells. By comparing the binding of the conjugated protein to its unconjugated counterpart, one can assess whether the conjugation process has adversely affected its binding affinity.[6]
Experimental Protocol: Flow Cytometry-Based Binding Assay
-
Cell Preparation: Harvest target cells (antigen-positive) and negative control cells. Wash the cells with cold Phosphate-Buffered Saline (PBS) and resuspend them in FACS buffer (PBS with 0.5% Bovine Serum Albumin) at a concentration of 1-2 x 10^6 cells/mL.[6]
-
Incubation: Aliquot approximately 0.2 million cells per tube. Add the conjugated protein or unconjugated antibody at various concentrations (e.g., a serial dilution from 0.01 to 10 µg/mL). Incubate on ice for 1 hour to allow binding.[6]
-
Washing: Wash the cells three times with ice-cold FACS buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.
-
Secondary Antibody Staining: Resuspend the cell pellets in FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) that recognizes the primary antibody. Incubate on ice for 30-45 minutes in the dark.[6]
-
Final Wash: Wash the cells twice more with cold FACS buffer.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: The geometric Mean Fluorescence Intensity (MFI) of the cell population is determined. The MFI values are plotted against the antibody concentration, and the half-maximal effective concentration (EC50) is calculated using a non-linear regression model to determine binding affinity.
Data Presentation: Comparison of Binding Affinity
| Conjugate | Target Cell Line | Target Antigen | EC50 (nM) | Maximum MFI |
| Unconjugated Antibody (Parental) | SK-BR-3 (High HER2) | HER2 | 1.5 | 15,000 |
| ADC-X (Test Article) | SK-BR-3 (High HER2) | HER2 | 1.8 | 14,500 |
| Isotype Control ADC | SK-BR-3 (High HER2) | N/A | >100 | 250 |
| Unconjugated Antibody (Parental) | MDA-MB-468 (HER2 Neg) | HER2 | >100 | 300 |
| ADC-X (Test Article) | MDA-MB-468 (HER2 Neg) | HER2 | >100 | 310 |
Table 1: Representative data comparing the binding affinity of an unconjugated antibody to its corresponding ADC (ADC-X). The similar EC50 values indicate that the conjugation process did not significantly impair the antibody's binding to its target.
Antibody Internalization Assay
Principle: For most ADCs, internalization into the target cell is a prerequisite for the payload to be released and exert its cytotoxic effect.[1] This assay measures the rate and extent of conjugated protein internalization. A modern approach uses pH-sensitive dyes (e.g., pHAb or FabFluor dyes) that are non-fluorescent at the neutral pH of the cell culture medium but become brightly fluorescent in the acidic environment of the endosomes and lysosomes upon internalization.[7][8][9] This allows for real-time, quantitative measurement of internalization in live cells.
Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay
-
Antibody Labeling: Conjugate the test antibody or ADC with a pH-sensitive fluorescent dye according to the manufacturer's protocol. Alternatively, use a dye-labeled Fab fragment that binds to the Fc region of the test antibody.[9]
-
Cell Seeding: Seed target cells in a 96-well black, clear-bottom plate at an appropriate density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.
-
Treatment: Add the dye-labeled conjugated protein to the cells at various concentrations. Include an isotype control and untreated cells as negative controls.
-
Live-Cell Imaging: Place the plate into a live-cell imaging system (e.g., Incucyte®) equipped with an incubator (37°C, 5% CO2) and appropriate fluorescence filters.[9]
-
Data Acquisition: Acquire phase-contrast and fluorescence images at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.[10]
-
Data Analysis: The imaging software quantifies the total fluorescent object area or intensity per well over time. The rate of internalization can be determined from the slope of the fluorescence-versus-time curve. The EC50 for internalization can also be calculated from dose-response curves at a specific time point.[10]
Data Presentation: Comparison of Internalization
| Conjugate | Target Cell Line | Internalization Rate (RFU/hour) | Max Fluorescence (RFU at 24h) |
| ADC-A (Rapid Internalizer) | BT-474 (High HER2) | 1500 | 35,000 |
| ADC-B (Slow Internalizer) | BT-474 (High HER2) | 500 | 12,000 |
| Unconjugated Antibody | BT-474 (High HER2) | 1450 | 34,000 |
| Isotype Control | BT-474 (High HER2) | <50 | 800 |
Table 2: Representative data comparing the internalization of different ADCs. ADC-A and its unconjugated parent antibody show rapid and efficient internalization, while ADC-B internalizes more slowly, which could impact its therapeutic efficacy.
Cytotoxicity and Bystander Killing Assay
Principle: The ultimate goal of a cytotoxic conjugated protein is to kill target cells. A direct cytotoxicity assay measures the dose-dependent cell-killing ability of the conjugate on an antigen-positive cell line.[11][12] The bystander killing assay evaluates the ability of the released payload to diffuse from the target cell and kill adjacent antigen-negative cells.[4][5] This is particularly important for ADCs with membrane-permeable payloads and is a key mechanism for efficacy in heterogeneous tumors.[5][13] A co-culture assay using a mix of antigen-positive and fluorescently labeled antigen-negative cells is an effective way to measure this effect.[12][14]
Experimental Protocol: Co-Culture Bystander Killing Assay
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line (e.g., SK-BR-3 for HER2) and an antigen-negative (Ag-) line (e.g., MCF7 for HER2). The Ag- line should be engineered to express a fluorescent protein like GFP for easy identification.[14]
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 2:1). Also, seed each cell line alone as a monoculture control. Allow cells to adhere overnight.[6][14]
-
Compound Treatment: Prepare serial dilutions of the test ADCs and controls. Add the compounds to both the co-culture and monoculture wells.[14]
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
Data Acquisition: Use a high-content imaging system or live-cell analyzer to count the number of viable Ag+ cells (unlabeled) and Ag- cells (GFP-positive) over time.[14] Alternatively, at the endpoint, use a viability dye and flow cytometry to distinguish and quantify the live/dead populations of each cell type.
-
Data Analysis:
-
Direct Cytotoxicity: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for the Ag+ cells in the monoculture.
-
Bystander Effect: In the co-culture wells, quantify the percentage of cell death in the Ag- (GFP-positive) population at a concentration that is highly toxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture. A significant increase in Ag- cell death in co-culture compared to monoculture indicates a bystander effect.[15]
-
Data Presentation: Comparison of Cytotoxicity and Bystander Effect
| Conjugate | Payload Type | Target Cell (Ag+) | Direct Cytotoxicity IC50 (pM) | Bystander Cell (Ag-) Viability in Co-Culture (%) | Bystander Effect |
| DS-8201a | Permeable Topo I Inhibitor | KPL-4 (HER2+) | 109.7[16] | <10% [16] | Strong [4][5] |
| T-DM1 | Low-Permeability Tubulin Inhibitor | KPL-4 (HER2+) | 18.5[16] | >90% [14][16] | Weak/None [4][14] |
| Control ADC | Permeable Topo I Inhibitor | KPL-4 (HER2+) | >10,000 | >95% | None |
Table 3: Experimental data comparing the direct cytotoxicity and bystander killing effect of two clinical HER2-targeted ADCs. DS-8201a, which has a membrane-permeable payload, shows a potent bystander effect, killing neighboring HER2-negative cells in a co-culture system.[4][14] In contrast, T-DM1, which has a payload with low membrane permeability, is potent against HER2-positive cells but does not induce significant bystander killing.[4][13][14]
Conclusion
The validation of a conjugated protein's activity is a sequential and interconnected process. A comprehensive assessment requires a suite of functional assays that move beyond simple binding and evaluate the entire mechanism of action. By systematically quantifying target engagement, internalization efficiency, and the ultimate cytotoxic effect—including potential bystander activity—researchers can build a robust data package. This integrated approach allows for a more accurate comparison between different candidates, facilitates the selection of optimal linkers and payloads, and ultimately increases the probability of success in developing effective and safe protein-based therapeutics.
References
- 1. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogeneous plate based antibody internalization assay using pH sensor fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. sartorius.com [sartorius.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioconjugation: Kinetic Analysis of Methyltetrazine-PEG8-PFP Ester and its Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of ligation chemistry is paramount. The speed and efficiency of these reactions can significantly impact the viability of developing antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based therapeutics. This guide provides a comprehensive kinetic analysis of Methyltetrazine-PEG8-PFP ester, a prominent player in the field of bioorthogonal chemistry, and compares its performance against key alternative methods.
The inverse-electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has emerged as a powerhouse in bioconjugation due to its exceptional speed and specificity. This compound is a commercially available reagent that leverages this chemistry, offering a balance of reactivity and biocompatibility. This guide delves into the quantitative kinetic data of this reaction and juxtaposes it with two other widely used bioconjugation techniques: the maleimide-thiol reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Quantitative Kinetic Comparison
The efficacy of a bioconjugation reaction is best understood through its second-order rate constant (k₂), which provides a direct measure of the reaction speed. A higher k₂ value indicates a faster reaction, allowing for the use of lower concentrations of reactants and shorter reaction times, which is often critical for preserving the function of sensitive biomolecules.
| Reaction Chemistry | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| IEDDA | Methyltetrazine-PEG-Ester + TCO-modified biomolecule | ~1,000 - 30,000+[1][2] | Aqueous buffer (e.g., PBS), 37°C |
| IEDDA | Methyltetrazine + TCO | ~2,000[3][4] | 9:1 Methanol/Water |
| Maleimide-Thiol | Maleimide-functionalized molecule + Thiol-containing biomolecule (e.g., Cysteine) | ~100 - 1,000[5] | Aqueous buffer, pH 6.5-7.5, Room Temperature |
| SPAAC | Azide-functionalized molecule + Cyclooctyne (e.g., DBCO) modified biomolecule | ~0.01 - 1[5][6] | Aqueous buffer, Room Temperature |
Note: The rate constants can vary depending on the specific derivatives of the reactants, solvent, and temperature.
Experimental Protocols
A robust kinetic analysis is crucial for understanding and comparing bioconjugation reactions. Stopped-flow spectrophotometry is a powerful technique for measuring the rates of fast reactions, such as the IEDDA reaction between tetrazine and TCO.
Kinetic Analysis using Stopped-Flow Spectrophotometry
This protocol outlines the general steps for determining the second-order rate constant of a methyltetrazine derivative with a TCO-functionalized molecule.
Materials:
-
This compound solution of known concentration in an appropriate solvent (e.g., DMSO).
-
TCO-functionalized biomolecule of known concentration in a reaction buffer (e.g., PBS, pH 7.4).
-
Stopped-flow spectrophotometer.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare a series of dilutions of the TCO-functionalized biomolecule in the reaction buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C). Set the spectrophotometer to monitor the absorbance of the tetrazine at its characteristic wavelength (typically around 520-540 nm).
-
Kinetic Measurement: Load the methyltetrazine solution and the TCO-biomolecule solution into separate syringes of the stopped-flow instrument.
-
Reaction Initiation and Data Acquisition: Rapidly mix the two solutions in the observation cell. The instrument will automatically trigger data acquisition, recording the decrease in tetrazine absorbance over time.
-
Data Analysis: Under pseudo-first-order conditions (where the concentration of one reactant, typically the TCO-biomolecule, is in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.
-
Determination of Second-Order Rate Constant: Plot the observed rate constants (k_obs) against the corresponding concentrations of the TCO-biomolecule. The slope of the resulting linear plot represents the second-order rate constant (k₂).
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction pathway, the experimental workflow for kinetic analysis, and a decision-making guide for selecting the appropriate bioconjugation chemistry.
Caption: Reaction mechanism of this compound with TCO.
Caption: Experimental workflow for kinetic analysis.
Caption: Decision guide for bioconjugation chemistry selection.
Conclusion
The kinetic analysis reveals that the IEDDA reaction, as employed by this compound, stands out for its exceptionally fast reaction rates, making it a superior choice for applications requiring rapid and efficient conjugation, especially at low reactant concentrations. While the maleimide-thiol reaction offers comparable kinetics, it is dependent on the availability of a free thiol and can be susceptible to side reactions. SPAAC, on the other hand, is a valuable tool when extreme speed is not the primary concern and offers excellent bioorthogonality. The choice of bioconjugation chemistry will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the desired reaction conditions, and the importance of reaction kinetics. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in this critical aspect of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking Methyltetrazine-PEG8-PFP Ester in the Landscape of Click Chemistry
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules is paramount. "Click chemistry" has emerged as a powerful toolbox for these conjugations, offering a suite of reactions that are rapid, high-yielding, and biocompatible. Among the diverse array of click chemistry reagents, Methyltetrazine-PEG8-PFP ester stands out as a versatile tool, combining the exceptionally fast kinetics of the inverse-electron-demand Diels-Alder (IEDDA) reaction with a stable and efficient amine-reactive group.
This guide provides an objective comparison of this compound's performance against other widely used click chemistry alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.
At a Glance: A Quantitative Comparison of Leading Click Chemistry Reagents
The choice of a click chemistry reagent is often a trade-off between reaction speed, stability, and biocompatibility. The following tables summarize the key performance metrics for this compound and its main competitors.
Table 1: Performance Comparison of Click Chemistry Reactions
| Feature | This compound (reacting with TCO) | DBCO-X ester (reacting with Azide) | TCO-X ester (reacting with Tetrazine) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[1][2] | ~0.1 - 1.0[3] | Up to 10⁶[1][2] |
| Biocompatibility | Excellent (copper-free)[4][5] | Excellent (copper-free)[6] | Excellent (copper-free)[4][5] |
| Linkage Formed | Dihydropyridazine (B8628806) | 1,2,3-Triazole | Dihydropyridazine |
| Byproducts | Nitrogen gas[1] | None | Nitrogen gas[1] |
Table 2: Comparison of Amine-Reactive Esters
| Feature | PFP Ester (in this compound) | NHS Ester (a common alternative) |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 |
| Hydrolytic Stability | More stable than NHS esters[7][8][9][10] | Prone to hydrolysis, especially at higher pH[8] |
Delving Deeper: Reaction Kinetics, Stability, and Biocompatibility
Reaction Kinetics: A Need for Speed
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is renowned for its exceptionally fast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹[1][2]. This makes this compound, which contains the reactive methyltetrazine moiety, an ideal choice for applications requiring rapid conjugation, even at low reactant concentrations. In contrast, the strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide (B81097) is significantly slower, with rate constants typically in the range of 0.1 to 1.0 M⁻¹s⁻¹[3].
Stability: A Two-Fold Advantage
The stability of a click chemistry reagent can be considered from two perspectives: the stability of the reactive handles before conjugation and the stability of the resulting linkage.
-
Reagent Stability: Methyltetrazine is known to be more stable than its unsubstituted hydrogen-tetrazine counterpart, offering a better shelf life and more consistent performance[11]. Furthermore, the pentafluorophenyl (PFP) ester in this compound exhibits greater hydrolytic stability compared to the more commonly used N-hydroxysuccinimide (NHS) esters[7][8][9][10]. This increased stability of the PFP ester translates to higher conjugation efficiencies, as the reagent is less prone to deactivation in aqueous buffers.
-
Linkage Stability: Both the dihydropyridazine linkage formed from the IEDDA reaction and the 1,2,3-triazole linkage from SPAAC are generally considered to be highly stable under physiological conditions[4][6]. The triazole ring, in particular, is an excellent mimic of an amide bond and is resistant to enzymatic cleavage[12].
Biocompatibility: The Copper-Free Advantage
A significant advantage of both IEDDA and SPAAC reactions is their bioorthogonality, meaning they proceed efficiently within a biological environment without interfering with native biochemical processes[1][6]. Both this compound and DBCO-based reagents are employed in copper-free click chemistry, thus avoiding the cellular toxicity associated with the copper catalysts required for the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC)[4][6]. While the tetrazine and TCO reagents themselves have been shown to have low cytotoxicity at concentrations typically used for in vitro and in vivo studies, some off-target reactivity of tetrazines with certain cellular components has been reported, though this is highly dependent on the specific tetrazine structure[6][7][13]. The byproduct of the PFP ester reaction, pentafluorophenol, is considered hazardous, but is typically present at low concentrations and can be removed during purification steps[14].
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a logical workflow for selecting the appropriate click chemistry reagent.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: A structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chimia.ch [chimia.ch]
- 13. A general approach to reduce off-target radioactivity in vivo via Tetrazine-Knock-Out (TKO) | bioRxiv [biorxiv.org]
- 14. Pentafluorophenol - Wikipedia [en.wikipedia.org]
Evaluating the Biocompatibility of Methyltetrazine-PEG8-PFP Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a bioconjugation linker is a critical decision that profoundly impacts the efficacy, stability, and safety of a therapeutic or diagnostic agent. The Methyltetrazine-PEG8-PFP ester is a heterobifunctional linker designed for advanced bioconjugation, combining a highly reactive methyltetrazine moiety for bioorthogonal "click" chemistry with an amine-reactive pentafluorophenyl (PFP) ester. This guide provides an objective comparison of this linker system with common alternatives, focusing on the key aspects of biocompatibility, supported by data from relevant studies and detailed experimental protocols.
Executive Summary: Performance at a Glance
The biocompatibility of a conjugate is not determined by a single factor but is a multifactorial property encompassing the stability of the linker, the potential immunogenicity of its components, the cytotoxicity of the linker and its cleavage byproducts, and the overall impact on the conjugated biomolecule. The this compound linker is engineered to optimize these parameters through its distinct chemical moieties.
The PFP ester offers a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its higher resistance to hydrolysis, leading to more efficient and reproducible conjugations in aqueous environments.[1][2][3] The Methyltetrazine group facilitates an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner, a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[4] The inclusion of a PEG8 (polyethylene glycol) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific interactions.[5][6]
Comparative Analysis of Bioconjugation Chemistries
The selection of a bioconjugation strategy is a crucial step in the development of targeted therapies and diagnostics. The this compound utilizes two key chemical reactions: an amine acylation and a bioorthogonal cycloaddition. The biocompatibility of the final conjugate is influenced by the efficiency and byproducts of both reactions.
Amine-Reactive Moiety: PFP Ester vs. NHS Ester
The initial step in labeling a biomolecule, such as an antibody, often involves the reaction of an activated ester with primary amines on lysine (B10760008) residues. The choice between a PFP ester and a conventional NHS ester has direct implications for reaction efficiency and, consequently, the purity and consistency of the final product.
| Feature | PFP Ester | NHS Ester | Biocompatibility Implications |
| Hydrolytic Stability | More stable in aqueous buffers, especially at neutral to slightly basic pH.[1][2][7] | Prone to rapid hydrolysis, particularly at pH > 8, with a half-life of minutes.[1][2] | Higher stability of PFP esters leads to more efficient conjugation, reducing the required excess of linker and minimizing side reactions, resulting in a more homogeneous and potentially safer product. |
| Reaction Byproduct | Pentafluorophenol (PFP) | N-hydroxysuccinimide (NHS) | PFP is a known hazardous substance with oral, dermal, and inhalation toxicity.[8][9] However, it is a small molecule that is typically removed during purification. NHS is generally considered less toxic. Efficient purification is critical to remove these byproducts. |
| Optimal pH | 7.2 - 9.0[1] | 7.2 - 8.5[1] | Both operate under physiologically relevant pH ranges, minimizing damage to sensitive biomolecules during conjugation. |
| Solubility | Generally requires an organic co-solvent (e.g., DMSO, DMF).[1][3] | Generally requires an organic co-solvent (e.g., DMSO, DMF).[1] | The need for organic solvents can be a concern for some proteins. Water-soluble variants (e.g., Sulfo-NHS) are available as alternatives. |
Bioorthogonal Ligation: Tetrazine-TCO vs. SPAAC
Following modification of the first molecule with the PFP ester, the tetrazine moiety is used to "click" to a reaction partner, typically a trans-cyclooctene (TCO) modified molecule. This bioorthogonal reaction is prized for its speed and specificity. An alternative popular copper-free click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), often employing a dibenzocyclooctyne (DBCO) and an azide.
| Feature | Tetrazine-TCO Ligation (IEDDA) | Azide-Cyclooctyne Ligation (SPAAC) | Biocompatibility Implications |
| **Reaction Kinetics (k₂) ** | Up to 10⁷ M⁻¹s⁻¹ (Extremely Fast).[4] | ~1 M⁻¹s⁻¹ (Slower).[4] | The rapid kinetics of the Tetrazine-TCO reaction allow for the use of very low concentrations of reactants in complex biological media, minimizing off-target effects and potential toxicity.[4] |
| Bioorthogonality | Excellent. Tetrazines and TCOs are highly specific for each other and do not react with native biological functional groups.[4] | Excellent. Azides and cyclooctynes are also highly bioorthogonal. | Both chemistries are well-suited for in vivo applications due to their high specificity, preventing unwanted reactions with endogenous molecules. |
| In Vivo Stability | Tetrazine stability can vary depending on substitution, with some being susceptible to degradation. TCO can undergo isomerization or degradation in vivo.[10][11] | Azides and cyclooctynes are generally very stable under physiological conditions. | The stability of the linker is paramount for in vivo applications. Premature cleavage can lead to off-target toxicity and reduced efficacy.[12] Linker design is critical for both systems. |
| Component Hydrophilicity | Tetrazines are generally more hydrophilic than TCOs.[11] | Azides are small and relatively non-perturbing. Cyclooctynes like DBCO are quite hydrophobic. | Hydrophobicity can lead to aggregation and non-specific uptake. The PEG8 spacer in the this compound is designed to mitigate this.[6] |
The Role of the PEG Spacer in Biocompatibility
The inclusion of an 8-unit polyethylene (B3416737) glycol (PEG) spacer is a deliberate design choice to enhance biocompatibility. PEGylation is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[13]
Advantages of the PEG8 Spacer:
-
Increased Hydrophilicity: The PEG chain improves the water solubility of the linker and the final conjugate, which can prevent aggregation and improve handling.[5][6]
-
Reduced Non-Specific Binding: The hydrophilic PEG chain can create a hydration shell around the conjugate, reducing non-specific interactions with other proteins and cell surfaces.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[13]
Potential Immunogenicity of PEG: While often considered non-immunogenic, there is growing evidence that PEG can elicit an immune response, leading to the production of anti-PEG antibodies.[14][15] The presence of pre-existing anti-PEG antibodies in a segment of the population can lead to accelerated blood clearance (ABC) of PEGylated therapeutics and, in some cases, hypersensitivity reactions.[4][13][14] The immunogenicity of PEG is dependent on factors such as the size of the PEG chain, the nature of the conjugated molecule, and the dosing regimen.[13][16] For this compound, the short PEG8 chain is less likely to be immunogenic than larger PEG chains, but this must be evaluated on a case-by-case basis.[16]
Experimental Protocols for Biocompatibility Assessment
Evaluating the biocompatibility of a new conjugate requires a suite of in vitro assays. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
Materials:
-
Targeted cancer cell line (e.g., SK-BR-3 for a HER2-targeted conjugate) and a non-target control cell line.
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Test conjugate, unconjugated biomolecule, and relevant controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13][17]
-
Compound Treatment: Prepare serial dilutions of the test conjugate and controls in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[17]
-
Incubation: Incubate the plate at 37°C for a period relevant to the drug's mechanism of action (typically 48-144 hours).[13]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[13]
-
Formazan (B1609692) Formation: Incubate at 37°C for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate in the dark at 37°C overnight.[13]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value (the concentration of the conjugate that inhibits cell growth by 50%).
Protocol 2: Immunogenicity Screening using ELISA
This protocol provides a general framework for detecting anti-drug antibodies (ADAs) against the conjugate in serum samples. This is a critical step for predicting potential immunogenic responses in vivo.
Materials:
-
High-binding 96-well ELISA plates.
-
Test conjugate (for coating).
-
Serum samples (from pre-clinical studies or human donors).
-
Positive control (e.g., purified anti-conjugate antibody).
-
Negative control (serum from naive animals/donors).
-
Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer).
-
Detection Antibody (e.g., HRP-conjugated anti-species IgG).
-
TMB Substrate.
-
Stop Solution (e.g., 2N H₂SO₄).
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the test conjugate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add 100 µL of diluted serum samples (and controls) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times. Add 100 µL of the HRP-conjugated detection antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Samples with a signal significantly above the negative control threshold are considered potentially positive for ADAs and would be further analyzed in confirmatory and characterization assays.[9][16]
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the chemical reaction, a typical experimental workflow, and a relevant signaling pathway.
Caption: Chemical conjugation workflow.
Caption: Biocompatibility evaluation workflow.
Caption: A potential cellular response pathway.
Conclusion
The this compound linker system offers a state-of-the-art solution for bioconjugation, characterized by high efficiency, stability, and bioorthogonality. Its PFP ester group provides a distinct advantage over NHS esters in terms of hydrolytic stability, potentially leading to a more homogeneous and well-defined final product. The tetrazine-TCO ligation it enables is among the fastest click chemistry reactions available, making it ideal for in vivo applications where speed and low reactant concentrations are paramount. While the PEG8 spacer enhances hydrophilicity, the potential for anti-PEG immunogenicity, though likely low for a short PEG chain, should be considered and assessed. The biocompatibility of the final conjugate will ultimately depend on the specific biomolecule and payload, and must be rigorously evaluated using a combination of in vitro and in vivo models. The protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed decisions in the design and evaluation of their next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro cytotoxicity assay [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 15. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Influence of PEG Spacer Length: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) spacer is a critical design element in the development of bioconjugates, from antibody-drug conjugates (ADCs) to targeted nanoparticles. The length of the PEG chain is not a trivial consideration; it can significantly influence the physicochemical and biological properties of the resulting molecule, impacting its efficacy, safety, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of different length PEG spacers across various applications, supported by experimental data and detailed protocols.
The strategic incorporation of PEG spacers can enhance solubility, reduce immunogenicity, and prolong circulation half-life. However, the optimal PEG length is highly application-dependent, representing a delicate balance between beneficial shielding effects and potential steric hindrance that can impede target binding. This guide aims to provide a clear framework for understanding these trade-offs.
Side-by-Side Comparison of PEG Spacer Performance
The following table summarizes key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data from multiple studies.
| Performance Metric | Short PEG Spacers (e.g., PEG2-PEG12, <2 kDa) | Medium PEG Spacers (e.g., 2-5 kDa) | Long PEG Spacers (e.g., >5 kDa) | Rationale & Key Considerations |
| Binding Affinity | Generally higher affinity.[1][2] Less potential for steric hindrance of the binding motif.[1] | Can maintain good affinity, but may show a slight decrease compared to shorter linkers.[3][4][5] | May exhibit reduced binding affinity due to masking of the biologically active site.[1][] | The flexibility of long PEG chains can obscure the ligand, preventing optimal interaction with its receptor.[1] |
| Pharmacokinetics (PK) | Shorter circulation half-life compared to longer PEGs. | Improved circulation half-life and reduced clearance compared to non-PEGylated molecules.[7][8] | Significantly prolonged circulation half-life and reduced renal clearance.[7] | Increased hydrodynamic size with longer PEG chains leads to decreased renal filtration.[7] |
| Cellular Uptake (Targeted Nanocarriers) | Can lead to higher cellular uptake in some cell lines.[4][5][9] | Often represents a balance, enabling specific targeting while reducing non-specific uptake.[4][5] | Can decrease cellular uptake due to the "stealth" effect, which can be beneficial for passive targeting but detrimental for active targeting.[4][5][10] | The optimal length for cellular uptake is cell-type dependent. For instance, shorter PEGs may be better for targeting some dendritic cell lines, while longer PEGs are more effective for others.[4][5][9] |
| Immunogenicity | May offer some reduction in immunogenicity. | Generally provides a good balance of reduced immunogenicity and retained biological activity. | Can significantly reduce immunogenicity by shielding epitopes from immune recognition.[11] However, anti-PEG antibodies can sometimes be generated.[] | The "stealth" properties of PEG help to evade the immune system.[4][5] |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency.[12] | Often represents a balance between improved pharmacokinetics and retained potency.[12] | Can exhibit a significant reduction in cytotoxicity due to hindered cell interaction or payload release.[12] | Longer PEG chains can sterically hinder the ADC from binding to its target cell or interfere with the release of the cytotoxic drug.[12] |
| FRET Efficiency | Higher FRET efficiency due to closer proximity of donor and acceptor fluorophores.[13] | Lower FRET efficiency as the distance between fluorophores increases.[13][14] | Significantly reduced FRET efficiency.[13] | FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor.[15][16] |
| Tumor-to-Background Ratio | Can provide high tumor-to-background ratios at early time points.[1][17] | Can offer a good balance, leading to high tumor uptake and favorable tumor-to-kidney ratios.[18] | Longer linkers can lead to increased tumor accumulation in vivo.[19][20] | Longer circulation times provided by longer PEGs can enhance the Enhanced Permeability and Retention (EPR) effect in tumors. |
| Hydrophilicity | Increases hydrophilicity compared to non-PEGylated molecules. | Further increases hydrophilicity.[18] | Maximizes the increase in hydrophilicity. | The ethylene (B1197577) glycol units of PEG are hydrophilic.[1] |
| Enzymatic Stability | Offers some protection against enzymatic degradation. | Provides increased protection compared to shorter linkers. | Offers significant protection against proteolysis.[12] | The PEG chain creates a steric shield that hinders the approach of proteolytic enzymes.[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare bioconjugates with different length PEG spacers.
Protocol 1: Synthesis and Characterization of PEGylated Proteins
Objective: To synthesize and characterize proteins conjugated with PEG spacers of varying lengths.
Materials:
-
Protein of interest (e.g., antibody, enzyme)
-
Activated PEG derivatives with different chain lengths (e.g., NHS-PEGn-Maleimide)
-
Reducing agent (e.g., DTT or TCEP) for antibody conjugation
-
Conjugation buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine)
-
Size-Exclusion Chromatography (SEC) system
-
SDS-PAGE apparatus
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Protein Preparation: If conjugating to cysteine residues, partially reduce the protein (e.g., an antibody) with a controlled amount of reducing agent to expose free sulfhydryl groups.
-
PEGylation Reaction: Dissolve the activated PEG derivative in the conjugation buffer and add it to the protein solution at a specific molar ratio. Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 2 hours to overnight).
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted activated PEG.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC.
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate to visualize the increase in molecular weight, indicating successful PEGylation.
-
SEC: Assess the purity and aggregation state of the conjugate.
-
Mass Spectrometry: Determine the precise molecular weight of the conjugate to confirm the number of attached PEG chains.[21]
-
Protocol 2: In Vitro Binding Affinity Assay (ELISA)
Objective: To compare the binding affinity of bioconjugates with different PEG spacer lengths to their target.
Materials:
-
Target antigen-coated microplate
-
PEGylated bioconjugates (with varying PEG lengths) and non-PEGylated control
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well microplate with the target antigen overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Binding: Add serial dilutions of the PEGylated bioconjugates and the non-PEGylated control to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate solution. Allow the color to develop.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance versus concentration and determine the EC50 value for each conjugate to compare their binding affinities.
Protocol 3: Cellular Uptake Study by Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled nanocarriers functionalized with targeting ligands attached via different length PEG spacers.
Materials:
-
Target cells and control cells (non-target)
-
Fluorescently labeled nanocarriers with varying PEG spacer lengths
-
Cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target and control cells in appropriate culture plates and allow them to adhere overnight.
-
Incubation: Treat the cells with the fluorescently labeled nanocarriers at a specific concentration and incubate for a defined period (e.g., 4 hours) at 37°C.
-
Washing: Wash the cells with cold PBS to remove unbound nanocarriers.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining (Optional): Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. Quantify the mean fluorescence intensity (MFI) of the cell population to determine the extent of nanocarrier uptake.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
References
- 1. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate spec… [ouci.dntb.gov.ua]
- 4. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics of pegylated interferons: what is misleading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. PEG as a spacer arm markedly increases the immunogenicity of meningococcal group Y polysaccharide conjugate vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of FRET Efficiency and Ratio of Donor to Acceptor Concentration in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creativepegworks.com [creativepegworks.com]
A Comparative Purity Analysis of Methyltetrazine-PEG8-PFP Ester Conjugates for Biopharmaceutical Research
For researchers and professionals in drug development, the purity and stability of bioconjugation reagents are paramount to ensure reproducible and effective outcomes. This guide provides an objective comparison of Methyltetrazine-PEG8-PFP (Pentafluorophenyl) ester and its common alternative, Methyltetrazine-PEG8-NHS (N-Hydroxysuccinimidyl) ester. The focus is on purity analysis, supported by established analytical methodologies.
Methyltetrazine-PEG8-PFP ester is a bifunctional linker widely employed in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). It features a methyltetrazine group for bioorthogonal click chemistry with trans-cyclooctene (B1233481) (TCO) and a PFP ester for amine-reactive conjugation. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance.
Comparative Analysis of PFP and NHS Esters
The primary difference between the PFP and NHS esters lies in their reactivity and stability. PFP esters are known to be more resistant to hydrolysis in aqueous media compared to NHS esters.[1] This increased stability can lead to more efficient conjugation reactions, especially in dilute solutions or at physiological pH, as there is a lower likelihood of the ester deactivating before it can react with the target amine.
Data Presentation
| Feature | This compound | Methyltetrazine-PEG8-NHS Ester | Reference |
| Molecular Formula | C34H43F5N4O11 | C32H47N5O13 | [2][4] |
| Molecular Weight | 778.73 g/mol | 709.8 g/mol | [3][4] |
| CAS Number | 2353409-49-9 | 2183440-34-6 | [2][4] |
| Typical Purity | ≥95% - 98% | >90% - 95% | [2][3][4][5] |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH | [1] |
| Optimal Reaction pH | 7.2 - 9.0 | 7.0 - 9.0 | [6] |
Mandatory Visualization
Experimental Workflow for Purity Analysis
Caption: Workflow for Purity Analysis of this compound.
Signaling Pathway in Antibody-Drug Conjugate (ADC) Therapy
Caption: Simplified HER2 Signaling Pathway Targeted by an ADC.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for determining the purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm). If the compound has poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[7]
3. Data Analysis:
-
Identify the main peak corresponding to the this compound.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Purity and Structural Verification by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure and assessing the purity of the conjugate.
1. Sample Preparation:
-
Dissolve 2-5 mg of the this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
2. NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the protons of the methyltetrazine, PEG, and PFP ester moieties.
-
The ratio of the integrals should be consistent with the number of protons in each part of the molecule.
-
The absence of significant impurity peaks confirms the high purity of the sample. The presence and integration of characteristic peaks of the starting materials or by-products can be used to quantify impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 3. Methyltetrazine-PEG8-NHS ester, 2183440-34-6 | BroadPharm [broadpharm.com]
- 4. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
Safety Operating Guide
Proper Disposal of Methyltetrazine-PEG8-PFP Ester: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyltetrazine-PEG8-PFP ester, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
This compound is a chemical reagent that requires careful handling. Based on available safety data sheets (SDS), it is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
II. Waste Characterization
Proper disposal begins with accurate waste characterization. This compound should be treated as hazardous chemical waste . This classification is based on its irritant properties and its potential to be harmful if not handled correctly.[1][2]
The primary degradation pathway for the PFP ester in the presence of moisture is hydrolysis, which forms a corresponding carboxylic acid and pentafluorophenol.[3] While polyethylene (B3416737) glycol (PEG) itself is generally considered biodegradable and not hazardous, the overall compound and its potential reactants and byproducts necessitate its disposal as regulated chemical waste.[1][4]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.
Step 1: Waste Segregation at the Source
-
Immediately upon completion of an experimental step that generates waste containing this compound (e.g., unused solutions, contaminated labware), this waste must be segregated from non-hazardous waste.
-
Do not mix this waste with other chemical waste streams unless they are known to be compatible. A dedicated waste container for this specific waste stream is recommended, especially for larger quantities.
Step 2: Selecting and Preparing the Waste Container
-
Choose a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.
-
The container must be clean and dry before the first addition of waste.
Step 3: Labeling the Hazardous Waste Container
Proper labeling is crucial for safety and regulatory compliance. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" and any other chemical constituents in the waste stream, including solvents.
-
Approximate Percentages of each component.
-
Hazard Identification: Clearly indicate the hazards (e.g., "Irritant").
-
Date of First Accumulation: The date the first drop of waste was added to the container.
-
Principal Investigator's Name and Laboratory Information.
Step 4: Accumulating Waste
-
Keep the hazardous waste container closed at all times , except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks or spills.
Step 5: Arranging for Waste Disposal
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call to the EHS office.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]
Step 6: Disposal of Empty Containers
-
A container that has held this compound is not considered "empty" until it has been triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous waste.
-
Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your institution's EHS guidelines.
-
Once properly rinsed, deface the hazardous waste label on the empty container before disposing of it in the appropriate recycling or trash receptacle.
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Notify your laboratory supervisor and the institution's EHS department.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
VI. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key handling and storage parameters found in safety data sheets.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [3][5] |
| Solubility | DMSO, DMF, DCM | [3] |
| Purity | Typically ≥95% | [3] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific guidelines and the manufacturer's most recent SDS for the most up-to-date information.
References
Safeguarding Your Research: A Guide to Handling Methyltetrazine-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling reactive chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Methyltetrazine-PEG8-PFP ester, a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
This compound is a chemical reagent that combines a reactive PFP ester for amine coupling with a methyltetrazine group for bioorthogonal click chemistry. While enabling groundbreaking research, its handling requires strict adherence to safety protocols to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][2][3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use and change them immediately if contaminated. For extended operations, consider double-gloving.[3] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[2] |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[2][5][6] |
| Feet | Closed-Toe Shoes | Shoes should fully cover the feet to protect against spills.[2][7] |
Operational Plan: From Receipt to Reaction
Proper handling procedures are critical to minimize risk. The following workflow outlines the key steps for safely incorporating this compound into your research.
Step-by-Step Guidance:
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage: Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[8][9]
-
Preparation for Use: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can degrade the PFP ester.
-
Weighing and Handling: All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust particles.[10]
-
Dissolution: Prepare solutions fresh before use in anhydrous solvents such as DMF or DMSO.[8]
-
Reaction: Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the PFP ester.
-
Post-Reaction: After the reaction is complete, any unreacted this compound should be quenched.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Solvents | Collect in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatible. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Quenched Reaction Mixtures | Dispose of as hazardous chemical waste, ensuring the container is properly labeled with all components. |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work, fostering innovation while prioritizing safety.
References
- 1. echemi.com [echemi.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. winchester.com [winchester.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. This compound, CAS 2353409-49-9 | AxisPharm [axispharm.com]
- 9. This compound, 2353409-49-9 | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fishersci.fr [fishersci.fr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
